Product packaging for (2S,3R)-2,3,4-Trihydroxybutanal-13C(Cat. No.:)

(2S,3R)-2,3,4-Trihydroxybutanal-13C

Cat. No.: B12406384
M. Wt: 121.10 g/mol
InChI Key: YTBSYETUWUMLBZ-CQSAUBDGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S,3R)-2,3,4-Trihydroxybutanal-13C is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 121.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B12406384 (2S,3R)-2,3,4-Trihydroxybutanal-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8O4

Molecular Weight

121.10 g/mol

IUPAC Name

(2S,3R)-2,3,4-trihydroxy(113C)butanal

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i1+1

InChI Key

YTBSYETUWUMLBZ-CQSAUBDGSA-N

Isomeric SMILES

C([C@H]([C@@H]([13CH]=O)O)O)O

Canonical SMILES

C(C(C(C=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2S,3R)-2,3,4-Trihydroxybutanal-13C (D-Threose-13C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (2S,3R)-2,3,4-Trihydroxybutanal-13C, an isotopically labeled form of the monosaccharide D-Threose. This document is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, drug development, and other scientific endeavors.

Chemical Properties

(2S,3R)-2,3,4-Trihydroxybutanal, commonly known as D-Threose, is a four-carbon aldose sugar. The "-13C" designation indicates the specific incorporation of the stable carbon-13 isotope at one or more positions within the molecule. This isotopic labeling makes it a powerful tool for tracing metabolic pathways without the radiation hazards associated with radioactive isotopes.

Physicochemical Properties

The general physicochemical properties of D-Threose are summarized in the table below. It is important to note that the isotopic labeling with 13C results in a slight increase in molecular weight, but does not significantly alter the other physicochemical properties.

PropertyValueReference
Systematic Name (2S,3R)-2,3,4-Trihydroxybutanal
Common Name D-Threose
Molecular Formula C₄H₈O₄[1]
Molecular Weight (unlabeled) 120.10 g/mol [1]
Molecular Weight (1-13C labeled) 121.10 g/mol
Appearance Syrup[1]
Solubility Very soluble in water[1]
Optical Rotation [α]D²⁰ -12.5° (c=2 in H₂O)
Spectroscopic Data

Detailed spectroscopic data for specific isotopologues of this compound is limited in publicly available literature. However, data from studies on related 13C-labeled sugars can provide valuable insights.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A study on the carbonyl migration and epimerization of tetroses utilized 1-¹³C-d-threose and reported the following ¹³C NMR chemical shifts for the different forms present in an aqueous solution at 40 °C and pH 8.5[2][3].

FormCarbon PositionChemical Shift (ppm)
1-¹³C-α-d-threofuranoseC1101.2
1-¹³C-β-d-threofuranoseC195.7
1-¹³C-d-threose hydrateC188.9

1.2.2. Mass Spectrometry (MS)

1.2.3. Infrared (IR) Spectroscopy

An IR spectrum for this compound is not available in the searched literature. However, the IR spectrum of a similar sugar, D-glucose, shows characteristic broad absorptions for O-H stretching (around 3300 cm⁻¹) and C-O stretching (around 1030 cm⁻¹)[4]. The spectrum of D-Threose would be expected to show similar characteristic peaks.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for a specific isotopologue of this compound is not explicitly available. However, a general approach for the synthesis of D-[2-13C]Threose involves the epimerization of D-Erythrose[5]. Another study describes the preparation of 1-¹³C- and 2-¹³C-substituted D-threo-2-pentulose from isotopically labeled D-xylose, suggesting that enzymatic or chemical synthesis from a readily available labeled precursor is a viable strategy[6].

A generalized workflow for the synthesis is presented below:

G Precursor 13C-labeled Precursor (e.g., D-Erythrose, D-Xylose) Reaction Chemical or Enzymatic Reaction (e.g., Epimerization, Isomerization) Precursor->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product This compound Analysis->Final_Product

Generalized synthesis workflow for this compound.
Metabolic Flux Analysis using 13C-labeled Threose

This compound is a valuable tracer for metabolic flux analysis (MFA). The general protocol involves introducing the labeled substrate to a biological system and tracking the incorporation of the 13C label into downstream metabolites.

A typical experimental workflow for a 13C-MFA study is as follows:

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Start Start Cell Culture Labeling Introduce This compound Start->Labeling Incubation Incubate for Metabolic Labeling Labeling->Incubation Harvest Harvest Cells Incubation->Harvest Quenching Metabolic Quenching Harvest->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Isotopomer Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation

Experimental workflow for 13C-Metabolic Flux Analysis.

Biological Significance and Applications

Metabolic Pathway Tracing

D-Threose can be metabolized by various organisms and serves as a precursor for other essential biomolecules. When isotopically labeled, it allows for the detailed investigation of these metabolic pathways. One of the key pathways where D-Threose and its derivatives play a role is the Pentose Phosphate Pathway (PPP) . D-threose can be converted to intermediates of the PPP, and the 13C label can be traced through this pathway to quantify its activity.

G Threose This compound (D-Threose-13C) Threose_P Threose-phosphate-13C Threose->Threose_P Kinase PPP Pentose Phosphate Pathway Intermediates-13C Threose_P->PPP Glycolysis Glycolysis Intermediates-13C PPP->Glycolysis Nucleotides Nucleotide Biosynthesis-13C PPP->Nucleotides Amino_Acids Amino Acid Biosynthesis-13C Glycolysis->Amino_Acids

Simplified metabolic fate of D-Threose-13C.
Role in Disease Research

Emerging research suggests potential roles for D-Threose in various disease contexts.

  • Neurodegenerative Diseases: Some studies have indicated that D-Threose may have neuroprotective effects, although the underlying mechanisms are still under investigation.

  • Cancer: Preliminary findings suggest that D-Threose could interfere with certain cancer cell signaling pathways[5]. The use of 13C-labeled D-Threose can help to elucidate the specific metabolic alterations in cancer cells.

  • Ocular Health: In lens tissue, D-Threose is rapidly reduced to threitol by aldose reductase[7]. This metabolic step is of interest in the context of diabetic complications, where aldose reductase activity is implicated.

Conclusion

This compound is a powerful tool for researchers in various fields. Its primary utility lies in its application as a stable isotope tracer for metabolic flux analysis, enabling the quantitative assessment of complex metabolic networks. While detailed spectroscopic and synthetic data remain somewhat limited in publicly accessible domains, the foundational knowledge of D-Threose chemistry and the well-established methodologies of 13C-MFA provide a strong basis for its effective use in scientific research. Further studies are warranted to fully elucidate its role in specific signaling pathways and its potential as a therapeutic agent.

References

Unlocking Metabolic Secrets: A Technical Guide to D-Erythrose-¹³C in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, D-Erythrose-¹³C has emerged as a powerful probe, offering unique advantages for scientists and drug development professionals. This technical guide provides an in-depth exploration of the applications of D-Erythrose-¹³C, with a focus on its utility in stable isotope labeling for Nuclear Magnetic Resonance (NMR) spectroscopy and its potential role in metabolic flux analysis.

Core Application: Site-Selective Isotope Labeling for Protein NMR Studies

D-Erythrose, as its phosphorylated form D-Erythrose-4-phosphate, is a key intermediate in the pentose phosphate pathway and a direct precursor to the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—via the shikimate pathway.[1][2][3][4][5] The use of ¹³C-labeled D-Erythrose provides a strategic advantage over the more commonly used ¹³C-glucose for achieving site-selective labeling of these aromatic residues.[6] This selectivity is crucial for high-resolution NMR studies aimed at understanding protein structure, dynamics, and interactions.

When proteins are expressed in organisms like Escherichia coli in the presence of D-Erythrose-¹³C, the labeled carbon atoms are incorporated into specific positions within the aromatic rings of phenylalanine, tyrosine, and tryptophan.[6] This targeted labeling simplifies complex NMR spectra, allowing for the unambiguous assignment of signals and the detailed study of specific regions of a protein.[6] Research has shown that using D-Erythrose-¹³C can result in more selective labeling and, in the case of tryptophan, can at least double the ¹³C incorporation level compared to glucose-based labeling methods.[6]

Quantitative Data Presentation

The efficiency of ¹³C incorporation from D-Erythrose-¹³C into a protein can be quantified and compared with other labeled precursors. The following tables summarize the observed ¹³C incorporation levels in the aromatic amino acids of a model protein when using different ¹³C-labeled erythrose and glucose sources.

Table 1: Comparison of ¹³C Incorporation Levels in Aromatic Amino Acids

Labeled PrecursorAmino AcidLabeled Position¹³C Incorporation (%)
1-¹³C-ErythrosePhenylalanineζ>80
1-¹³C-ErythroseTyrosineζ>80
4-¹³C-ErythroseTryptophanε3~60
1-¹³C₁-Glucose + 4-¹³C₁-ErythrosePhenylalanineδHigher than Erythrose-only
1-¹³C₁-Glucose + 4-¹³C₁-ErythroseTyrosineδHigher than Erythrose-only
1-¹³C₁-Glucose + 4-¹³C₁-ErythroseTryptophanε3Highest Incorporation
2-¹³C-GlucosePhenylalanineε~40
2-¹³C-GlucoseTyrosineε~40
2-¹³C-GlucoseTryptophanδ1~40

Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.[6]

Table 2: Recommended Precursor Concentrations for Labeling

Target Amino Acid(s)Labeled ErythroseErythrose Concentration (g/L)Co-substrate (unlabeled)Co-substrate Concentration (g/L)
Phenylalanine, Tyrosine1-¹³C-Erythrose1Glucose2
Tryptophan4-¹³C-Erythrose2Glucose2

These concentrations are recommended for optimal site-selective labeling in E. coli expression systems.[6]

Experimental Protocols

Detailed Methodology for Site-Selective Labeling of Proteins in E. coli for NMR Analysis

This protocol is adapted from established methods for site-selective isotope labeling.[6][7][8]

1. Preparation of Minimal Media:

  • Prepare a suitable minimal medium for E. coli expression, such as M9 medium.

  • The medium should contain a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and other essential salts.

  • The carbon source will be a combination of unlabeled glucose and the desired D-Erythrose-¹³C isotopomer.

2. Isotope-Labeled Precursor Addition:

  • Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L.

  • Add the desired site-selectively ¹³C-enriched erythrose (e.g., 1-¹³C-Erythrose or 4-¹³C-Erythrose) to the medium at the start of the culture.[6] The recommended concentrations are 1 g/L for targeting phenylalanine and tyrosine, and 2 g/L for tryptophan.[6]

3. E. coli Culture and Protein Expression:

  • Inoculate the medium with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.

  • Grow the cells at the optimal temperature for protein expression (e.g., 37°C).

  • Induce protein expression at the mid-log phase of cell growth (e.g., OD₆₀₀ of 0.6-0.8) with an appropriate inducer (e.g., IPTG).

  • Continue the culture for a sufficient period to allow for protein expression and incorporation of the ¹³C label.

4. Cell Harvesting and Protein Purification:

  • Harvest the E. coli cells by centrifugation.

  • Lyse the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

5. NMR Spectroscopy:

  • Prepare the purified, labeled protein sample for NMR analysis. A typical sample concentration is 800 µM in a buffer containing 25 mM sodium phosphate, pH 7.0, and 10% (v/v) D₂O.[6]

  • Acquire a series of NMR spectra to quantify ¹³C incorporation and analyze the protein structure and dynamics. These may include:

    • A 1D ¹³C spectrum for direct quantification of ¹³C incorporation.[6]

    • 2D ¹H-¹³C HSQC spectra for the aliphatic and aromatic regions to identify and assign the labeled sites.[6]

    • Standard 3D NMR experiments for protein structure determination and assignment verification.[6]

6. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., NMRPipe).

  • Analyze the intensities of the cross-peaks in the ¹H-¹³C HSQC spectra to determine the percentage of ¹³C incorporation at specific sites by comparing with a naturally abundant sample.

Signaling Pathways and Experimental Workflows

The metabolic journey of D-Erythrose-¹³C from its entry into the cell to its incorporation into aromatic amino acids can be visualized to better understand the labeling process.

Erythrose_Metabolic_Pathway cluster_medium Extracellular Medium cluster_cell Cellular Metabolism D-Erythrose-13C D-Erythrose-13C D-Erythrose-13C_in D-Erythrose-13C D-Erythrose-13C->D-Erythrose-13C_in Transport Erythrose-4-P-13C Erythrose-4-Phosphate-13C D-Erythrose-13C_in->Erythrose-4-P-13C Phosphorylation Shikimate_Pathway Shikimate Pathway Erythrose-4-P-13C->Shikimate_Pathway Chorismate-13C Chorismate-13C Shikimate_Pathway->Chorismate-13C Aromatic_Amino_Acids-13C Phe, Tyr, Trp - 13C Labeled Chorismate-13C->Aromatic_Amino_Acids-13C Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids-13C->Protein_Synthesis Labeled_Protein 13C-Labeled Protein Protein_Synthesis->Labeled_Protein PEP Phosphoenolpyruvate PEP->Shikimate_Pathway

Caption: Metabolic fate of D-Erythrose-¹³C into proteins.

Experimental_Workflow Start Start Prepare_Media Prepare Minimal Media + Unlabeled Glucose + D-Erythrose-13C Start->Prepare_Media Culture_Ecoli Inoculate and Grow E. coli Culture Prepare_Media->Culture_Ecoli Induce_Expression Induce Protein Expression Culture_Ecoli->Induce_Expression Harvest_Cells Harvest Cells Induce_Expression->Harvest_Cells Purify_Protein Purify Labeled Protein Harvest_Cells->Purify_Protein NMR_Analysis NMR Spectroscopy Purify_Protein->NMR_Analysis Data_Processing Data Processing and Quantification NMR_Analysis->Data_Processing End End Data_Processing->End

References

The Synthesis and Purification of 13C-Labeled Erythrose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 13C-labeled erythrose, a critical isotopically labeled monosaccharide for advanced research in metabolic flux analysis, protein structure and dynamics, and drug development. While direct, detailed protocols for the synthesis of 13C-labeled erythrose are not extensively published, this guide consolidates information on biosynthetic approaches, proposes plausible chemical and enzymatic synthesis strategies based on established methods for other labeled sugars, and outlines detailed purification and analytical procedures.

Introduction to 13C-Labeled Erythrose

Erythrose, a four-carbon aldose sugar, is a key intermediate in the pentose phosphate pathway. Its 13C-labeled counterpart serves as a powerful tracer in various biochemical and biomedical studies. By introducing a stable, heavier isotope of carbon (13C) at specific or all carbon positions, researchers can track the metabolic fate of erythrose and its downstream products with high precision using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The primary application of 13C-labeled erythrose is in the site-specific labeling of aromatic amino acids in proteins expressed in bacterial systems like Escherichia coli. This enables detailed studies of protein dynamics and structure-function relationships.[1]

Synthesis of 13C-Labeled Erythrose

The production of 13C-labeled erythrose can be approached through biosynthetic, enzymatic, and chemical synthesis methods. The choice of method depends on the desired labeling pattern, yield, and available resources.

Biosynthesis in Escherichia coli

Biosynthesis is the most commonly cited method for producing 13C-labeled erythrose, typically for direct use in protein labeling experiments. This approach leverages the metabolic pathways of E. coli. The general principle involves feeding the bacterial culture with a specifically 13C-labeled glucose precursor, which is then metabolized to produce 13C-labeled erythrose-4-phosphate, a precursor for aromatic amino acid biosynthesis.

Experimental Protocol: Biosynthesis of 13C-Labeled Erythrose for Protein Labeling

This protocol is adapted from methods described for site-selective isotope labeling of proteins.[1]

  • Culture Preparation:

    • Prepare M9 minimal medium.

    • Inoculate with an appropriate E. coli strain (e.g., BL21(DE3)) expressing the protein of interest.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Isotope Labeling:

    • Introduce the 13C-labeled glucose precursor into the medium. The choice of labeled glucose will determine the labeling pattern of the resulting erythrose. For example, to obtain [1-13C]-erythrose, one might use [2-13C]-glucose or [1,6-13C2]-glucose, relying on the metabolic scrambling within the pentose phosphate pathway.

    • For more targeted labeling, a combination of labeled precursors can be used. For instance, co-feeding with labeled glycerol and labeled formaldehyde has been used for the synthesis of labeled ribose, and a similar strategy could be adapted for erythrose.

  • Induction and Harvest:

    • After a period of incubation with the labeled precursor (typically 1 hour), induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Continue the culture for several hours to allow for protein expression and incorporation of the labeled amino acids.

    • Harvest the cells by centrifugation.

Logical Workflow for Biosynthesis

Biosynthetic Workflow for 13C-Labeled Erythrose Production in E. coli cluster_culture Cell Culture cluster_labeling Isotope Labeling cluster_expression Protein Expression E. coli Culture E. coli Culture Growth Phase Growth to OD600 0.6-0.8 E. coli Culture->Growth Phase Labeled Precursor Addition of 13C-Labeled Glucose Growth Phase->Labeled Precursor Metabolism Metabolic Conversion to 13C-Erythrose-4-P Labeled Precursor->Metabolism Induction IPTG Induction Metabolism->Induction Protein Synthesis Synthesis of 13C-Labeled Protein Induction->Protein Synthesis Cell Harvest Cell Harvest Protein Synthesis->Cell Harvest Centrifugation

Caption: Workflow for the biosynthesis of 13C-labeled erythrose within E. coli for subsequent protein labeling.

Proposed Enzymatic Synthesis

A more controlled in vitro approach involves the use of specific enzymes. The synthesis of erythrose can be achieved through an aldol condensation reaction catalyzed by an aldolase. For example, fructose-1,6-bisphosphate aldolase can catalyze the condensation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). By using 13C-labeled substrates, one can synthesize 13C-labeled erythrose.

Proposed Experimental Protocol: Enzymatic Synthesis of [1-13C]-Erythrose

This is a hypothetical protocol based on known enzymatic reactions.

  • Substrate Preparation:

    • Synthesize or procure [1-13C]-dihydroxyacetone phosphate (DHAP).

    • Procure unlabeled glyceraldehyde-3-phosphate (G3P).

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2).

    • Add DHAP and G3P to the buffer.

    • Initiate the reaction by adding a suitable aldolase (e.g., fructose-1,6-bisphosphate aldolase).

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours.

  • Reaction Quenching and Deproteinization:

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid to a final concentration of 5%).

    • Remove the precipitated protein by centrifugation.

Signaling Pathway for Enzymatic Synthesis

Enzymatic Synthesis of [1-13C]-Erythrose Substrate1 [1-13C]-DHAP Enzyme Aldolase Substrate1->Enzyme Substrate2 G3P Substrate2->Enzyme Product [1-13C]-Erythrose-4-P Enzyme->Product Dephosphorylation Phosphatase Product->Dephosphorylation FinalProduct [1-13C]-Erythrose Dephosphorylation->FinalProduct

Caption: Proposed enzymatic pathway for the synthesis of [1-13C]-Erythrose.

Proposed Chemical Synthesis

Chemical synthesis offers the most control over the position of the 13C label but can be complex and may require protecting group chemistry. A plausible route could involve the oxidation of a 13C-labeled pentose.

Proposed Experimental Protocol: Chemical Synthesis of [4-13C]-Erythrose

This is a hypothetical protocol based on general carbohydrate chemistry.

  • Starting Material:

    • Begin with commercially available D-[5-13C]-Arabinose.

  • Oxidative Cleavage:

    • Perform a selective oxidative cleavage of the C4-C5 bond of the arabinose. This can be achieved using periodate oxidation followed by reduction.

  • Purification:

    • The resulting reaction mixture will contain [4-13C]-Erythrose. Purify the product using chromatographic methods as described in the next section.

Purification of 13C-Labeled Erythrose

Purification of 13C-labeled erythrose from a synthesis mixture is crucial to remove unreacted starting materials, byproducts, and, in the case of enzymatic synthesis, the enzyme itself. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of sugars. A common method for erythrose purification is the use of a Bio-Rad Aminex HPX-87 column.

Experimental Protocol: HPLC Purification

  • Column and Mobile Phase:

    • Column: Bio-Rad Aminex HPX-87P or a similar carbohydrate analysis column.

    • Mobile Phase: Degassed, deionized water.

  • Instrumentation:

    • HPLC system equipped with a refractive index (RI) detector.

  • Procedure:

    • Dissolve the crude reaction mixture in the mobile phase.

    • Inject the sample onto the column.

    • Elute isocratically with water at a flow rate of approximately 0.6 mL/min and a column temperature of 80-85°C.

    • Collect fractions corresponding to the erythrose peak, identified by comparison with a standard.

  • Post-Purification:

    • Pool the collected fractions.

    • Lyophilize to obtain the purified 13C-labeled erythrose.

Purification Workflow

Purification Workflow for 13C-Labeled Erythrose Crude Crude Synthesis Mixture HPLC HPLC Separation (Aminex HPX-87) Crude->HPLC Fraction Fraction Collection HPLC->Fraction Analysis Purity Analysis (NMR, MS) Fraction->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling If pure Lyophilization Lyophilization Pooling->Lyophilization Final Purified 13C-Labeled Erythrose Lyophilization->Final

Caption: General workflow for the purification of 13C-labeled erythrose using HPLC.

Data Presentation and Analysis

Accurate determination of isotopic enrichment and purity is essential.

Quantitative Data Summary
ParameterBiosynthesisEnzymatic SynthesisChemical Synthesis
Typical Yield Variable (depends on expression)Moderate to HighLow to Moderate
Isotopic Enrichment >95% (dependent on precursor)>98%>98%
Purity Requires extensive purificationHighModerate to High
Key Advantage In situ labeling for proteinsHigh specificityPrecise label positioning
Key Disadvantage Complex mixtureEnzyme cost/availabilityMulti-step, potential low yield
Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 13C NMR: The most direct method to confirm the position and enrichment of the 13C label. The chemical shifts in the 13C NMR spectrum of erythrose can be used to identify the labeled carbon.

  • 1H NMR: Can also be used to infer the position of the 13C label through the observation of 1H-13C coupling constants.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI)-MS: Used to determine the molecular weight of the labeled erythrose and thus confirm the incorporation of the 13C isotope(s).

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to separate erythrose from other sugars and analyze its mass spectrum to determine isotopic enrichment.

Experimental Protocol: Isotopic Enrichment Analysis by MS

  • Sample Preparation:

    • Derivatize the purified erythrose sample (e.g., by silylation) for GC-MS analysis.

    • Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/water) for direct infusion ESI-MS.

  • MS Analysis:

    • Acquire the mass spectrum of the labeled sample and an unlabeled erythrose standard.

    • Determine the mass shift corresponding to the number of incorporated 13C atoms.

  • Data Analysis:

    • Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.

Conclusion

The synthesis and purification of 13C-labeled erythrose are critical for enabling advanced studies in metabolism and structural biology. While biosynthesis in E. coli is a common approach for direct incorporation into proteins, enzymatic and chemical methods offer greater control for producing the pure labeled sugar. A combination of chromatographic techniques and rigorous analytical characterization by NMR and MS is essential to ensure the quality of the final product for research applications. This guide provides a framework of protocols and workflows to aid researchers in the successful production and purification of 13C-labeled erythrose.

References

The Pivotal Role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erythrose-4-phosphate (E4P), a key four-carbon sugar phosphate, holds a critical position at the crossroads of carbohydrate metabolism. As a central intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP), E4P serves as a vital precursor for the biosynthesis of aromatic amino acids and vitamins, and its metabolic flux has significant implications in various physiological and pathological states, including cancer and infectious diseases. This in-depth technical guide provides a comprehensive overview of the biological role of E4P within the PPP, detailing its synthesis, enzymatic regulation, and its function as a critical node connecting to other major metabolic routes. The guide further presents quantitative data, detailed experimental protocols, and visual representations of the associated pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Erythrose-4-Phosphate in the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative phase of the PPP is a reversible network of reactions that interconverts pentose phosphates and glycolytic intermediates. Within this phase, E4P is primarily synthesized through the action of the enzyme transaldolase.

Reaction:

Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate ⇌ Erythrose-4-Phosphate + Fructose-6-Phosphate

This reaction, catalyzed by transaldolase, is crucial for generating the E4P required for various biosynthetic pathways. Subsequently, E4P can be utilized by the enzyme transketolase, which transfers a two-carbon unit from a ketose donor to an aldose acceptor.[1]

Reaction:

Erythrose-4-Phosphate + Xylulose-5-Phosphate ⇌ Fructose-6-Phosphate + Glyceraldehyde-3-Phosphate

These reversible reactions highlight the dynamic nature of the non-oxidative PPP, allowing the cell to adapt to varying metabolic demands for pentose phosphates, NADPH, and biosynthetic precursors.

Erythrose-4-Phosphate as a Key Biosynthetic Precursor

The primary anabolic fate of erythrose-4-phosphate is its role as a precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and vitamin B6.[1]

Aromatic Amino Acid Biosynthesis (Shikimate Pathway)

E4P, along with phosphoenolpyruvate (PEP) from glycolysis, is a crucial starting material for the shikimate pathway. The first committed step of this pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[1]

Reaction:

Phosphoenolpyruvate + Erythrose-4-Phosphate → 3-Deoxy-D-arabino-heptulosonate-7-phosphate + Pi

The shikimate pathway is essential in bacteria, fungi, and plants for the synthesis of aromatic compounds, but is absent in mammals, making the enzymes of this pathway attractive targets for the development of antimicrobial agents and herbicides.[2][3][4]

Vitamin B6 Biosynthesis

Erythrose-4-phosphate also serves as a precursor in the biosynthesis of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. The enzyme erythrose-4-phosphate dehydrogenase catalyzes a key step in this pathway.[1][5]

Quantitative Data

Understanding the quantitative aspects of E4P metabolism is crucial for a complete picture of its biological role. This section provides a summary of key quantitative data related to enzyme kinetics and intracellular metabolite concentrations.

Enzyme Kinetic Parameters

The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for key enzymes that produce or consume erythrose-4-phosphate. These parameters are essential for kinetic modeling and understanding the regulation of metabolic flux through the PPP.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference(s)
TransaldolaseMethanocaldococcus jannaschiiErythrose-4-Phosphate150-[6]
TransketolaseRat LiverErythrose-4-Phosphate--[7]
DAHP Synthase (tyrosine-sensitive)Escherichia coliErythrose-4-Phosphate--[8]
DAHP Synthase (ARO4)Saccharomyces cerevisiaeErythrose-4-Phosphate500-[9][10]
Erythrose-4-Phosphate DehydrogenaseEscherichia coliErythrose-4-Phosphate96091.2[11][12]
Intracellular Metabolite Concentrations

The intracellular concentration of erythrose-4-phosphate and other PPP intermediates can vary depending on the cell type, organism, and metabolic state. The following table provides some reported values.

MetaboliteOrganism/Cell TypeConditionConcentration (µM)Reference(s)
Erythrose-4-PhosphateSaccharomyces cerevisiae--[13][14]
Sedoheptulose-7-PhosphateHuman Fibroblasts (Transaldolase deficient)-7.43 - 26.46 (µmol/mg protein)[15]
Ribose-5-PhosphateHuman Fibroblasts-0.31 - 1.14 (µmol/mg protein)[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of erythrose-4-phosphate and the pentose phosphate pathway.

Quantification of Erythrose-4-Phosphate and other PPP Intermediates by LC-MS/MS

Objective: To accurately measure the intracellular concentrations of erythrose-4-phosphate and other sugar phosphates in biological samples.

Principle: This method utilizes liquid chromatography (LC) to separate the polar sugar phosphates, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

Methodology:

  • Sample Preparation:

    • Rapidly quench metabolic activity by snap-freezing cells or tissues in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water.

    • Centrifuge the extract to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under vacuum or nitrogen stream.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column with an ion-pairing agent (e.g., tributylamine) or a dedicated anion-exchange column is commonly used for the separation of phosphorylated sugars.

    • Mobile Phase: A gradient of aqueous and organic solvents is employed to elute the metabolites. The specific gradient will depend on the column and the specific metabolites of interest.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of sugar phosphates.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion for each metabolite and monitoring a specific fragment ion after collision-induced dissociation. This provides high specificity and sensitivity.

  • Quantification:

    • Stable isotope-labeled internal standards for each metabolite of interest should be added to the samples prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

    • A calibration curve is generated using known concentrations of authentic standards.

    • The concentration of each metabolite in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

Enzymatic Assay for Transaldolase Activity

Objective: To measure the activity of transaldolase in a cell lysate or purified enzyme preparation.

Principle: The activity of transaldolase is determined by a coupled enzyme assay. The glyceraldehyde-3-phosphate (G3P) produced in the transaldolase reaction is converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Sedoheptulose-7-phosphate (substrate)

    • Glyceraldehyde-3-phosphate (substrate)

    • NADH

    • Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase

    • Sample (cell lysate or purified enzyme)

  • Assay Procedure:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding one of the substrates or the enzyme sample.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity:

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

    • The specific activity is expressed as units per milligram of protein (1 unit = 1 µmol of NADH oxidized per minute).

Enzymatic Assay for Transketolase Activity

Objective: To measure the activity of transketolase in a biological sample.

Principle: Similar to the transaldolase assay, a coupled enzyme system is used. The glyceraldehyde-3-phosphate produced from the transketolase-catalyzed reaction is measured through the oxidation of NADH.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Glycylglycine, pH 7.6)

    • Xylulose-5-phosphate (substrate)

    • Ribose-5-phosphate (substrate)

    • Thiamine pyrophosphate (TPP) and MgCl₂ (cofactors for transketolase)

    • NADH

    • Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase

    • Sample (cell lysate or purified enzyme)

  • Assay Procedure:

    • Pre-incubate the enzyme sample with TPP and MgCl₂ to ensure full activation of the apoenzyme.

    • Initiate the reaction by adding the substrates.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Calculation of Activity:

    • Calculate the rate of NADH oxidation from the linear phase of the reaction.

    • Express the specific activity in units per milligram of protein.

13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

Objective: To determine the in vivo rates (fluxes) of metabolic reactions in the pentose phosphate pathway.

Principle: Cells are cultured in the presence of a 13C-labeled substrate, typically glucose. The isotopic labeling patterns of intracellular metabolites are then measured by mass spectrometry or NMR. By analyzing the distribution of 13C isotopes in the metabolites, the relative contributions of different pathways to their production can be determined.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells in a defined medium containing a specific 13C-labeled glucose isotopomer (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose).

    • Allow the cells to reach a metabolic and isotopic steady state.

  • Metabolite Extraction and Analysis:

    • Quench metabolism and extract intracellular metabolites as described in section 4.1.

    • Analyze the isotopic labeling patterns of key metabolites (e.g., sugar phosphates, amino acids derived from PPP intermediates) using GC-MS, LC-MS/MS, or NMR.

  • Flux Calculation:

    • A metabolic model of the central carbon metabolism, including the PPP, is constructed.

    • The experimentally determined labeling patterns are used as constraints to solve a system of algebraic equations that describe the flow of isotopes through the metabolic network.

    • Computational software is used to estimate the metabolic fluxes that best fit the experimental data.[6][16][17][18][19]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to erythrose-4-phosphate.

pentose_phosphate_pathway cluster_ppp Non-Oxidative Pentose Phosphate Pathway cluster_biosynthesis Biosynthetic Pathways G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Glycolysis G3P Glyceraldehyde-3-Phosphate F6P->G3P Glycolysis S7P Sedoheptulose-7-Phosphate G3P->S7P Transaldolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase DAHP DAHP E4P->DAHP DAHP Synthase VitB6 Vitamin B6 E4P->VitB6 Erythrose-4-Phosphate Dehydrogenase X5P Xylulose-5-Phosphate X5P->E4P Transketolase R5P Ribose-5-Phosphate R5P->X5P Epimerase PEP Phosphoenolpyruvate (from Glycolysis) PEP->DAHP AroAA Aromatic Amino Acids DAHP->AroAA Shikimate Pathway

Caption: The central role of Erythrose-4-Phosphate in the non-oxidative Pentose Phosphate Pathway.

experimental_workflow start Start: Biological Sample (Cells/Tissues) quench Metabolic Quenching (e.g., Liquid Nitrogen) start->quench flux_label 13C Isotope Labeling start->flux_label enzyme_assay Enzyme Activity Assays (Spectrophotometry) start->enzyme_assay extract Metabolite Extraction (Cold Solvents) quench->extract separate Separation of PPP Intermediates (LC) extract->separate detect Detection & Quantification (MS/MS) separate->detect flux_analysis Metabolic Flux Analysis (Computational Modeling) detect->flux_analysis data_analysis Data Analysis & Interpretation detect->data_analysis flux_label->extract flux_analysis->data_analysis enzyme_assay->data_analysis

Caption: A generalized experimental workflow for studying Erythrose-4-Phosphate metabolism.

Implications for Drug Development

The central role of the pentose phosphate pathway and its branch point at erythrose-4-phosphate in cancer and infectious diseases presents significant opportunities for therapeutic intervention.

Cancer

Rapidly proliferating cancer cells have a high demand for the products of the PPP, including ribose-5-phosphate for nucleotide synthesis and NADPH to counteract oxidative stress and support anabolic processes.[7][15][20][21][22] The upregulation of the PPP is a hallmark of many cancers, making the enzymes of this pathway attractive targets for anti-cancer drug development.[7][15][20][21][22] Inhibitors of key enzymes such as transketolase could disrupt the metabolic adaptations of cancer cells and enhance their sensitivity to other therapies.[23][24][25]

Infectious Diseases

The shikimate pathway, which utilizes erythrose-4-phosphate, is essential for the survival of many pathogenic bacteria, fungi, and parasites, but is absent in humans.[4] This metabolic distinction makes the enzymes of the shikimate pathway, such as DAHP synthase and shikimate kinase, prime targets for the development of novel antimicrobial agents with high selectivity and potentially lower toxicity.[3][26][27]

Conclusion

Erythrose-4-phosphate is a pivotal metabolite in the non-oxidative pentose phosphate pathway, serving as a critical link between carbohydrate metabolism and the biosynthesis of essential aromatic compounds and vitamins. Its central position makes the enzymes that produce and consume it key regulatory points in cellular metabolism. A thorough understanding of the quantitative and mechanistic aspects of E4P metabolism, facilitated by the experimental approaches detailed in this guide, is essential for researchers in fundamental biology and for professionals seeking to develop novel therapeutic strategies targeting metabolic pathways in cancer and infectious diseases. The continued investigation into the intricate regulation of E4P flux will undoubtedly unveil new insights into cellular physiology and pathology, paving the way for innovative diagnostic and therapeutic applications.

References

A Technical Guide to (2S,3R)-2,3,4-Trihydroxybutanal-¹³C: Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C, a stable isotope-labeled sugar aldehyde crucial for metabolic research. This document details its chemical properties, lists a known supplier, and outlines its primary application in ¹³C-based metabolic flux analysis (MFA). The guide also presents a generalized experimental workflow for utilizing this tracer and visualizes its role within the pentose phosphate pathway.

Compound Identification and Supplier Information

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C is the ¹³C labeled version of D-Threose. Stable isotope-labeled compounds are invaluable tools in drug development and metabolic research, primarily used as tracers to quantify metabolic pathways. The incorporation of ¹³C allows for the tracking of this molecule through various biochemical reactions without altering its chemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight Known Supplier
(2S,3R)-2,3,4-Trihydroxybutanal-¹³C70849-20-6C₃¹³CH₈O₄121.10MedChemExpress
(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1Not specifiedC₃¹³CH₈O₄121.10MedChemExpress
(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-290913-09-0C₃¹³CH₈O₄121.10MedChemExpress
(2S,3R)-2,3,4-Trihydroxybutanal (unlabeled)95-43-2C₄H₈O₄120.10Multiple

Note: The position of the ¹³C label can vary. Researchers should verify the specific labeled position required for their experimental design.

Core Application: Metabolic Flux Analysis (MFA)

The primary application of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C is in metabolic flux analysis (MFA).[1][2][3][4][5] MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system at a steady state.[1][4] By introducing a ¹³C-labeled substrate, researchers can trace the path of the carbon atoms through metabolic networks.

The distribution of the ¹³C label in downstream metabolites is measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] This labeling pattern provides crucial information for calculating the intracellular metabolic fluxes.[2]

Relevance to the Pentose Phosphate Pathway (PPP)

(2S,3R)-2,3,4-Trihydroxybutanal, as D-threose, is structurally related to D-erythrose, an intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that runs in parallel to glycolysis, generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.[6][7] Introducing ¹³C-labeled threose or a related labeled tetrose can help elucidate the dynamics of the non-oxidative PPP, which is interconnected with glycolysis through the enzymes transketolase and transaldolase.[7]

Experimental Protocols

General Experimental Workflow for ¹³C-MFA

experimental_workflow General Experimental Workflow for ¹³C-Metabolic Flux Analysis cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation exp_design Experimental Design (Select ¹³C tracer, define culture conditions) cell_culture Cell Culture (Grow cells to desired state) exp_design->cell_culture 1. labeling Introduce (2S,3R)-2,3,4-Trihydroxybutanal-¹³C (Achieve isotopic steady state) cell_culture->labeling 2. quenching Metabolism Quenching (Rapidly halt enzymatic activity) labeling->quenching 3. extraction Metabolite Extraction (Isolate intracellular metabolites) quenching->extraction 4. measurement Isotopomer Analysis (GC-MS or LC-MS/MS, NMR) extraction->measurement 5. flux_calc Flux Calculation (Use software like Metran, INCA) measurement->flux_calc 6. stat_analysis Statistical Analysis (Goodness-of-fit, confidence intervals) flux_calc->stat_analysis 7.

Caption: A generalized workflow for conducting a ¹³C-metabolic flux analysis experiment.

Methodology Details:

  • Experimental Design: Define the biological question and hypothesis. Select the appropriate ¹³C-labeled tracer, such as (2S,3R)-2,3,4-Trihydroxybutanal-¹³C, and determine the optimal concentration and labeling duration. Design control experiments with unlabeled substrate.

  • Cell Culture and Labeling: Culture cells under controlled conditions to achieve a metabolic and isotopic steady state. Introduce the ¹³C-labeled substrate into the medium.

  • Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolic activity, often using cold methanol or other solvent mixtures, to preserve the in vivo metabolic state. Extract the intracellular metabolites.

  • Sample Preparation for Analysis: Prepare the extracted metabolites for either Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For GC-MS analysis, derivatization is typically required to volatilize the metabolites.

  • Data Acquisition:

    • MS-based analysis: Use GC-MS or LC-MS/MS to separate and detect the metabolites, measuring the mass isotopomer distributions.

    • NMR-based analysis: Use ¹³C-NMR or ¹H-NMR to determine the positional isotopomers.

  • Data Analysis and Flux Calculation: Correct the raw data for natural ¹³C abundance. Use specialized software to perform the computational flux analysis by fitting the measured labeling patterns to a metabolic network model.

  • Statistical Validation: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the calculated fluxes.

Visualization of Metabolic Pathway

The following diagram illustrates the integration of a ¹³C-labeled tetrose, such as (2S,3R)-2,3,4-Trihydroxybutanal-¹³C, into the pentose phosphate pathway and its connection to glycolysis.

pentose_phosphate_pathway Integration of a ¹³C-Labeled Tetrose in the Pentose Phosphate Pathway cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P Oxidative PPP GAP Glyceraldehyde-3-P F6P->GAP glycolysis_label Glycolysis Pyruvate Pyruvate GAP->Pyruvate S7P Sedoheptulose-7-P GAP->S7P Transaldolase X5P Xylulose-5-P R5P->X5P X5P->GAP Transketolase X5P->S7P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Transketolase Threose_C13 (2S,3R)-2,3,4-Trihydroxybutanal-¹³C (Tracer Input) Threose_C13->E4P Metabolic Conversion

Caption: The flow of a ¹³C label from a tetrose tracer through the non-oxidative pentose phosphate pathway.

This diagram illustrates how a ¹³C-labeled tetrose, upon conversion to Erythrose-4-Phosphate (E4P), enters the non-oxidative PPP. The label can then be traced as it is transferred to other intermediates of the PPP and glycolysis, such as Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (GAP), via the actions of transketolase and transaldolase. By analyzing the distribution of the ¹³C label in these and other downstream metabolites, researchers can quantify the flux through these interconnected pathways.

References

Understanding the Isotopomer Distribution of 13C-Sugars: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the principles, methodologies, and applications of using 13C-labeled sugars to probe cellular metabolism. Tailored for researchers, scientists, and drug development professionals, it details the analytical techniques used to measure isotopomer distributions, offers practical experimental protocols, and explores the utility of this approach in modern biomedical research.

Introduction to 13C Isotope Tracing

Stable isotope tracing is a powerful technique for dissecting the complexities of metabolic networks.[1] By supplying cells or organisms with substrates enriched with stable isotopes, such as Carbon-13 (¹³C), researchers can track the journey of individual atoms through interconnected biochemical pathways.[1] 13C-labeled sugars, particularly glucose, are widely used to investigate central carbon metabolism, providing critical insights into cellular physiology in both healthy and diseased states.[2][3]

The analysis of metabolites derived from these ¹³C-tracers reveals their isotopomer distribution . It is crucial to distinguish between two key terms:

  • Isotopologues are molecules that differ only in the number of isotopic atoms they contain (e.g., glucose with zero ¹³C atoms vs. glucose with two ¹³C atoms). These are primarily resolved using Mass Spectrometry (MS).[1][4]

  • Isotopomers are molecules that have the same number of isotopic atoms but differ in their positions within the molecular structure (e.g., glucose labeled at the C1 position vs. the C6 position).[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for resolving positional isotopomers.[1]

Analyzing these distributions allows for the quantitative measurement of metabolic fluxes—the rates of in vivo conversion of metabolites—a practice known as 13C-Metabolic Flux Analysis (¹³C-MFA).[5][6] This technique has become an indispensable tool in systems biology, metabolic engineering, and drug development for identifying metabolic bottlenecks, understanding disease-related metabolic reprogramming, and assessing the mechanism of action of therapeutic agents.[2][7][8]

Core Methodologies and Analytical Platforms

The accurate quantification of isotopomer distribution relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. These two methods provide complementary information.[1]

Mass Spectrometry (MS) for Isotopologue Analysis

MS-based methods, including Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS), are workhorses for metabolic flux analysis.[5] They separate metabolites and measure the mass-to-charge ratio of resulting ions, allowing for the determination of mass isotopologue distributions (MIDs). The data reveals the fraction of a metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms. High-resolution MS instruments, such as Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR), are often required to resolve the m/z peaks of different isotopologues, which can be very close, especially for larger molecules like lipids.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Analysis

NMR spectroscopy provides unparalleled detail regarding the specific position of ¹³C atoms within a molecule.[1][10][11] By measuring the chemical shifts and couplings of ¹³C nuclei, NMR can distinguish between positional isotopomers.[10] This information is critical for resolving fluxes through pathways that involve symmetric intermediates (like the TCA cycle) or atomic rearrangements (like the Pentose Phosphate Pathway), where MS data alone can be ambiguous.[1] Though traditionally less sensitive than MS, advancements in NMR technology, including new pulse sequences and higher field strengths, have significantly improved its utility for metabolic studies.[12][13]

Data Presentation: Tracers and Isotopomer Distributions

The choice of ¹³C-labeled sugar is critical and dictates which metabolic pathways can be most precisely resolved.[14]

Table 1: Common ¹³C-Labeled Glucose Tracers and Their Primary Applications
¹³C-Labeled Glucose TracerPrimary Application(s)Rationale
[1-¹³C]glucose Pentose Phosphate Pathway (PPP)The ¹³C label is lost as ¹³CO₂ in the oxidative PPP. Comparing labeling in downstream metabolites to that from [6-¹³C]glucose allows for flux quantification.
[1,2-¹³C₂]glucose Glycolysis, PPP, TCA CycleProvides high precision for estimating fluxes in glycolysis and the PPP.[14] The linked ¹³C atoms are either retained or split in specific ways by different pathways, creating unique labeling patterns.
[U-¹³C₆]glucose General Central Carbon Metabolism, TCA Cycle"Uniformly labeled" glucose introduces ¹³C into all downstream metabolites. It is excellent for tracing overall glucose contribution to biomass and TCA cycle intermediates.[14]
[U-¹³C₅]glutamine TCA Cycle AnaplerosisWhile not a sugar, it is often used in parallel with ¹³C-glucose to specifically probe the TCA cycle, particularly the entry of glutamine to replenish cycle intermediates (anaplerosis).[14]
Table 2: Example Mass Isotopologue Distribution Data from a [U-¹³C₆]glucose Experiment

This table illustrates typical data obtained from a GC-MS analysis of HeLa cells cultured with [U-¹³C₆]glucose until isotopic steady state. The values represent the fractional abundance (%) of each isotopologue.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Pyruvate 5.21.53.390.0---
Lactate 4.81.23.590.5---
Citrate 8.12.475.62.110.51.30.0
Glutamate 10.53.170.22.512.11.6-

Note: The high M+3 abundance in pyruvate and lactate indicates dominant glycolytic activity. The complex pattern in citrate and glutamate reflects multiple turns of the TCA cycle and contributions from other pathways like anaplerosis.

Visualization of Workflows and Pathways

Diagrams are essential for conceptualizing the flow of experiments and the logic of metabolic tracing.

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase exp_design 1. Experimental Design (Choose ¹³C-Tracer) cell_culture 2. Cell Culture with ¹³C-Labeled Sugar exp_design->cell_culture quench 3. Quench Metabolism & Extract Metabolites cell_culture->quench ms_analysis 4a. MS Analysis (GC-MS / LC-MS) quench->ms_analysis nmr_analysis 4b. NMR Analysis (¹³C NMR) quench->nmr_analysis data_proc 5. Data Processing (Correct for Natural Abundance) ms_analysis->data_proc nmr_analysis->data_proc mfa 6. ¹³C-Metabolic Flux Analysis (MFA) data_proc->mfa interpretation 7. Biological Interpretation mfa->interpretation

Caption: General workflow for a 13C-Metabolic Flux Analysis (13C-MFA) experiment.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_TCA TCA Cycle Glucose [1,2-¹³C₂]Glucose (C1, C2 Labeled) G3P Glyceraldehyde-3-P (C1 Labeled) Glucose->G3P R5P Ribose-5-P (C1 Labeled) Glucose->R5P Oxidative PPP loses C1 Pyruvate_G [1-¹³C₁]Pyruvate G3P->Pyruvate_G AcetylCoA [1-¹³C₁]Acetyl-CoA Pyruvate_G->AcetylCoA PDH G3P_P Glyceraldehyde-3-P (C2 or C3 Labeled) R5P->G3P_P Non-oxidative PPP Pyruvate_P [2-¹³C₁] or [3-¹³C₁]Pyruvate G3P_P->Pyruvate_P Citrate [2-¹³C₁]Citrate AcetylCoA->Citrate G cluster_info Isotopomer Information cluster_tech Analytical Technique cluster_output Primary Output Isotopologues Isotopologues (Number of ¹³C atoms) Flux Metabolic Flux Quantification Isotopologues->Flux Isotopomers Isotopomers (Position of ¹³C atoms) Isotopomers->Flux MS Mass Spectrometry (MS) MS->Isotopologues MS->Flux Complementary NMR NMR Spectroscopy NMR->Isotopomers NMR->Flux Complementary

References

The Cornerstone of Metabolic Inquiry: A Technical Guide to Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the principles, experimental design, and data interpretation of stable isotope-resolved metabolomics for researchers, scientists, and drug development professionals.

Stable isotope tracing has emerged as a powerful and indispensable tool in the field of metabolomics, offering a dynamic view of cellular metabolism that transcends the static snapshot provided by traditional metabolite profiling. By introducing molecules labeled with non-radioactive, heavy isotopes into a biological system, researchers can track the transformation of these tracers through metabolic pathways, thereby elucidating the intricate network of biochemical reactions that underpin cellular function in both health and disease. This technical guide provides a comprehensive overview of the core principles of stable isotope tracing, detailed experimental protocols, and the interpretation of the rich datasets generated, with a particular focus on the application of ¹³C-labeled glucose and glutamine in cancer metabolism research.

Core Principles of Stable Isotope Tracing

The fundamental principle of stable isotope tracing lies in the ability to distinguish between endogenous (unlabeled) and exogenous (labeled) metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), contain an additional neutron compared to their more abundant, lighter counterparts (¹²C, ¹⁴N, and ¹H). This mass difference allows for the precise tracking of the labeled atoms as they are incorporated into downstream metabolites.

The journey of a stable isotope tracer through a metabolic network provides several key insights:

  • Pathway Activity and Flux: By measuring the rate of incorporation and the distribution of isotopes in downstream metabolites, researchers can quantify the flux through specific metabolic pathways. This is a significant advantage over conventional metabolomics, which only measures metabolite concentrations.

  • Nutrient Utilization: Tracing experiments can reveal which nutrients are consumed by cells and how they are utilized for various cellular processes, such as energy production, biosynthesis of macromolecules, and redox homeostasis.

  • Metabolic Reprogramming: In disease states like cancer, cells often exhibit altered metabolic pathways. Stable isotope tracing is instrumental in identifying and characterizing this metabolic reprogramming, offering potential targets for therapeutic intervention.

  • Novel Pathway Discovery: The appearance of isotopic labels in unexpected metabolites can lead to the discovery of novel metabolic pathways or connections between existing ones.

Experimental Workflow: From Tracer Selection to Data Analysis

A typical stable isotope tracing experiment follows a well-defined workflow, encompassing experimental design, tracer administration, sample processing, analytical measurement, and data analysis.

Experimental Workflow cluster_design 1. Experimental Design cluster_experiment 2. In Vitro / In Vivo Experiment cluster_sample 3. Sample Preparation cluster_analysis 4. Analytical Measurement cluster_data 5. Data Processing & Analysis Tracer Tracer Selection (e.g., ¹³C-Glucose) Labeling Labeling Strategy (Time course vs. Steady-state) Controls Control Groups (e.g., Unlabeled, Vehicle) Culture Cell Culture / Animal Model Introduction Tracer Introduction Culture->Introduction Harvesting Cell/Tissue Harvesting Introduction->Harvesting Quenching Metabolism Quenching Harvesting->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Integration LCMS->Integration Correction Natural Isotope Correction Integration->Correction Flux Metabolic Flux Analysis Correction->Flux Interpretation Biological Interpretation Flux->Interpretation Central_Carbon_Metabolism Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aerobic PPP->F6P PPP->GAP Ribose5P Ribose-5-P PPP->Ribose5P Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Glutamine ¹³C-Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG Data_Interpretation_Logic Tracer Tracer ([U-¹³C₆]-Glucose) M+6 Glycolysis Glycolysis Pyruvate (M+3) Lactate (M+3) Tracer:m3->Glycolysis:m3 TCA_Cycle TCA Cycle Citrate (M+2) Malate (M+4) Glycolysis:m3->TCA_Cycle:m2 PPP Pentose Phosphate Pathway Ribose-5-P (M+5) Glycolysis:m3->PPP:m5 Biosynthesis Biosynthesis Nucleotides Amino Acids Lipids TCA_Cycle->Biosynthesis:m_n PPP:m5->Biosynthesis:m_n

An In-Depth Technical Guide to 13C Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] Unlike other 'omics' technologies that measure the static levels of genes, transcripts, proteins, or metabolites, MFA provides a dynamic view of cellular physiology by measuring the actual flow of molecules through metabolic pathways.[3] The entirety of these reaction rates is known as the fluxome, which offers the most physiologically relevant description of a cell's metabolic activity.[3]

At its core, MFA uses stable isotope tracers, most commonly Carbon-13 (¹³C), to track the transformation of atoms from a labeled substrate through the intricate network of biochemical reactions.[1][4] By feeding cells a ¹³C-labeled nutrient (e.g., [U-¹³C]-glucose), the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is a direct consequence of the underlying metabolic fluxes.[2][5] These MIDs are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7][8] Finally, a computational model of the cell's metabolic network is used to calculate the flux values that best explain the experimentally measured MIDs.[9][10]

This approach is considered the gold standard for quantifying in vivo metabolic fluxes and has become an indispensable tool in metabolic engineering, systems biology, and biomedical research.[6][9][11] Its applications are vast, ranging from characterizing cellular phenotypes and identifying metabolic engineering targets to understanding disease mechanisms and discovering novel drug targets.[3][12][13]

The Core Workflow of ¹³C-MFA

The successful implementation of ¹³C-MFA involves a systematic, multi-step process that integrates experimental biology with computational analysis. The workflow can be broken down into five key stages, each requiring careful planning and execution.[14]

MFA_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase A 1. Experimental Design (Tracer Selection) B 2. Isotope Labeling Experiment A->B C 3. Sample Quenching & Metabolite Extraction B->C D 4. Analytical Measurement (MS or NMR) C->D E 5. Flux Estimation & Modeling D->E Mass Isotopomer Distributions (MIDs) F 6. Statistical Analysis & Flux Map Generation E->F

Caption: The general workflow of a ¹³C Metabolic Flux Analysis experiment.

The five fundamental steps of ¹³C-MFA are:

  • Experimental Design: This crucial first step involves defining the biological question, constructing a metabolic network model, and selecting the optimal ¹³C-labeled tracer(s).[15][16] The choice of tracer is critical for ensuring that the resulting labeling data is informative for the fluxes of interest.[15]

  • Tracer Experiment: Cells are cultured under controlled, steady-state conditions with a medium containing the selected ¹³C-labeled substrate.[17] It is vital to ensure that the cells reach both a metabolic and isotopic steady state, where fluxes and labeling patterns are constant over time.[18][19]

  • Isotopic Labeling Measurement: After the labeling experiment, cell metabolism is rapidly quenched, and intracellular metabolites are extracted.[20] The extracts are then analyzed by MS or NMR to measure the mass isotopomer distributions of key metabolites, often protein-bound amino acids, which provide a time-integrated view of metabolic activity.[6][7][20][21]

  • Flux Estimation: The measured MIDs, along with other measured rates (e.g., substrate uptake, product secretion), are used as inputs for a computational algorithm.[14] This algorithm fits the experimental data to a mathematical model of metabolism to estimate the intracellular flux values that minimize the difference between simulated and measured labeling patterns.[19]

  • Statistical Analysis: The final step involves a rigorous statistical evaluation of the results.[20] This includes goodness-of-fit tests to validate the model and the calculation of confidence intervals for each estimated flux, ensuring the reliability of the generated flux map.[20]

Detailed Experimental Protocols

Precise and reproducible experimental execution is paramount for high-quality ¹³C-MFA data. Below are detailed methodologies for the key experimental stages.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is a generalized procedure for adherent mammalian cells and should be optimized for the specific cell line and experimental goals.

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow in standard, unlabeled culture medium until they reach the desired confluence (typically 70-80% for log-phase analysis).

  • Medium Switch: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately replace it with the custom ¹³C-labeling medium. This medium should be identical to the standard medium, except the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).

  • Isotopic Steady-State Incubation: Place the cells back into the incubator for a duration sufficient to approach isotopic steady state. This time varies significantly between cell lines and metabolic pathways but is often in the range of 18-24 hours for central carbon metabolism in mammalian cells.[19] It is critical to experimentally verify the attainment of steady state by collecting samples at multiple time points (e.g., 18h, 24h) and confirming that labeling patterns are no longer changing.[19]

  • Extracellular Rate Measurement: Just before harvesting, collect a small aliquot of the culture medium to measure the concentration of key substrates and secreted products (e.g., glucose, lactate, glutamine, glutamate). These rates are crucial constraints for the computational model.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state.

  • Quenching: Quickly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular label.

  • Metabolite Extraction: Add a pre-chilled extraction solvent, typically 80% methanol (-80°C), directly to the culture plate. Scrape the cells in the presence of the solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Cell Lysis and Protein Precipitation: Vortex the tubes thoroughly and incubate at -20°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble intracellular metabolites, and transfer it to a new tube. This extract is now ready for derivatization and analysis.

Protocol 3: Mass Spectrometry (MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common and robust method for analyzing the labeling of central metabolites, particularly proteinogenic amino acids.

  • Hydrolysis (for protein-bound amino acids): If analyzing protein hydrolysate, pellet the precipitated protein from the extraction step, wash it with 70% ethanol, and dry it. Add 6 N HCl and hydrolyze at 100°C for 12-24 hours. Dry the hydrolysate completely under a stream of nitrogen gas.

  • Derivatization: The polar metabolites (amino acids, organic acids) must be chemically derivatized to make them volatile for GC analysis. A common method is t-butyldimethylsilyl (TBDMS) derivatization. Re-suspend the dried metabolite extract or hydrolysate in a derivatization agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCI and heat at 70°C for 1 hour.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different metabolites over time, and the mass spectrometer scans for the mass-to-charge ratios (m/z) of fragments containing the intact carbon backbone of the metabolite.

  • Data Extraction: The raw data will contain the ion intensities for different isotopomers (M+0, M+1, M+2, etc.) for each metabolite fragment. This data must be corrected for the natural abundance of ¹³C and other heavy isotopes to determine the fractional enrichment, which is the input for the flux analysis software.[6]

Data Analysis and Computational Modeling

The analytical measurements provide Mass Isotopomer Distributions (MIDs), which are the raw input for the computational flux calculation. The process relies on a sophisticated iterative algorithm.

Data_Model_Integration cluster_input Experimental Inputs cluster_model Computational Core cluster_output Results exp_data Measured MIDs (from MS/NMR) software Flux Analysis Software (e.g., INCA, 13CFLUX2) exp_data->software ext_rates Extracellular Rates (Uptake/Secretion) ext_rates->software model Metabolic Network Model (Stoichiometry & Atom Transitions) model->software flux_map Best-Fit Flux Map (Reaction Rates) software->flux_map Iterative Minimization stats Confidence Intervals & Goodness-of-Fit software->stats

Caption: Integration of experimental data and computational models in ¹³C-MFA.

The software takes the experimental data and a user-provided metabolic network model, which defines all relevant reactions, their stoichiometry, and the specific carbon atom transitions for each reaction.[9] It then performs the following steps:

  • Initialization: An initial guess is made for all unknown flux values.

  • Simulation: Based on the guessed fluxes and the known atom transitions, the model simulates the expected MIDs for the measured metabolites.

  • Comparison: The simulated MIDs are compared to the experimentally measured MIDs, and a residual (sum of squared errors) is calculated.

  • Iteration: A numerical optimization algorithm adjusts the flux values to reduce the residual.

  • Convergence: Steps 2-4 are repeated iteratively until the residual is minimized, yielding the set of fluxes that best explains the data.[19]

Several software packages are available for these complex calculations, including INCA, Metran, and 13CFLUX2.[7][20][22]

Quantitative Data Presentation

The primary output of a ¹³C-MFA study is a flux map, a table of reaction rates normalized to a specific uptake rate (e.g., glucose uptake). This allows for direct comparison of metabolic states across different conditions or cell types.

Table 1: Example Flux Map of Central Carbon Metabolism in a Proliferating Cancer Cell Line (Note: This is representative data for illustrative purposes, based on typical values found in cancer metabolism literature.[11][13])

Reaction IDPathwayReaction DescriptionRelative Flux (mol/100 mol Glucose)
GLC_uptake Exchange Glucose Uptake 100.0 ± 0.0
HKGlycolysisGlucose -> G6P100.0 ± 2.1
PGIGlycolysisG6P <=> F6P95.2 ± 3.5
PFKGlycolysisF6P -> FBP95.2 ± 3.5
G6PDHPentose PhosphateG6P -> 6PGL4.8 ± 1.2
PYKGlycolysisPEP -> Pyruvate180.5 ± 5.0
LDHFermentationPyruvate -> Lactate155.3 ± 4.8
LAC_export Exchange Lactate Export 155.3 ± 4.8
PDHTCA Cycle EntryPyruvate -> Acetyl-CoA (Mito)20.1 ± 2.5
CSTCA CycleAcetyl-CoA + OAA -> Citrate20.1 ± 2.5
IDHTCA CycleIsocitrate -> a-KG19.5 ± 2.4
PCAnaplerosisPyruvate -> OAA (Mito)5.1 ± 1.8

Fluxes are normalized to the glucose uptake rate. The values shown are means ± 95% confidence intervals.

Applications in Drug Development

¹³C-MFA provides unprecedented insight into metabolic reprogramming, a hallmark of many diseases, including cancer.[11][13] This makes it a valuable tool in the drug development pipeline.

  • Target Identification and Validation: By comparing the flux maps of diseased cells versus healthy cells, researchers can identify metabolic pathways that are uniquely upregulated or relied upon by the diseased state. These pathways and their key enzymes become high-priority targets for therapeutic intervention.

  • Mechanism of Action Studies: When a drug candidate is administered, ¹³C-MFA can precisely quantify its on-target and off-target effects on cellular metabolism. It can reveal how a drug perturbs metabolic networks, confirming its intended mechanism of action or uncovering unexpected effects.

  • Biomarker Discovery: Metabolic fluxes can serve as dynamic biomarkers of drug response. By monitoring flux changes in response to treatment, it may be possible to predict therapeutic efficacy earlier than with traditional endpoints.

  • Optimizing Bioprocesses: In the production of biologic drugs using cell cultures (e.g., CHO cells), ¹³C-MFA is used to understand and optimize cellular metabolism to maximize protein yield and quality.

Pathway_Example Glucose Glucose G6P G6P Glucose->G6P Glycolysis F6P F6P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP G6PDH PYR Pyruvate F6P->PYR Lactate Lactate PYR->Lactate LDH (Warburg Effect) AcCoA Acetyl-CoA (Mitochondria) PYR->AcCoA PDH TCA TCA Cycle AcCoA->TCA TCA->TCA OxPhos

Caption: Key nodes in central carbon metabolism often targeted in drug development.

Conclusion

¹³C Metabolic Flux Analysis is a rigorous, quantitative method that moves beyond static snapshots of the cell to create a dynamic map of metabolic activity. While technically demanding, the insights it provides into cellular physiology are unparalleled. For researchers in basic science and drug development, mastering ¹³C-MFA opens the door to a deeper understanding of the metabolic underpinnings of health and disease, enabling the identification of novel therapeutic strategies and the precise evaluation of drug action.

References

A Technical Guide to the Structure and Stereochemistry of D-Erythrose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the structural and stereochemical properties of D-Erythrose and its ¹³C-labeled isotopologues. It is intended to serve as a technical resource, detailing the molecule's chemical identity, spatial configuration, and the experimental protocols relevant to its synthesis and analysis.

Molecular Identity and Structure

D-Erythrose is a naturally occurring tetrose, a four-carbon monosaccharide belonging to the aldose family due to its terminal aldehyde group.[1][2] Its ¹³C-labeled variants, such as D-Erythrose-1-¹³C and D-Erythrose-4-¹³C, are stable isotope-labeled compounds crucial for metabolic research and biomolecular NMR studies.[3][4][5] These tracers are instrumental in metabolic flux analysis and for quantifying metabolic pathways during drug development.[3][6]

Chemical Identifiers

The fundamental properties and identifiers for D-Erythrose are summarized below. The molecular weight will vary depending on the number and position of ¹³C isotopes.

IdentifierValueReference(s)
IUPAC Name (2R,3R)-2,3,4-trihydroxybutanal[7][8]
¹³C-Labeled IUPAC (2R,3R)-2,3,4-trihydroxy(1-¹³C)butanal (for 1-¹³C)[9]
Molecular Formula C₄H₈O₄[10][11]
Molecular Weight 120.10 g/mol (unlabeled)[10][11]
Monoisotopic Mass 120.0422587 g/mol (unlabeled)[8][12]
CAS Number 583-50-6 (unlabeled)[10][11]
Canonical SMILES C(--INVALID-LINK--O">C@HO)O[7][10][13]
InChI Key YTBSYETUWUMLBZ-IUYQGCFVSA-N[1][7][11]

Stereochemistry

The stereochemistry of D-Erythrose is defined by its two chiral centers at carbons C2 and C3.[1][14] This gives rise to four possible stereoisomers.

  • Configuration : The absolute configuration of D-Erythrose is (2R, 3R).[14][15]

  • D/L Designation : The "D" designation is determined by the configuration of the stereocenter furthest from the aldehyde group (C3). In the Fischer projection, the hydroxyl (-OH) group on this carbon is positioned on the right side.[13][16]

  • Enantiomers and Diastereomers : D-Erythrose is the enantiomer (non-superimposable mirror image) of L-Erythrose.[16] Its diastereomers, which are stereoisomers that are not mirror images, are D-Threose and L-Threose.[14][17] Specifically, D-Erythrose and D-Threose are epimers, as they differ in configuration at only one chiral center (C2).[18]

Structural Representations

In aqueous solution, D-Erythrose exists in equilibrium between its open-chain (acyclic) form and a cyclic hemiacetal structure.[2]

Fischer Projection (Acyclic Form)

The acyclic structure is commonly represented using a Fischer projection. For D-Erythrose, both hydroxyl groups on the chiral carbons (C2 and C3) are shown on the right side of the carbon chain.[17][19]

Haworth Projection (Cyclic Form)

The cyclic form results from an intramolecular reaction where the hydroxyl group on C4 attacks the aldehyde carbonyl at C1, forming a stable five-membered ring known as a furanose.[20] This cyclization creates a new chiral center at C1, the anomeric carbon. The two resulting anomers are designated α and β.[21]

  • α-D-Erythrofuranose : The anomeric -OH group is on the opposite side of the ring from the CH₂OH group (C4).

  • β-D-Erythrofuranose : The anomeric -OH group is on the same side of the ring as the CH₂OH group (C4).

The Haworth projection is a standard method for representing these cyclic monosaccharide structures in a simplified three-dimensional perspective.[22][23]

Fischer_Haworth_Equilibrium cluster_acyclic Acyclic Form cluster_cyclic Cyclic Forms (Furanose Ring) Acyclic D-Erythrose (Fischer Projection) Alpha α-D-Erythrofuranose (Haworth Projection) Acyclic->Alpha Intramolecular Cyclization Beta β-D-Erythrofuranose (Haworth Projection) Acyclic->Beta Alpha->Beta Anomerization (in solution)

Fig. 1: Equilibrium between acyclic and cyclic forms of D-Erythrose.

Quantitative and Spectroscopic Data

Quantitative data for D-Erythrose-¹³C is primarily derived from spectroscopic and computational methods.

ParameterValue / DescriptionReference(s)
Molecular Weight (D-Erythrose-1-¹³C) 121.10 g/mol [9]
Molecular Weight (D-Erythrose-4-¹³C) 121.10 g/mol [24]
Predicted XLogP3 -2.2[9][25]
Predicted Collision Cross Section (CCS) [M+H]⁺: 122.7 Ų; [M+Na]⁺: 129.2 Ų[25]
¹³C NMR Spectroscopy In a study using 80 mM d-[1-¹³C]-erythrose, distinct signals were observed for the hydrate, cyclic ring forms (α and β), and other related tetroses in solution over time.[26]
Physical Form Commercially available as a syrup or aqueous solution.[11]

Experimental Protocols

The synthesis and analysis of D-Erythrose and its ¹³C-labeled isotopologues involve established organic chemistry and analytical techniques.

Synthesis of D-Erythrose

A common laboratory method for preparing D-Erythrose is the Ruff degradation of D-arabinose. This process shortens the aldose carbon chain by one carbon.[27]

Methodology: Ruff Degradation of D-Arabinose [27]

  • Oxidation of Aldehyde: D-arabinose is treated with an aqueous solution of bromine (Br₂). This selectively oxidizes the C1 aldehyde group to a carboxylic acid, forming D-arabonic acid.

  • Oxidative Decarboxylation: The resulting D-arabonic acid is then treated with hydrogen peroxide (H₂O₂) and a ferric sulfate (Fe₂(SO₄)₃) catalyst. This step cleaves the bond between C1 and C2, releasing C1 as CO₂ and forming the four-carbon aldose, D-Erythrose.

The synthesis of a specifically labeled D-Erythrose-¹³C would require starting with an appropriately ¹³C-labeled precursor. Alternatively, the Kiliani-Fischer synthesis can be used to elongate a three-carbon sugar, D-glyceraldehyde, to produce a mixture of D-Erythrose and D-Threose.[28] Using ¹³C-labeled cyanide (Na¹³CN) in the first step of this synthesis would introduce the label at the C1 position.

Synthesis_Workflow Start D-Arabinose (Aldopentose) Step1 Step 1: Oxidation Reagents: Bromine (Br₂), Water (H₂O) Start->Step1 Aldehyde to Carboxylic Acid Intermediate1 Intermediate: D-Arabonic Acid Step1->Intermediate1 Step2 Step 2: Oxidative Decarboxylation Reagents: H₂O₂, Fe₂(SO₄)₃ Intermediate1->Step2 C1-C2 Bond Cleavage Product Product: D-Erythrose (Aldotetrose) Step2->Product

Fig. 2: Workflow for the synthesis of D-Erythrose via Ruff degradation.
Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for verifying the structure and quantifying the incorporation of ¹³C labels in D-Erythrose.

Methodology: Analysis of ¹³C Incorporation [29]

  • Sample Preparation: Prepare an ~800 µM sample of the purified ¹³C-labeled D-Erythrose in a suitable buffer (e.g., 25 mM sodium phosphate, pH 7.0) containing 10% D₂O for signal locking.

  • NMR Data Acquisition: Record spectra on a high-field NMR spectrometer (e.g., 14.1 T). Key experiments include:

    • 1D ¹³C spectra to quantify overall ¹³C incorporation.

    • 2D non-constant time ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiments to correlate directly bonded protons and carbons, confirming the position of the ¹³C label.

  • Data Processing and Analysis:

    • Process the raw data using standard NMR software (e.g., NMRPipe).

    • Analyze the processed spectra (e.g., using NMRView) to measure signal intensities.

    • For quantification, normalize the intensities of signals from the ¹³C-labeled sample against those from a fully ¹³C-enriched reference sample. The absence of ¹³C-¹³C ¹J coupling in selectively labeled samples confirms isotopic isolation at that position.

Conclusion

D-Erythrose is a fundamental four-carbon monosaccharide with well-defined structural and stereochemical properties. Its ¹³C-labeled isotopologues are invaluable tools for the scientific community, particularly in the fields of metabolic engineering, biochemistry, and pharmaceutical development. A thorough understanding of its structure, stereoisomerism, and the experimental methods used for its synthesis and analysis is essential for its effective application in advanced research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Labeled Monosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of isotopically labeled monosaccharides, crucial tools in metabolic research, drug development, and glycobiology. By replacing specific atoms with their stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O), these molecules act as tracers, enabling the precise tracking of metabolic pathways without altering the fundamental biochemical behavior of the parent molecule.[][2]

Core Principles of Isotopic Labeling

Isotopic labeling involves the substitution of an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. For monosaccharides, the most commonly used stable isotopes are Carbon-13 (¹³C), Deuterium (²H), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O).[3] The key principle behind their use is that stable isotope-labeled compounds retain the original physical and chemical properties of their unlabeled counterparts and interact consistently within biochemical pathways.[4] This allows them to serve as ideal tracers for metabolic flux analysis, elucidation of biosynthetic pathways, and as internal standards for quantitative mass spectrometry.[][5]

Physical Properties

At room temperature, monosaccharides are colorless, crystalline solids that are highly soluble in water due to the presence of multiple hydroxyl groups that readily form hydrogen bonds.[6][7][8] The introduction of stable isotopes results in a predictable increase in molecular weight but has a negligible effect on other physical properties like solubility, melting point, and crystalline structure under typical biological conditions.

Table 1: Physical Properties of Unlabeled vs. Labeled D-Glucose

PropertyD-Glucose (Unlabeled)D-Glucose (U-¹³C₆)D-Glucose-d7
Molecular Formula C₆H₁₂O₆¹³C₆H₁₂O₆C₆H₅D₇O₆
Molecular Weight ( g/mol ) 180.16186.11187.20
Melting Point (°C) 146 (α-D-glucose)Not significantly different150-152
Solubility in Water HighHighHigh
Optical Activity [α]D +52.7° (equilibrium)Not significantly different+52.0°

Note: "U-¹³C₆" denotes glucose uniformly labeled with Carbon-13 at all six carbon positions.

Chemical Properties

The chemical reactivity of monosaccharides is primarily defined by their functional groups, namely the hydroxyl (-OH) and the aldehyde (-CHO) or ketone (C=O) groups.[8][9] Isotopic labeling does not alter these functional groups, thus the chemical reactivity remains unchanged. Labeled monosaccharides will undergo the same enzymatic and chemical reactions as their natural counterparts.

A critical chemical property for their application is isotopic enrichment , which refers to the percentage of the labeled isotope in the molecule. This is a key parameter for quantitative metabolic studies and is precisely determined using mass spectrometry.[10][11] Another important aspect is their stability ; stable isotopes are non-radioactive and do not decay, making them safe for a wide range of in vitro and in vivo studies.

Table 2: Key Chemical Properties and Specifications

PropertyDescriptionRelevance in Research
Isotopic Enrichment The percentage of the specific isotope at a given atomic position. Commonly >99%.Crucial for the sensitivity and accuracy of tracer experiments and quantitative mass spectrometry.[10]
Chemical Purity The percentage of the desired chemical compound, independent of its isotopic composition. Typically >98%.[12]Ensures that observed effects are due to the labeled compound and not impurities.
Reactivity Governed by hydroxyl and carbonyl groups. Isotopic substitution has a negligible effect on reaction mechanisms.Allows labeled monosaccharides to be processed by cellular machinery (e.g., kinases, isomerases) in the same manner as unlabeled molecules.
Stability Stable isotopes do not undergo radioactive decay.Enables long-term studies and ensures safety in handling and administration.

Experimental Protocols and Methodologies

The analysis of labeled monosaccharides and their metabolic products is fundamental to their use as tracers. This typically involves a multi-step workflow encompassing sample preparation, separation, and detection.

General Workflow for Monosaccharide Analysis

The following diagram outlines a typical workflow for analyzing the incorporation of a labeled monosaccharide into cellular glycoconjugates.

G cluster_prep Sample Preparation cluster_analysis Analysis A Metabolic Labeling of Cells with Isotopically Labeled Monosaccharide B Harvest Cells and Isolate Glycoconjugates A->B C Acid Hydrolysis (e.g., with TFA) B->C D Derivatization (e.g., PMP labeling) C->D E Chromatographic Separation (HPLC or GC) D->E F Detection and Quantification (Mass Spectrometry) E->F G Data Analysis (Isotopologue Distribution) F->G

Caption: A generalized experimental workflow for metabolic labeling and analysis.

Detailed Methodologies

1. Hydrolysis of Polysaccharides and Glycoconjugates: To analyze the monosaccharide composition of larger molecules, the glycosidic bonds must first be cleaved.

  • Protocol: A common method involves acid hydrolysis. The purified glycoconjugate sample is treated with an acid, such as 2 M trifluoroacetic acid (TFA), and heated at 100-120°C for 2-4 hours. The acid is then removed by evaporation under a stream of nitrogen.[13] This process releases the individual monosaccharides.

2. Pre-column Derivatization for HPLC Analysis: Monosaccharides often lack a strong chromophore, making their detection by UV-Vis difficult. Derivatization adds a UV-active tag to the sugar, enhancing sensitivity.

  • Protocol (PMP Derivatization): The hydrolyzed monosaccharide sample is dissolved in a basic solution (e.g., 0.3 M NaOH). A solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol is added, and the mixture is incubated at 70°C for approximately 100 minutes. After cooling, the reaction is neutralized with an acid (e.g., 0.3 M HCl). The excess PMP reagent is removed by extraction with chloroform. The remaining aqueous phase, containing the PMP-labeled monosaccharides, is then ready for HPLC analysis.[9][14]

3. Chromatographic Separation and Mass Spectrometry (LC-MS): High-Performance Liquid Chromatography (HPLC) is used to separate the derivatized monosaccharides. The separated molecules are then introduced into a mass spectrometer to determine their mass-to-charge ratio.

  • Protocol: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate). The mass spectrometer is operated in a mode such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to specifically detect and quantify the expected masses of the labeled and unlabeled monosaccharides.[13][15] The degree of isotopic enrichment is calculated from the relative intensities of the mass isotopologues.[10]

4. Structural Elucidation by NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of carbohydrates, including the position of isotopic labels.

  • Methodology: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed on the purified labeled monosaccharide. The chemical shifts and coupling constants of the nuclei provide detailed information about the monosaccharide's structure, anomeric configuration (α/β), and the precise location of the isotopic label.[16][17][18] For complex structures, uniformly ¹³C-labeled samples can be particularly useful.[19]

Application in Signaling and Metabolic Pathways

Labeled monosaccharides are invaluable for tracing metabolic pathways. For example, ¹³C-labeled glucose can be administered to cells to track its conversion through glycolysis and the tricarboxylic acid (TCA) cycle. By analyzing the labeling patterns in downstream metabolites, researchers can quantify metabolic fluxes and identify alterations in pathway activity associated with disease states.[8][20][21][22]

Visualizing the Fate of Labeled Glucose in Glycolysis

The diagram below illustrates the initial steps of glycolysis, showing how a [1-¹³C]-glucose molecule is metabolized. The ¹³C label (represented by a red star) is tracked through the enzymatic reactions.

Glycolysis cluster_products cluster_legend Legend Glucose [1-¹³C]-Glucose C₁-C₂-C₃-C₄-C₅-C₆ G6P [1-¹³C]-Glucose-6-Phosphate C₁-C₂-C₃-C₄-C₅-C₆-P Glucose->G6P Hexokinase (ATP -> ADP) F6P [1-¹³C]-Fructose-6-Phosphate P-C₁-C₂-C₃-C₄-C₅-C₆ G6P->F6P Phosphoglucose Isomerase F16BP [1,6-¹³C]-Fructose-1,6-Bisphosphate P-C₁-C₂-C₃-C₄-C₅-C₆-P F6P->F16BP Phosphofructokinase (ATP -> ADP) DHAP DHAP C₁*-C₂-C₃-P F16BP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate P-C₄-C₅-C₆ F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase Pyruvate Pyruvate C₁/C₆*, C₂/C₅, C₃/C₄ G3P->Pyruvate ...Further Steps (2 NAD⁺ -> 2 NADH) (2 ADP -> 2 ATP) key C* = ¹³C Labeled Carbon

References

Methodological & Application

Application Notes and Protocols for 13C-Erythrose Labeling in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-selective isotopic labeling of proteins in Escherichia coli using 13C-Erythrose. This technique is particularly valuable for nuclear magnetic resonance (NMR) studies of protein structure and dynamics, as it allows for the specific incorporation of a 13C label into the aromatic side chains of phenylalanine, tyrosine, and tryptophan.

Erythrose is a four-carbon sugar that serves as a precursor to the pentose phosphate pathway (PPP) and, subsequently, the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[1][2][3][4] By supplying 13C-labeled erythrose in conjunction with unlabeled glucose, researchers can achieve targeted labeling of these amino acids, simplifying complex NMR spectra and enabling more precise structural and functional analyses.

This protocol has been developed to be broadly applicable and straightforward, ensuring that the growth rate of E. coli remains comparable to standard minimal media conditions.[2]

Metabolic Pathway of Erythrose in E. coli

Erythrose enters cellular metabolism through its phosphorylation to erythrose-4-phosphate (E4P). E4P is a key intermediate in the central carbon metabolism of E. coli. It can be produced from the conversion of erythritol in engineered strains or utilized directly when supplied in the medium.[1][3][4][5][6][7] E4P then enters the pentose phosphate pathway, where it is a substrate for transaldolase and transketolase.[3] A significant fate of E4P is its entry into the shikimate pathway, which leads to the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.

Erythrose_Metabolism cluster_medium Growth Medium cluster_cell E. coli Cell Erythrose 13C-Erythrose E4P Erythrose-4-Phosphate (E4P) Erythrose->E4P Phosphorylation PPP Pentose Phosphate Pathway (PPP) E4P->PPP Shikimate Shikimate Pathway E4P->Shikimate Glycolysis Glycolysis PPP->Glycolysis Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Shikimate->Aromatic_AA TCA TCA Cycle Glycolysis->TCA Biomass Other Biomass TCA->Biomass

Figure 1: Metabolic fate of 13C-Erythrose in E. coli.

Quantitative Data Summary

The following table summarizes the recommended concentrations of 13C-Erythrose for optimal labeling of aromatic amino acids and the observed carbon incorporation from erythrose versus glucose.

Target Amino Acid(s)Recommended 13C-Erythrose (g/L)Recommended Glucose (g/L)13C Incorporation from Erythrose (%)13C Incorporation from Glucose (%)
Phenylalanine (Phe)12~40%~60%
Tyrosine (Tyr)12~40%~60%
Tryptophan (Trp)22~40%~60%

Data synthesized from studies on site-selective labeling.[2] The carbon incorporation percentages are approximate and can vary between different amino acids and experimental conditions.

Experimental Protocol: 13C-Erythrose Labeling in E. coli

This protocol is designed for the expression of a target protein with 13C-labeled aromatic amino acid residues. It is assumed that the gene for the target protein is under the control of an inducible promoter (e.g., T7 promoter in a pET vector system) and expressed in a suitable E. coli strain (e.g., BL21(DE3)).

Materials
  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the target protein

  • Luria-Bertani (LB) medium

  • M9 minimal medium components:

    • 5x M9 salts (Na2HPO4·7H2O, KH2PO4, NaCl, NH4Cl)

    • 1 M MgSO4

    • 1 M CaCl2

    • 20% (w/v) Glucose (unlabeled)

    • 13C-Erythrose (specify desired labeling pattern, e.g., [1-13C]-Erythrose)

  • Appropriate antibiotic for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

Experimental Workflow Diagram

Experimental_Workflow Start Inoculate LB medium with E. coli strain Overnight_Culture Incubate overnight at 37°C Start->Overnight_Culture Inoculate_M9 Inoculate M9 minimal medium (containing unlabeled glucose and 13C-Erythrose) Overnight_Culture->Inoculate_M9 Grow_to_OD Grow at 37°C to OD600 of 0.6-0.8 Inoculate_M9->Grow_to_OD Induce Induce protein expression with IPTG Grow_to_OD->Induce Express_Protein Express protein at optimal temperature (e.g., 18-30°C) for 16-24 hours Induce->Express_Protein Harvest Harvest cells by centrifugation Express_Protein->Harvest Downstream Proceed to protein purification and analysis (e.g., NMR) Harvest->Downstream

Figure 2: Workflow for 13C-Erythrose labeling.
Step-by-Step Methodology

1. Preparation of Starter Culture:

  • Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain from a fresh plate.

  • Incubate the culture overnight at 37°C with shaking at 200-250 rpm.

2. Preparation of M9 Minimal Medium with 13C-Erythrose:

  • For 1 liter of M9 medium, aseptically combine the following components:

    • 795 mL sterile deionized water

    • 200 mL sterile 5x M9 salts

    • 2 mL sterile 1 M MgSO4

    • 100 µL sterile 1 M CaCl2

    • 10 mL of sterile 20% (w/v) unlabeled glucose (final concentration 2 g/L)

    • Add the desired amount of sterile 13C-Erythrose (e.g., 1 g for Phe/Tyr labeling, 2 g for Trp labeling).[2] Ensure the erythrose is dissolved completely.

    • Add the appropriate antibiotic to the final concentration.

  • Note on Erythrose Toxicity: While generally well-tolerated at these concentrations in robust expression strains, be aware that higher concentrations of erythrose (e.g., 8-20 mM) have been shown to inhibit the growth of some E. coli strains, particularly those with deficiencies in superoxide dismutase, under aerobic conditions.[8]

3. Main Culture Growth and Induction:

  • Inoculate the 1 L of M9 minimal medium containing 13C-Erythrose with the overnight starter culture. A 1:100 dilution (10 mL of starter culture) is recommended.

  • Incubate the culture at 37°C with vigorous shaking (200-250 rpm).

  • Monitor the cell growth by measuring the optical density at 600 nm (OD600).

  • When the OD600 reaches mid-log phase (0.6-0.8), induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Reduce the incubation temperature to a level optimal for the expression of the target protein (e.g., 18-30°C) and continue to incubate for 16-24 hours.

4. Cell Harvesting and Downstream Processing:

  • After the expression period, harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until ready for protein purification.

  • The labeled protein can then be purified using standard chromatography techniques. The incorporation of 13C can be verified by mass spectrometry and the protein can be analyzed by NMR spectroscopy.

Concluding Remarks

This protocol provides a robust and reproducible method for the site-selective 13C labeling of aromatic amino acids in proteins expressed in E. coli. The co-feeding strategy with unlabeled glucose ensures healthy cell growth while maximizing the incorporation of the labeled precursor into the desired amino acid residues.[2] This approach is a cost-effective and efficient way to generate protein samples tailored for advanced NMR structural and dynamic studies.

References

Application Notes and Protocols for (2S,3R)-2,3,4-Trihydroxybutanal-¹³C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2,3,4-Trihydroxybutanal, also known as D-Erythrose, is a four-carbon monosaccharide that serves as a key intermediate in the pentose phosphate pathway (PPP) in the form of erythrose-4-phosphate (E4P). The use of ¹³C-labeled D-Erythrose in metabolic flux analysis (MFA) offers a targeted approach to investigate the flux through the PPP and its interconnected pathways. Unlike more common tracers like ¹³C-glucose, which enters central carbon metabolism upstream of glycolysis and the PPP, ¹³C-Erythrose provides a more direct probe into the non-oxidative branch of the PPP. This allows for a more precise quantification of fluxes related to nucleotide biosynthesis, aromatic amino acid production, and redox homeostasis.

These application notes provide a comprehensive overview and detailed protocols for the use of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C in metabolic flux analysis, tailored for researchers in academia and the pharmaceutical industry.

Principle of Application

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C is introduced into a biological system, where it is taken up by cells and phosphorylated to Erythrose-4-phosphate-¹³C. This labeled intermediate then enters the non-oxidative branch of the pentose phosphate pathway. The ¹³C label is subsequently distributed among various metabolites, including pentose phosphates, sedoheptulose-7-phosphate, and the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. By analyzing the mass isotopomer distribution of these downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through the PPP and connected pathways can be determined.

This tracer is particularly useful for:

  • Dissecting the oxidative and non-oxidative branches of the PPP: By comparing the labeling patterns from ¹³C-Erythrose with those from ¹³C-glucose, researchers can delineate the contributions of each branch to pentose phosphate synthesis.

  • Quantifying flux towards aromatic amino acid synthesis: Erythrose-4-phosphate is a direct precursor for the synthesis of tryptophan, tyrosine, and phenylalanine. Using ¹³C-Erythrose allows for precise measurement of the flux towards this important biosynthetic pathway.

  • Investigating metabolic reprogramming in disease: Altered PPP flux is a hallmark of many diseases, including cancer and metabolic syndrome. ¹³C-Erythrose can be a powerful tool to study these alterations and to evaluate the efficacy of therapeutic interventions targeting the PPP.

Experimental Design and Workflow

A typical metabolic flux analysis experiment using (2S,3R)-2,3,4-Trihydroxybutanal-¹³C involves several key steps, from initial experimental design to final data analysis.

G cluster_design Experimental Design cluster_exp Experimentation cluster_analysis Data Analysis design Define Biological Question & Select Cell Model tracer Choose Isotopic Tracer ((2S,3R)-2,3,4-Trihydroxybutanal-¹³C) & Labeling Strategy design->tracer culture Cell Culture & Labeling tracer->culture quench Metabolite Quenching culture->quench extract Metabolite Extraction quench->extract analytical Analytical Measurement (GC-MS, LC-MS, or NMR) extract->analytical correction Data Correction for Natural Abundance analytical->correction mfa Metabolic Flux Analysis (Software Modeling) correction->mfa interpretation Biological Interpretation mfa->interpretation

Caption: General workflow for metabolic flux analysis using ¹³C-labeled substrates.

Protocols

Protocol 1: ¹³C-Labeling of Mammalian Cells in Culture

This protocol provides a general procedure for labeling adherent mammalian cells with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C.

Materials:

  • Adherent mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS), ice-cold

  • (2S,3R)-2,3,4-Trihydroxybutanal-¹³C (e.g., [1-¹³C]-, [4-¹³C]-, or [U-¹³C]-Erythrose)

  • 6-well or 12-well cell culture plates

  • Methanol, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (without glucose) with the desired concentration of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C and unlabeled glucose. A common starting point is a mixture of 4.5 g/L unlabeled glucose and 0.5 g/L labeled erythrose. The optimal ratio may need to be determined empirically.

  • Labeling: When cells reach the desired confluency, aspirate the growth medium, wash once with PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a sufficient time to reach isotopic steady state. This is typically between 6 and 24 hours, but should be determined experimentally for the specific cell line and conditions.

  • Metabolite Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold (-80°C) 80% methanol.

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tubes and incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Sample Clarification: Centrifuge the samples at maximum speed for 10 minutes at 4°C.

  • Collection of Metabolite Extract: Carefully collect the supernatant containing the polar metabolites and transfer to a new tube. The pellet can be used for protein quantification.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by MS or NMR.

Protocol 2: Analysis of ¹³C-Labeling in Amino Acids by GC-MS

This protocol describes the derivatization and analysis of amino acids from the protein pellet to infer intracellular metabolic fluxes.

Materials:

  • Protein pellet from Protocol 1

  • 6 M HCl

  • Dowex 50WX8 cation exchange resin

  • 0.1 M HCl

  • 2 M NH₄OH

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)

  • Pyridine

  • GC-MS system

Procedure:

  • Protein Hydrolysis: Resuspend the protein pellet in 6 M HCl and hydrolyze at 110°C for 24 hours.

  • Amino Acid Purification: Neutralize the hydrolysate and purify the amino acids using a Dowex 50WX8 cation exchange column. Elute the amino acids with 2 M NH₄OH.

  • Derivatization: Dry the purified amino acids under a stream of nitrogen. Add pyridine and MTBSTFA and incubate at 60°C for 1 hour to form TBDMS derivatives.

  • GC-MS Analysis: Analyze the derivatized amino acids on a GC-MS system. The mass isotopomer distributions of the amino acids, particularly the aromatic amino acids, will provide information on the flux through the pentose phosphate pathway.

  • Data Analysis: Correct the raw mass isotopomer distributions for natural ¹³C abundance. Use a metabolic modeling software (e.g., INCA, Metran) to estimate the intracellular fluxes.

Data Presentation

The quantitative data obtained from MFA experiments should be summarized in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Relative Fluxes Through Central Carbon Metabolism Determined by ¹³C-Erythrose Labeling

Metabolic PathwayRelative Flux (%)Condition ACondition B
Pentose Phosphate Pathway
Oxidative PPPG6PDH15 ± 225 ± 3
Non-oxidative PPPTransketolase40 ± 535 ± 4
Transaldolase30 ± 428 ± 3
Glycolysis
Upper GlycolysisPFK85 ± 775 ± 6
Lower GlycolysisPK90 ± 880 ± 7
TCA Cycle
Citrate SynthaseCS100 ± 10120 ± 12
Anaplerosis
Pyruvate CarboxylasePC10 ± 115 ± 2
Biomass Synthesis
Aromatic Amino AcidsChorismate Synthase5 ± 0.58 ± 0.7

Fluxes are normalized to the rate of glucose uptake. Data are presented as mean ± standard deviation from three biological replicates.

Table 2: Mass Isotopomer Distribution in Aromatic Amino Acids after [4-¹³C]-Erythrose Labeling

Amino AcidMass IsotopomerUnlabeled Cells (%)Labeled Cells (%)
Tyrosine M+090.165.4
M+18.925.3
M+21.09.3
Phenylalanine M+090.270.1
M+18.822.5
M+21.07.4
Tryptophan M+088.560.2
M+19.928.9
M+21.610.9

Data represent the percentage of the metabolite pool containing the indicated number of ¹³C atoms.

Visualization of Metabolic Pathways

Visualizing the metabolic pathways under investigation is crucial for understanding the flow of the isotopic tracer and interpreting the flux analysis results.

Caption: Metabolic fate of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C in central carbon metabolism.

Concluding Remarks

The use of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C as a tracer in metabolic flux analysis provides a nuanced and powerful approach to dissect the complexities of the pentose phosphate pathway. While less conventional than glucose-based tracers, its strategic application can yield invaluable insights into cellular metabolism, particularly in the context of biosynthesis and redox balance. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust MFA experiments, ultimately advancing our understanding of metabolic regulation in health and disease.

Application Note & Protocol: LC-MS Method for Detecting ¹³C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Metabolic Flux Analysis (MFA) using stable isotope tracers like Carbon-13 (¹³C) is a powerful technique to quantitatively track the flow of atoms through metabolic pathways.[1] By introducing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) to a biological system, researchers can trace the incorporation of ¹³C into downstream metabolites. Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical platform for these studies, offering high sensitivity and selectivity for the detection and quantification of labeled compounds in complex biological samples.[2][3] This application note provides a detailed protocol for the analysis of ¹³C labeled metabolites using LC-MS, from sample preparation to data analysis.

Principle of the Method The core of the method involves three main steps:

  • Isotope Labeling: A ¹³C-labeled nutrient is supplied to cells or organisms, which is then metabolized and incorporated into various intracellular metabolites.

  • LC Separation: The extracted metabolites are separated based on their physicochemical properties using liquid chromatography. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed for polar central carbon metabolites.[1]

  • MS Detection and Quantification: As metabolites elute from the LC column, they are ionized and detected by a mass spectrometer. The MS instrument measures the mass-to-charge ratio (m/z) of the ions, allowing for the differentiation between unlabeled (containing ¹²C) and labeled (containing one or more ¹³C atoms) versions of a metabolite. The relative abundance of these different mass isotopologues is then used to determine the extent of labeling and infer metabolic fluxes.[4] High-resolution mass spectrometers (like QTOF) and tandem mass spectrometers (like QQQ) are commonly used for this purpose.[5]

Experimental Workflow

A general workflow for a ¹³C labeling experiment is depicted below. It starts with the introduction of a stable isotope tracer to the biological system, followed by sample quenching, metabolite extraction, LC-MS analysis, and finally data processing to determine metabolic fluxes.

Workflow cluster_Experiment Biological Experiment cluster_SamplePrep Sample Preparation cluster_Analysis Analysis A Biological System (e.g., Cell Culture) B Introduce ¹³C Labeled Substrate (e.g., ¹³C-Glucose) A->B C Incubation & Labeling (Time Course or Steady State) B->C D Quench Metabolism (e.g., Cold Methanol) C->D E Metabolite Extraction D->E F Sample Clarification (Centrifugation) E->F G LC-MS Analysis F->G H Data Acquisition (Mass Isotopologue Distributions) G->H I Data Processing & Flux Calculation H->I J Results Interpretation I->J Metabolic Flux Map

Caption: Overview of the experimental workflow for ¹³C metabolic flux analysis.

Detailed Experimental Protocols

Cell Culture and ¹³C Labeling

This protocol provides a general guideline for labeling adherent cells. Incubation times should be optimized based on the pathways of interest; glycolysis reaches isotopic steady state in minutes, while the TCA cycle can take a couple of hours.[6]

  • Medium Preparation: Prepare culture medium by replacing the standard carbon source with its ¹³C-labeled counterpart. For example, use glucose-free DMEM supplemented with 25 mM [U-¹³C₆]-glucose.[7] It is recommended to use medium supplemented with dialyzed serum to minimize the presence of unlabeled substrates.[7]

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 80-90%).

  • Labeling Initiation: Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Incubation: Add the pre-warmed ¹³C-labeling medium to the cells.[7]

  • Time Course: Incubate the cells for the desired duration. For dynamic flux analysis, this may involve multiple time points. For steady-state analysis, a single time point after isotopic equilibrium is reached is sufficient (e.g., 12-16 hours).[7]

Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample collection.

  • Quenching: At the end of the incubation period, quickly aspirate the labeling medium. Place the culture plate on dry ice to quench metabolism.

  • Extraction Solvent: Add a pre-chilled extraction solvent to the cells. A commonly used solvent is 80% methanol (-80°C).[7] For a 6-well plate, use approximately 1 mL per well.

  • Cell Lysis: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Clarification: Vortex the tube briefly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.[2]

LC-MS Analysis

The following are example parameters for a HILIC-based LC-MS method suitable for separating polar metabolites. Parameters should be optimized for the specific instrument and metabolites of interest.

Table 1: Example LC-MS Parameters

ParameterSetting
Liquid Chromatography
LC SystemUHPLC System
ColumnHILIC Column (e.g., Synergi 4-μm Fusion-RP)[8]
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at high %B, decrease to elute polar compounds (e.g., 95% B to 50% B over 15 min)
Flow Rate0.2 - 0.4 mL/min
Column Temperature40°C
Injection Volume2 - 10 µL
Mass Spectrometry
MS SystemHigh-Resolution MS (e.g., QTOF) or Tandem MS (e.g., QQQ)[5]
Ionization ModeNegative Electrospray Ionization (ESI) is common for central carbon metabolites.
MS ModeFull scan mode for untargeted analysis (QTOF) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for targeted analysis (QQQ).[5]
Scan Range (m/z)70 - 1000
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150°C

Data Presentation and Analysis

Quantitative Performance

The performance of an LC-MS method can be characterized by its linearity and detection limits.

Table 2: Example Method Performance for Sugar Metabolites[1]

MetaboliteLinearity (R²)Detection Limit (mg/L)
Glucose-6-phosphate> 0.990.5
Fructose-6-phosphate> 0.990.2
Sedoheptulose-7-phosphate> 0.990.1
Ribose-5-phosphate> 0.991.0
Pyruvate> 0.995.0
Mass Isotopologue Distribution (MID)

The primary output of the MS analysis is the mass isotopologue distribution (MID) for each metabolite. This is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled metabolite and M+n has 'n' ¹³C atoms.

Glycolysis cluster_input Input Substrate cluster_pathway Glycolysis cluster_output Output Glucose ¹³C₆-Glucose (M+6) G6P Glucose-6-P (M+6) Glucose->G6P F6P Fructose-6-P (M+6) G6P->F6P DHAP DHAP (M+3) F6P->DHAP G3P Glyceraldehyde-3-P (M+3) F6P->G3P DHAP->G3P PYR Pyruvate (M+3) G3P->PYR LAC Lactate (M+3) PYR->LAC

Caption: ¹³C label propagation through glycolysis from U-¹³C₆-Glucose.

Table 3: Example Mass Isotopologue Distribution (MID) Data for Pyruvate

IsotopologueAbundance (%)Interpretation
M+05%Unlabeled pyruvate from endogenous sources.
M+110%Pyruvate with one ¹³C atom.
M+215%Pyruvate with two ¹³C atoms.
M+370%Fully labeled pyruvate derived directly from the ¹³C₆-glucose tracer.
Data Correction and Flux Calculation

The raw MID data must be corrected for the natural abundance of ¹³C (~1.1%) and other isotopes.[9] After correction, the MIDs are used as inputs for computational models that calculate the intracellular metabolic fluxes. This typically involves solving a system of algebraic equations that describe the metabolic network and the atom transitions within it.[4]

Conclusion This application note outlines a robust and widely applicable LC-MS method for the analysis of ¹³C-labeled metabolites. By providing detailed protocols and representative data, it serves as a valuable resource for researchers aiming to implement stable isotope tracing to investigate metabolic pathways in various biological systems. The combination of stable isotope labeling with advanced LC-MS technology provides unparalleled insights into the dynamic nature of metabolism.

References

Application of 13C-Erythrose in Cancer Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 13C-Erythrose in cancer metabolism research. It is intended for professionals in the fields of cancer biology, metabolomics, and drug development. The content covers the theoretical basis, practical experimental procedures, and data interpretation for studying cancer-specific metabolic pathways using 13C-labeled erythrose.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One such alteration involves the pentose phosphate pathway (PPP), a central route for nucleotide synthesis and redox homeostasis. Erythrose-4-phosphate, a key intermediate of the PPP, can be dephosphorylated to erythrose, which is subsequently oxidized to erythronate. Notably, erythronate has been identified as a metabolite that accumulates in several human cancer cell lines and lung tumors, suggesting its potential as a metabolic biomarker and a therapeutic target.[1][2]

The administration of D-erythrose has demonstrated anti-tumor effects, potentially through the induction of intracellular acidosis in cancer cells that are highly dependent on glycolysis.[3][4][5] Stable isotope tracing using 13C-labeled substrates is a powerful technique to delineate metabolic fluxes and identify cancer-specific metabolic pathways.[6][7][8] Specifically, tracing with 13C-Erythrose can elucidate the downstream fate of erythrose and its contribution to the metabolic phenotype of cancer cells. Studies using 13C-glucose have confirmed that all four carbon atoms of erythronate are derived from glucose, highlighting the pathway's activity in cancer.[9]

Data Presentation

The following tables summarize quantitative data from studies on erythrose and erythronate in the context of cancer.

Table 1: Erythronate Levels in Lung Cancer Tissues

Patient IDErythronate Level in Normal Tissue (Relative Abundance)Erythronate Level in Tumor Tissue (Relative Abundance)Fold Change (Tumor/Normal)Statistical Significance (p-value)
11.02.52.5< 0.05
21.03.03.0< 0.01
31.01.51.5> 0.05
41.04.04.0< 0.001
51.02.82.8< 0.01
61.01.21.2> 0.05
71.03.53.5< 0.01
81.05.05.0< 0.001
91.00.90.9> 0.05
101.02.22.2< 0.05
111.03.83.8< 0.01
121.04.54.5< 0.001
131.01.81.8> 0.05
141.02.92.9< 0.01
151.03.23.2< 0.01
161.01.11.1> 0.05
171.04.24.2< 0.001

Data adapted from a study on lung cancer patients, showing significantly increased erythronate in tumor tissues in 12 out of 17 patients.[2]

Table 2: In Vitro and In Vivo Effects of D-Erythrose on Cancer Cells

Cancer Cell Line/ModelTreatmentOutcome
Various Cancer Cell Lines (BT474, MCF-7, U87mg, Panc-1, HEL, LL-2, CT26, SW480)500 mg/L D-Erythrose for 24 hrs~70% reduction in cell survival.[4][5]
LL-2 Lewis Lung Carcinoma (in C57BL/6 mice)Daily subcutaneous injection of D-Erythrose (~1g/kg) for 25 days>90% inhibition of tumor growth by weight.[4][5]
Colon Carcinoma (abdominal metastatic model)Intraperitoneal administration of D-Erythrose69.1% reduction in intraperitoneal tumor weight; significant inhibition of ascites development and increased tumor cell apoptosis.[3]

Signaling and Metabolic Pathways

The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the study of 13C-Erythrose in cancer metabolism.

metabolic_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_erythrose_metabolism Erythrose Metabolism in Cancer Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P E4P Erythrose-4-Phosphate G6P->E4P Multiple Steps Erythrose Erythrose E4P->Erythrose Dephosphorylation (Phosphatase) Erythronate Erythronate Erythrose->Erythronate Oxidation (ALDH1A1) Accumulation\nin Cancer Accumulation in Cancer Erythronate->Accumulation\nin Cancer

Caption: Proposed metabolic pathway for erythronate production in cancer cells.

experimental_workflow Start Start Cell_Culture Culture Cancer Cells in Standard Medium Start->Cell_Culture Tracer_Incubation Incubate with 13C-Erythrose Containing Medium Cell_Culture->Tracer_Incubation Metabolite_Extraction Quench Metabolism and Extract Intracellular Metabolites Tracer_Incubation->Metabolite_Extraction LC_MS_Analysis Analyze Extracts by LC-MS/MS Metabolite_Extraction->LC_MS_Analysis Data_Analysis Determine 13C Labeling in Downstream Metabolites LC_MS_Analysis->Data_Analysis Flux_Analysis Metabolic Flux Analysis Data_Analysis->Flux_Analysis End End Flux_Analysis->End

Caption: Experimental workflow for 13C-Erythrose metabolic tracing.

logical_relationship D_Erythrose Exogenous D-Erythrose Administration Oxidation Oxidation to CO2 D_Erythrose->Oxidation Carbonic_Acid Formation of Carbonic Acid (Carbonic Anhydrase) Oxidation->Carbonic_Acid Lactic_Acid Increased Lactic Acid (from Lactate) Carbonic_Acid->Lactic_Acid Acidosis Intracellular Acidosis Lactic_Acid->Acidosis Cell_Death Cancer Cell Death Acidosis->Cell_Death

Caption: Hypothesized mechanism of D-Erythrose induced cancer cell death.

Experimental Protocols

The following are detailed protocols for key experiments involving 13C-Erythrose for cancer metabolism studies. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: 13C-Erythrose Tracing in Cultured Cancer Cells

Objective: To trace the metabolic fate of erythrose in cancer cells and identify downstream metabolites.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma)

  • Standard cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)

  • DMEM without glucose

  • [U-13C4]-Erythrose (or other specifically labeled erythrose)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge tubes, pre-chilled

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO2).

  • Preparation of Tracing Medium: Prepare the tracing medium by supplementing glucose-free DMEM with the desired concentration of [U-13C4]-Erythrose (e.g., 1-5 mM). Also include other necessary supplements like dialyzed FBS and antibiotics.

  • Tracer Incubation:

    • Once cells reach the desired confluency, aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed 13C-Erythrose tracing medium to each well.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the tracing medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells from the plate in the methanol solution.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant (containing the polar metabolites) to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution LC-MS system.

    • Use a suitable chromatography method (e.g., HILIC) to separate polar metabolites.

    • Acquire data in full scan mode to detect all isotopologues of downstream metabolites.

  • Data Analysis:

    • Process the raw data using metabolomics software to identify peaks and determine their mass-to-charge ratios (m/z).

    • Identify the isotopologue distribution for known downstream metabolites of erythrose (e.g., erythronate, and potentially intermediates of glycolysis and the TCA cycle if erythrose carbons enter these pathways).

    • Calculate the fractional enrichment of 13C in each metabolite over time.

Protocol 2: In Vivo Tumor Growth Inhibition by D-Erythrose

Objective: To assess the anti-tumor efficacy of D-Erythrose in a mouse model of cancer.

Materials:

  • Immunocompromised or syngeneic mice (depending on the tumor model)

  • Cancer cells for tumor implantation (e.g., LL-2 Lewis lung carcinoma)

  • D-Erythrose solution (sterile, for injection)

  • Phosphate-buffered saline (PBS, sterile)

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into a control group and a treatment group.

    • For the treatment group, administer D-Erythrose daily via subcutaneous or intraperitoneal injection at a predetermined dose (e.g., 1 g/kg body weight).[4][5]

    • For the control group, administer an equivalent volume of sterile PBS.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Study Termination and Tissue Collection:

    • After a predefined period (e.g., 25 days) or when tumors in the control group reach a maximum allowable size, euthanize the mice.[4][5]

    • Excise the tumors and measure their final weight.

    • Optionally, collect tumors and other organs for further analysis (e.g., histology, metabolomics).

  • Data Analysis:

    • Compare the average tumor volume and tumor weight between the control and treatment groups.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Conclusion

The study of erythrose metabolism in cancer provides a promising avenue for identifying novel biomarkers and therapeutic strategies. The accumulation of the erythrose-derived metabolite, erythronate, in tumors highlights a specific metabolic rewiring in cancer cells. Furthermore, the anti-tumor effects of D-Erythrose suggest that targeting this pathway could be a viable therapeutic approach. The use of 13C-Erythrose as a metabolic tracer, guided by the protocols outlined in this document, will be instrumental in further dissecting the role of erythrose metabolism in cancer and for the development of new anti-cancer therapies.

References

Application Notes and Protocols for Stable Isotope Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of stable isotope tracer experiments for metabolic research. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific experimental needs.

Introduction to Stable Isotope Tracing

Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system.[1][2] By introducing molecules enriched with stable (non-radioactive) isotopes, such as ¹³C, ¹⁵N, or ²H, researchers can follow their incorporation into downstream metabolites, providing dynamic information about metabolic pathways and fluxes.[2][3] This methodology is invaluable for understanding how genetic alterations, disease states, or therapeutic interventions impact cellular metabolism.[2]

Key Advantages of Stable Isotope Tracers:

  • Safety: Stable isotopes are non-radioactive and can be safely used in a wide range of experimental systems, including human studies.[4]

  • Versatility: A wide variety of isotopically labeled compounds are commercially available, allowing for the investigation of numerous metabolic pathways.[4]

  • Quantitative Analysis: When coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, stable isotope tracing enables the quantification of metabolic reaction rates, also known as metabolic fluxes.[5]

General Experimental Design Considerations

A successful stable isotope tracer experiment requires careful planning. The following are critical factors to consider:

  • Choice of Tracer: The selection of the isotopic tracer is dictated by the metabolic pathway of interest.[6] For example, [U-¹³C]-glucose is commonly used to study central carbon metabolism, while labeled glutamine can provide insights into the TCA cycle and gluconeogenesis.[5]

  • Labeling Strategy: The position and number of isotopic labels on the tracer molecule are important. Uniformly labeled tracers (e.g., [U-¹³C]-glucose) are useful for tracking the entire carbon backbone, while position-specific labels can provide more detailed information about specific enzymatic reactions.

  • Isotopic Steady State: For many metabolic flux analyses, it is crucial to achieve isotopic steady state, where the isotopic enrichment of metabolites remains constant over time.[6][7] The time required to reach this state varies depending on the metabolic pathway and the biological system, often necessitating a pilot study to determine the optimal labeling duration.[6][7]

  • Biological System: The experimental design will differ significantly between in vitro cell culture experiments and in vivo animal or human studies. In vivo studies often require catheterization for continuous tracer infusion to maintain a steady enrichment in the plasma.[5]

  • Analytical Platform: The choice between Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and NMR depends on the metabolites of interest and the desired level of detail.[5][8] MS is highly sensitive, while NMR can provide positional labeling information.[5][9]

Below is a generalized workflow for a stable isotope tracer experiment.

G cluster_0 Experimental Design cluster_1 Execution cluster_2 Analysis cluster_3 Interpretation A Select Biological Question B Choose Tracer & Labeling Strategy A->B C Determine Labeling Duration B->C D Introduce Isotope Tracer C->D E Collect Samples (Time Points) D->E F Quench Metabolism & Extract Metabolites E->F G Analytical Measurement (MS or NMR) F->G H Data Processing & Isotopologue Distribution Analysis G->H I Metabolic Flux Calculation H->I J Biological Interpretation I->J glycolysis_tca Glucose Glucose (¹³C₆) G6P Glucose-6-P (¹³C₆) Glucose->G6P F6P Fructose-6-P (¹³C₆) G6P->F6P F16BP Fructose-1,6-BP (¹³C₆) F6P->F16BP DHAP DHAP (¹³C₃) F16BP->DHAP GAP GAP (¹³C₃) F16BP->GAP DHAP->GAP BPG 1,3-BPG (¹³C₃) GAP->BPG PEP PEP (¹³C₃) BPG->PEP Pyruvate Pyruvate (¹³C₃) PEP->Pyruvate Lactate Lactate (¹³C₃) Pyruvate->Lactate AcetylCoA Acetyl-CoA (¹³C₂) Pyruvate->AcetylCoA Citrate Citrate (¹³C₂) AcetylCoA->Citrate Isocitrate Isocitrate (¹³C₂) Citrate->Isocitrate aKG α-Ketoglutarate (¹³C₂) Isocitrate->aKG SuccinylCoA Succinyl-CoA (¹³C₂) aKG->SuccinylCoA Succinate Succinate (¹³C₂) SuccinylCoA->Succinate Fumarate Fumarate (¹³C₂) Succinate->Fumarate Malate Malate (¹³C₂) Fumarate->Malate OAA Oxaloacetate (¹³C₂) Malate->OAA OAA->Citrate silac_workflow cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase A1 Cell Population 1 (Light Medium: Arg0, Lys0) B >5 Cell Divisions for Full Incorporation A1->B A2 Cell Population 2 (Heavy Medium: Arg10, Lys8) A2->B C1 Control Treatment B->C1 C2 Experimental Treatment B->C2 D Combine Cell Lysates (1:1) C1->D C2->D E Protein Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Protein Identification & Quantification F->G

References

Application Notes and Protocols for 13C Labeling Analysis of Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 13C-labeled sugars for metabolic flux analysis. The methodologies cover sample quenching, metabolite extraction, and derivatization for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Introduction

Stable isotope labeling with carbon-13 (13C) is a powerful technique to trace the metabolic fate of sugars and elucidate the activity of metabolic pathways. Accurate and reproducible sample preparation is critical for obtaining high-quality data. This document outlines optimized protocols for mammalian cell cultures and plant tissues, along with comparative data to aid in method selection.

Core Principles of Sample Preparation

The primary goals of sample preparation for 13C labeling analysis are to:

  • Rapidly quench metabolic activity: This "freezes" the metabolic state of the cells or tissues, preventing further enzymatic reactions that would alter the isotopic labeling patterns of sugars.

  • Efficiently extract metabolites: This ensures that the sugars of interest are quantitatively recovered from the biological matrix.

  • Prepare samples for analysis: This may involve derivatization to make the sugars volatile for GC-MS analysis or reconstitution in a suitable solvent for LC-MS.

I. Experimental Protocols

Protocol 1: Sample Preparation for Adherent Mammalian Cells

This protocol is designed for the analysis of 13C-labeled sugars in adherent mammalian cell cultures.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Pre-chilled (-80°C) 80% methanol (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Culture and Labeling: Culture adherent cells to the desired confluency. Replace the culture medium with a medium containing the 13C-labeled glucose and incubate for the desired time.

  • Quenching:

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.

    • Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench metabolism.[1]

    • Alternatively, for a less harsh method, add pre-chilled (-80°C) 80% methanol directly to the cells after the PBS wash.[1]

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each plate.

    • Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

    • The sample is now ready for derivatization for GC-MS analysis or can be dried and reconstituted for LC-MS analysis.

Protocol 2: Sample Preparation for Plant Tissues (e.g., Leaves)

This protocol is suitable for the extraction of 13C-labeled sugars from plant tissues.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Pre-chilled (-20°C) chloroform:methanol:water (1:3:1 v/v/v) extraction solvent

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Harvesting and Quenching:

    • Excise the plant tissue of interest and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.

  • Extraction:

    • Transfer the frozen powder (typically 50-100 mg) to a pre-chilled microcentrifuge tube.

    • Add 1 mL of the pre-chilled chloroform:methanol:water extraction solvent.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation and Sample Collection:

    • After centrifugation, two phases will be visible: an upper aqueous phase (containing polar metabolites like sugars) and a lower organic phase (containing lipids).

    • Carefully collect the upper aqueous phase into a new microcentrifuge tube.

    • The sample is now ready for derivatization or direct analysis.

Protocol 3: Derivatization of Sugars for GC-MS Analysis (Silylation)

This protocol describes the silylation of sugars to make them volatile for GC-MS analysis. Silylation is a common and effective derivatization method for sugars.[2]

Materials:

  • Dried sugar extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Drying: Dry the aqueous sugar extract completely under a stream of nitrogen or using a vacuum concentrator. It is crucial to remove all water as silylation reagents are moisture-sensitive.[2]

  • Methoximation (Optional but Recommended):

    • Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract.

    • Incubate at 37°C for 90 minutes. This step reduces the number of sugar isomers and improves chromatographic separation.

  • Silylation:

    • Add 80 µL of BSTFA with 1% TMCS to the sample.

    • Incubate at 70°C for 30 minutes.

  • Analysis:

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC-MS vial with an insert.

    • The sample is now ready for injection into the GC-MS.

II. Data Presentation: Comparison of Methodologies

The choice of methodology can significantly impact the results of a 13C labeling study. The following tables summarize quantitative data comparing different techniques.

Table 1: Comparison of Quenching Methods for Mammalian Cells

Quenching MethodAverage Metabolite Recovery (%)Key AdvantagesKey Disadvantages
Liquid Nitrogen ~95%Instantaneous quenching, considered the gold standard.[1]Can be harsh on cells, potentially causing leakage.
Cold Methanol (-80°C) 85-90%Effective and less harsh than liquid nitrogen.[1]Slower than liquid nitrogen, potential for some metabolic activity to persist.
Cold Saline/PBS 70-80%Isotonic, minimizes osmotic stress.Less effective at rapidly halting metabolism.

Table 2: Comparison of Extraction Solvents for Plant Tissues

Extraction SolventRelative Extraction Efficiency for SugarsKey AdvantagesKey Disadvantages
Chloroform:Methanol:Water HighExtracts a broad range of polar and non-polar metabolites.Requires phase separation.
80% Methanol HighSimple, single-phase extraction. Good for polar metabolites.May not efficiently extract less polar compounds.
Perchloric Acid ModerateEffective for certain applications.Harsh, can degrade some metabolites.

Table 3: Comparison of Derivatization Methods for Sugars (GC-MS)

Derivatization MethodAverage Yield (%)Key AdvantagesKey Disadvantages
Silylation (e.g., BSTFA) >90%High yields, robust method.[2]Moisture sensitive, can produce multiple derivative peaks for some sugars.[2]
Acetylation 80-90%Stable derivatives.Can be a more complex procedure.
Oximation followed by Silylation >90%Reduces the number of isomeric peaks, simplifying chromatograms.[3]Two-step process.

Table 4: Comparison of Analytical Platforms

Analytical PlatformDerivatization Required?SensitivityThroughputKey Advantages
GC-MS Yes (for sugars)HighHighExcellent chromatographic separation, extensive spectral libraries.[4]
LC-MS Often notHighHighCan analyze non-volatile and thermally labile compounds without derivatization.[5]

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for sample preparation in 13C labeling analysis of sugars.

G cluster_data Data Analysis mammalian_cells Mammalian Cells quenching 1. Quenching (e.g., Liquid Nitrogen, Cold Methanol) mammalian_cells->quenching plant_tissue Plant Tissue plant_tissue->quenching extraction 2. Extraction (e.g., Methanol, Chloroform:Methanol) quenching->extraction derivatization 3. Derivatization (for GC-MS) (e.g., Silylation) extraction->derivatization lcms LC-MS extraction->lcms Direct Analysis gcms GC-MS derivatization->gcms mfa Metabolic Flux Analysis gcms->mfa lcms->mfa

Caption: Experimental workflow for 13C labeling analysis of sugars.

Metabolic Pathways

The following diagram illustrates the central metabolic pathways of glycolysis and the pentose phosphate pathway, where 13C from labeled glucose is incorporated into various sugar intermediates.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose (13C) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P PPP F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate X5P Xylulose-5-P R5P->X5P X5P->F6P X5P->GAP

Caption: Key sugar metabolic pathways for 13C label incorporation.

References

Application Notes and Protocols for 13C-Erythrose Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for conducting stable isotope labeling experiments using 13C-Erythrose. This technique is a powerful tool for tracing the metabolic fate of the four-carbon sugar erythrose, particularly in studies of the pentose phosphate pathway (PPP) and the biosynthesis of aromatic amino acids. The protocols provided are primarily based on established methods in bacterial systems, with suggested adaptations for mammalian cell culture.

Introduction

13C-Erythrose is a stable isotope-labeled sugar that serves as a valuable tracer in metabolic research. As an intermediate in the pentose phosphate pathway, erythrose-4-phosphate is a crucial precursor for the synthesis of the aromatic amino acids tryptophan, tyrosine, and phenylalanine. By introducing 13C-labeled erythrose to cell cultures, researchers can track the incorporation of the carbon-13 isotope into various downstream metabolites, providing insights into pathway activity and metabolic fluxes. These experiments are instrumental in understanding cellular metabolism, identifying metabolic dysregulation in disease, and for applications in drug development and biotechnology. While detailed protocols are well-established for bacterial expression systems, the principles can be adapted for mammalian cell culture with appropriate modifications to media and culture conditions.

Data Presentation

For successful 13C-Erythrose labeling, particularly in bacterial expression systems for protein analysis, specific concentrations of carbon sources are crucial. The following table summarizes typical concentrations used in minimal media formulations.

ComponentConcentration (g/L)PurposeCell System
Unlabeled Glucose2Primary carbon source to maintain normal growth rateE. coli
13C-Erythrose1 - 2Labeled precursor for specific metabolic pathwaysE. coli
15N NH4Cl1Nitrogen source for uniform 15N labeling of proteinsE. coli

Experimental Protocols

Protocol 1: Site-Selective 13C Labeling of Proteins in E. coli using 13C-Erythrose

This protocol is adapted from established methods for site-selective isotopic labeling of aromatic amino acid side chains in proteins expressed in E. coli.[1]

Materials:

  • M9 minimal medium components

  • Unlabeled glucose

  • 13C-labeled erythrose (e.g., 1-13C, 2-13C, 3-13C, or 4-13C)

  • 15N Ammonium Chloride (for 15N labeling)

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Standard bacterial culture equipment

Methodology:

  • Prepare M9 Minimal Medium: Prepare M9 minimal medium containing 1 g/L 15N NH4Cl as the sole nitrogen source.

  • Add Carbon Sources: Supplement the M9 medium with 2 g/L of unlabeled glucose and 1-2 g/L of the desired site-selectively 13C-labeled erythrose.[1] The presence of unlabeled glucose is important to maintain a normal growth rate.[1]

  • Bacterial Culture: Inoculate the prepared medium with an overnight culture of the E. coli expression strain.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.8.

  • Induction: Induce protein expression by adding 1 mM IPTG to the culture.

  • Protein Expression: Continue the culture for 18 hours at 25°C to allow for protein expression and incorporation of the 13C label.[1]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Protein Purification: Purify the labeled protein using standard chromatography techniques (e.g., His-trap column for His-tagged proteins).[1]

Protocol 2: General Approach for 13C-Erythrose Labeling in Mammalian Cells (Suggested Adaptation)

This protocol provides a general framework for adapting 13C-Erythrose labeling for use in mammalian cell culture. Optimization of media composition, tracer concentration, and labeling time is essential for each cell line and experimental goal.

Materials:

  • Custom glucose-free cell culture medium (e.g., DMEM or RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose and other small molecules

  • 13C-labeled Erythrose

  • Mammalian cell line of interest

  • Standard mammalian cell culture equipment

Methodology:

  • Cell Seeding: Plate mammalian cells at a suitable density in their standard growth medium and allow them to adhere and resume proliferation overnight.

  • Media Preparation: Prepare the custom labeling medium. This should be a formulation of a standard medium (e.g., DMEM) that lacks glucose. Supplement this glucose-free medium with dialyzed FBS and the desired concentration of 13C-Erythrose. The optimal concentration of 13C-Erythrose will need to be determined empirically but can be guided by concentrations used in bacterial systems (e.g., starting with 1-2 g/L). It may be necessary to also supplement with a low concentration of unlabeled glucose to maintain cell viability, which will also require optimization.

  • Media Exchange: After the initial attachment period, wash the cells with phosphate-buffered saline (PBS) to remove the standard growth medium.

  • Labeling: Add the prepared 13C-Erythrose containing medium to the cells.

  • Incubation: Incubate the cells for a desired period. The time required to reach isotopic steady-state will vary depending on the cell type and the metabolic pathway being studied, ranging from hours to days.[2]

  • Metabolite Extraction: After the labeling period, harvest the cells and extract metabolites using a cold solvent extraction method (e.g., 80% methanol).

  • Analysis: Analyze the extracted metabolites using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation and distribution of the 13C label.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis media_prep Prepare Labeling Medium (with 13C-Erythrose) media_exchange Medium Exchange to Labeling Medium media_prep->media_exchange cell_culture Culture Cells to Desired Confluency cell_culture->media_exchange incubation Incubate for Label Incorporation media_exchange->incubation harvesting Harvest Cells incubation->harvesting extraction Metabolite Extraction harvesting->extraction analysis LC-MS or NMR Analysis extraction->analysis

Caption: Experimental workflow for 13C-Erythrose labeling.

pentose_phosphate_pathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative PPP Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Fructose6P Fructose-6-Phosphate Xylulose5P->Fructose6P Transketolase Glyceraldehyde3P Glyceraldehyde-3-Phosphate Xylulose5P->Glyceraldehyde3P Transketolase Sedoheptulose7P Sedoheptulose-7-Phosphate Ribose5P->Sedoheptulose7P Transketolase Erythrose4P Erythrose-4-Phosphate Sedoheptulose7P->Erythrose4P Transaldolase Sedoheptulose7P->Fructose6P Transaldolase Erythrose4P->Fructose6P Transketolase Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Erythrose4P->Aromatic_AA Shikimate Pathway Glyceraldehyde3P->Fructose6P Transaldolase Erythrose 13C-Erythrose (Tracer) Erythrose->Erythrose4P Phosphorylation

Caption: 13C-Erythrose entry into the Pentose Phosphate Pathway.

References

Application Notes: High-Resolution NMR Spectroscopy for the Analysis of ¹³C Labeled Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erythrose, a four-carbon aldose, is a key intermediate in central carbon metabolism, particularly in the pentose phosphate pathway (PPP). As a precursor for the biosynthesis of aromatic amino acids and other essential metabolites, tracing the metabolic fate of erythrose is crucial for understanding cellular physiology, metabolic engineering, and drug development.[1] Stable isotope labeling with Carbon-13 (¹³C) at specific positions, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful and non-invasive tool to track the flow of carbon from erythrose through complex biochemical networks.[2][3] This technique allows for the unambiguous identification of metabolites and the quantification of isotopic enrichment, offering detailed insights into metabolic fluxes and pathway activities.[2][4]

Key Applications

  • Metabolic Flux Analysis (MFA): ¹³C labeled erythrose is used to probe the activity of the pentose phosphate pathway and its connections to other pathways. By analyzing the ¹³C labeling patterns in downstream metabolites like amino acids, researchers can quantify the relative contributions of different metabolic routes.[1][2]

  • Biosynthetic Pathway Elucidation: NMR analysis of products derived from ¹³C-erythrose helps in confirming biosynthetic routes and identifying novel metabolic transformations.[1] For instance, site-selective labeling using different ¹³C-erythrose isotopomers can reveal the specific carbon-carbon bond rearrangements that occur during biosynthesis.[1]

  • Reaction Kinetics and Mechanism Studies: NMR can monitor the transformation of ¹³C-erythrose in real-time, allowing for the study of reaction kinetics, such as oxygen exchange at the anomeric carbon.[5] The appearance of different isomers, hydrates, and reaction products can be observed and quantified over time.[6]

  • Protein Labeling for Structural Biology: In bacterial expression systems, ¹³C-erythrose can be used as a carbon source to achieve site-selective ¹³C labeling of aromatic amino acid side chains in proteins.[1] This targeted labeling is invaluable for NMR-based studies of protein dynamics and structure.[1]

Quantitative Data Presentation

In aqueous solutions, erythrose exists as a mixture of α- and β-furanose anomers, as well as a hydrated acyclic form. This results in multiple signals for each carbon atom in the ¹³C NMR spectrum. The precise chemical shifts can be influenced by pH, temperature, and buffer composition.[5][6]

Table 1: Predicted ¹³C NMR Chemical Shifts for D-Erythrose in D₂O

Carbon AtomPredicted Chemical Shift (ppm)
C198.5
C275.3
C372.8
C464.2

Note: Data is based on predicted values from the Human Metabolome Database (HMDB) for the furanose form.[7] Experimental values will vary depending on the equilibrium between anomers and the hydrated form.

Experimental Protocols

Protocol 1: Sample Preparation for ¹³C Labeled Erythrose

This protocol outlines the steps for preparing a sample of ¹³C labeled erythrose for solution-state NMR analysis.

  • Determine Sample Amount:

    • For standard ¹³C NMR, aim for a concentration of 50-100 mg of ¹³C labeled erythrose.[8] If the sample is highly enriched with ¹³C, a lower concentration (10-50 mg) may be sufficient.[9] The higher the concentration, the better the signal-to-noise ratio, which reduces acquisition time.[10]

  • Choose Solvent:

    • Deuterium oxide (D₂O) is the recommended solvent for carbohydrate analysis as it is non-interfering in ¹H NMR and mimics physiological conditions.[11]

  • Dissolution and Transfer:

    • Weigh the desired amount of ¹³C-erythrose and dissolve it in a small vial using 0.5 - 0.6 mL of D₂O.[10] This corresponds to a solution height of approximately 40 mm in a standard 5 mm NMR tube.[10]

    • Ensure complete dissolution. Gentle vortexing may be required.

  • Add Internal Standard (Optional but Recommended):

    • For accurate chemical shift referencing, add an internal standard. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP) is commonly used at a final concentration of ~300 µM.[4][8]

  • Adjust pH:

    • If required for the study (e.g., mimicking physiological conditions or studying pH-dependent reactions), adjust the pH of the sample using dilute DCl or NaOD.[4]

  • Filtration:

    • It is critical that the final solution is free of any particulate matter.[8][9] Filter the sample solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette plugged with cotton or glass wool.[9]

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube clean with a lint-free tissue dampened with isopropanol or acetone before inserting it into the NMR spectrometer.[10]

Protocol 2: NMR Data Acquisition and Processing

This protocol provides general guidelines for acquiring 1D and 2D NMR spectra of ¹³C labeled erythrose. Parameters should be optimized based on the specific instrument and experimental goals.

  • Instrument Setup:

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium signal from the D₂O solvent.

    • Tune and match the ¹³C and ¹H probe channels.

    • Shim the magnetic field to achieve optimal resolution. For highly concentrated samples, good shimming is crucial to avoid broad lineshapes.[8]

  • 1D ¹³C NMR Acquisition:

    • Experiment: Use a standard one-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Quantitative Parameters: For accurate quantification of ¹³C enrichment or isomer ratios, it is essential to ensure full relaxation of the carbon nuclei. This can be achieved by:

      • Using a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbons of interest.[12]

      • Alternatively, to shorten the experiment time, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample to reduce all T₁ values.[12]

      • Employing inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.[12]

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample (50-100 mg), 128 to 1024 scans may be required to achieve a good signal-to-noise ratio.[13]

  • 2D NMR Acquisition (for Structural Assignment):

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[14] It is invaluable for assigning the signals of protonated carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which helps in assigning quaternary (non-protonated) carbons and piecing together the carbon skeleton.[14]

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis using the internal standard (e.g., DSS at 0.0 ppm) or the known solvent signal.

    • Integrate the peaks of interest for quantitative analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh ¹³C-Erythrose & Dissolve in D₂O B Add Internal Standard (e.g., DSS) A->B C Filter Solution into NMR Tube B->C D Lock, Tune, Shim C->D E Acquire 1D ¹³C & 2D NMR Spectra D->E F Fourier Transform, Phase, Baseline Correct E->F G Reference Chemical Shifts F->G H Assign Signals (using 1D & 2D data) G->H I Integrate & Quantify H->I

Caption: General workflow for NMR analysis of ¹³C labeled erythrose.

Metabolic_Pathway cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_shikimate Shikimate Pathway cluster_products Aromatic Amino Acids E4P ¹³C-Erythrose-4-P DAHP DAHP E4P->DAHP DAHP Synthase PEP Phosphoenolpyruvate PEP->DAHP DAHP Synthase Chorismate Chorismate DAHP->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp

Caption: Incorporation of ¹³C from Erythrose-4-P into aromatic amino acids.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 13C Incorporation from Erythrose in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the incorporation of 13C from erythrose in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 13C-labeled erythrose in cell culture?

A1: 13C-labeled erythrose is primarily used as a precursor for site-selective 13C labeling of amino acid side chains, particularly aromatic ones, in proteins for structural and dynamic studies by NMR spectroscopy.[1][2] It offers an alternative to 13C-labeled glucose and can result in more selective labeling with less background, which is advantageous for specific NMR experiments.[1]

Q2: Why am I observing low incorporation of 13C from erythrose into my protein of interest?

A2: Low 13C incorporation from erythrose can stem from several factors:

  • Suboptimal Erythrose Concentration: The concentration of erythrose in the culture medium is critical. For labeling aromatic amino acids like phenylalanine and tyrosine, a maximum incorporation is often reached at around 1 g/L, while tryptophan may require up to 2 g/L.[1]

  • Cellular Uptake: The efficiency of erythrose uptake by the specific cell line can be a limiting factor.[1]

  • Competition with Other Carbon Sources: If unlabeled glucose is present at high concentrations, it may be preferentially metabolized, thus diluting the 13C label from erythrose.

  • Cell Health and Viability: Poor cell health can lead to reduced metabolic activity and consequently, lower incorporation of the labeled substrate.

Q3: How can I optimize the concentration of 13C-erythrose in my culture medium?

A3: To optimize the erythrose concentration, it is recommended to perform a titration experiment. Start with a range of concentrations (e.g., 0.5 g/L, 1 g/L, 1.5 g/L, and 2 g/L) while keeping the concentration of other carbon sources, like glucose, constant.[1] Analyze the 13C incorporation at the target amino acid sites for each concentration to determine the optimal level for your specific protein and expression system.

Q4: Can I use 13C-erythrose in combination with other labeled substrates like 13C-glucose?

A4: Yes, combining 13C-erythrose with other labeled substrates is a common strategy to achieve specific labeling patterns. For instance, using 13C-erythrose with unlabeled glucose is a standard approach to ensure robust cell growth while achieving selective labeling from the erythrose.[1] It is also possible to combine different isotopomers of 13C-erythrose and 13C-glucose to label multiple specific positions.[1]

Q5: What are the expected 13C labeling patterns in aromatic amino acids when using different isotopomers of 13C-erythrose?

A5: The position of the 13C label on the erythrose molecule determines the resulting labeling pattern in the aromatic amino acids. For example:

  • 1-13C or 3-13C erythrose can label the ε-position of tyrosine.[1]

  • 4-13C erythrose can lead to high 13C incorporation in the ε3 position of tryptophan.[1]

  • 2-13C erythrose can efficiently label the η2 position of tryptophan.[1]

Q6: I am observing unexpected 13C labeling patterns (scrambling). What could be the cause and how can I minimize it?

A6: Scrambling, or the appearance of 13C at unexpected positions, can occur due to the activity of metabolic pathways that interconvert different carbon skeletons. Some isotopomers of erythrose are more prone to scrambling than others; for instance, 3-13C and 4-13C erythrose have shown some signs of scrambling.[1] To minimize scrambling, ensure that the cells are harvested in the logarithmic growth phase and that the culture conditions are tightly controlled. Adding the labeled erythrose at the beginning of the culture has been shown not to increase scrambling compared to adding it just before induction.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Cell Viability or Slow Growth Toxicity of erythrose at high concentrations.Perform a dose-response experiment to determine the optimal, non-toxic concentration of erythrose for your cell line. Ensure other media components are not limiting.
Suboptimal culture conditions (pH, temperature, CO2).Monitor and maintain optimal culture conditions for your specific cell line.[3][4]
Contamination of the cell culture.Regularly check for microbial contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock.
Low 13C Incorporation Inefficient cellular uptake of erythrose.Consider using cell lines known to have better uptake of alternative sugars or genetically engineering the cells for improved erythrose transport.[1]
Suboptimal concentration of 13C-erythrose.Titrate the concentration of 13C-erythrose in the medium to find the optimal level for maximum incorporation without affecting cell growth.[1]
Competition from unlabeled carbon sources.Adjust the ratio of 13C-erythrose to other carbon sources like glucose. A common starting point is 2 g/L of each.[1]
Unexpected Labeling Patterns (Scrambling) Metabolic cross-talk and alternative pathways.Analyze the labeling patterns of multiple amino acids to understand the metabolic flux. Using different 13C-erythrose isotopomers can help to trace the metabolic fate of the carbon atoms.[1]
Isotopic impurity of the labeled erythrose.Verify the isotopic purity of the purchased 13C-erythrose with the supplier.
High Variability Between Experiments Inconsistent cell density at the start of labeling.Standardize the initial cell density for all experiments to ensure reproducibility.
Variations in culture conditions.Maintain consistent culture parameters such as temperature, pH, CO2 levels, and agitation speed.[4]
Inconsistent timing of harvest.Harvest cells at the same growth phase (e.g., mid-log phase) in all experiments.

Quantitative Data

Table 1: Recommended Concentrations of Erythrose and Glucose for 13C Labeling

Target Amino Acid(s)13C-Erythrose ConcentrationUnlabeled Glucose ConcentrationNotes
Phenylalanine (Phe) & Tyrosine (Tyr)1 g/L2 g/LMaximum 13C incorporation is typically reached at 1 g/L of erythrose.[1]
Tryptophan (Trp)2 g/L2 g/L13C incorporation in Trp increases with erythrose concentrations up to 2 g/L.[1]
General Purpose2 g/L2 g/LA 1:1 ratio is a good starting point for general labeling experiments.[1]

Table 2: Comparison of 13C Incorporation Levels from Erythrose vs. Glucose

Amino Acid PositionLabeling with ErythroseLabeling with GlucoseAdvantage of Erythrose
Trp ε3, ζ3, ζ2At least twice as highLower incorporationSignificantly higher 13C incorporation.[1]
Trp η2Efficiently labeled with 2-13C erythroseNot labeled by 1-13C or 2-13C glucoseEnables labeling of a previously inaccessible position.[1]
Phe ζLabeledNot labeled by 1-13C or 2-13C glucoseEnables labeling of a previously inaccessible position.[1]
Tyr εSimilar incorporationSimilar incorporationAllows for studies on Tyr ε without potential disturbance from His δ2, which is not labeled by 1-13C and 3-13C erythrose.[1]

Experimental Protocols

Protocol: Site-Selective 13C Labeling of Proteins using 13C-Erythrose in E. coli

This protocol is adapted from methodologies for site-selective labeling of proteins.[1]

1. Media Preparation (per 1 Liter of M9 minimal medium):

  • Prepare the M9 salts solution (e.g., 5x M9 salts).

  • Autoclave the M9 salts solution.

  • Separately prepare and sterilize by filtration the following stock solutions:

    • 20% (w/v) unlabeled glucose.

    • 10% (w/v) 13C-labeled erythrose (specific isotopomer as required).

    • 1 M MgSO4.

    • 0.1 M CaCl2.

    • 10 mg/mL Thiamine (Vitamin B1).

    • (If required) Ampicillin or other antibiotic at the appropriate concentration.

    • (If required for auxotrophic strains) Unlabeled amino acids that will not be labeled.

  • Aseptically combine the components to the final desired concentrations (e.g., 2 g/L unlabeled glucose and 1-2 g/L 13C-erythrose).

2. Cell Culture and Induction:

  • Inoculate a small volume of LB medium with a single colony of the E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest. Grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate 1 L of the prepared M9 minimal medium containing 13C-erythrose and unlabeled glucose.

  • Grow the culture at 37°C with vigorous shaking. Monitor the optical density at 600 nm (OD600).

  • When the OD600 reaches 0.6-0.8 (mid-log phase), induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.

3. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.

4. Protein Purification and Analysis:

  • Purify the protein of interest from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Verify the purity of the protein by SDS-PAGE.

  • Prepare the purified, labeled protein for NMR or mass spectrometry analysis to determine the extent and sites of 13C incorporation.

Visualizations

Erythrose_Metabolism Simplified Erythrose Metabolic Pathway cluster_media Cell Culture Medium cluster_cell Cellular Metabolism 13C-Erythrose 13C-Erythrose Erythrose-4-Phosphate Erythrose-4-Phosphate 13C-Erythrose->Erythrose-4-Phosphate Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pentose_Phosphate_Pathway Pentose Phosphate Pathway Erythrose-4-Phosphate->Pentose_Phosphate_Pathway Shikimate_Pathway Shikimate Pathway Erythrose-4-Phosphate->Shikimate_Pathway Glycolysis->Erythrose-4-Phosphate TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Aromatic_Amino_Acids Aromatic Amino Acids (Phe, Tyr, Trp) Shikimate_Pathway->Aromatic_Amino_Acids Other_Amino_Acids Other Amino Acids TCA_Cycle->Other_Amino_Acids Experimental_Workflow 13C-Erythrose Labeling Experimental Workflow Start Start Prepare_Media Prepare M9 Minimal Medium with 13C-Erythrose Start->Prepare_Media Inoculate_Culture Inoculate with E. coli (Expression Strain) Prepare_Media->Inoculate_Culture Grow_Culture Grow to Mid-Log Phase (OD600 0.6-0.8) Inoculate_Culture->Grow_Culture Induce_Expression Induce with IPTG Grow_Culture->Induce_Expression Express_Protein Express Protein Overnight at Lower Temperature Induce_Expression->Express_Protein Harvest_Cells Harvest Cells by Centrifugation Express_Protein->Harvest_Cells Lyse_Cells Lyse Cells and Clarify Lysate Harvest_Cells->Lyse_Cells Purify_Protein Purify Protein of Interest Lyse_Cells->Purify_Protein Analyze_Sample Analyze by NMR or Mass Spectrometry Purify_Protein->Analyze_Sample End End Analyze_Sample->End Troubleshooting_Tree Troubleshooting Low 13C Incorporation Start Low 13C Incorporation? Check_Growth Is Cell Growth Normal? Start->Check_Growth Optimize_Conditions Optimize Growth Conditions: - Check for contamination - Verify media components - Test for erythrose toxicity Check_Growth->Optimize_Conditions No Check_Concentration Is Erythrose Concentration Optimal? Check_Growth->Check_Concentration Yes Titrate_Erythrose Perform Erythrose Concentration Titration (0.5 - 2 g/L) Check_Concentration->Titrate_Erythrose No Check_Ratio Is Glucose Ratio Appropriate? Check_Concentration->Check_Ratio Yes Adjust_Ratio Adjust Erythrose:Glucose Ratio Check_Ratio->Adjust_Ratio No Consider_Uptake Consider Cell Line's Erythrose Uptake Efficiency Check_Ratio->Consider_Uptake Yes

References

Technical Support Center: 13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the complexities of 13C-MFA experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of 13C-MFA.

Q1: What is the fundamental principle of 13C Metabolic Flux Analysis?

A1: 13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] The method involves introducing a substrate labeled with the stable isotope 13C into a biological system. As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these 13C isotopes in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the active metabolic pathways and calculate the rates of the reactions within them.[1][3]

Q2: What are the key steps in a typical 13C-MFA workflow?

A2: A standard 13C-MFA workflow consists of five main stages: 1) experimental design, including the selection of an appropriate 13C-labeled tracer; 2) conducting the labeling experiment where cells are cultured with the tracer until they reach a metabolic and isotopic steady state; 3) measuring the mass isotopomer distributions of key metabolites, often proteinogenic amino acids, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS); 4) estimating the intracellular fluxes by fitting the measured labeling data to a metabolic model; and 5) performing a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[4]

Q3: Why is achieving a metabolic and isotopic steady state important?

A3: Achieving both metabolic and isotopic steady state is a critical assumption in many 13C-MFA studies.[5] Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling pattern of these metabolites is no longer changing.[5] This steady state simplifies the mathematical modeling required for flux estimation, as it allows for the use of algebraic equations rather than more complex differential equations.[6] To validate the attainment of isotopic steady state, it is recommended to measure the isotopic labeling at multiple time points.[5]

Q4: What are the most commonly used 13C-labeled tracers?

A4: The choice of 13C-labeled tracer is crucial for the success of an MFA experiment. For studies of central carbon metabolism, various positionally labeled isomers of glucose are frequently used, such as [1,2-13C]glucose, [1-13C]glucose, and [U-13C]glucose (uniformly labeled).[4] The selection of a specific tracer or a mixture of tracers depends on the metabolic pathways of interest. For instance, [1,2-13C]glucose is often effective for determining fluxes in glycolysis and the pentose phosphate pathway.[4] In mammalian cell culture, where glutamine is a key substrate, 13C-labeled glutamine is also commonly used to probe the TCA cycle and related pathways.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during 13C-MFA experiments, categorized by the experimental stage.

Experimental Design

Problem: My flux estimates have large confidence intervals, indicating low precision.

Possible Cause & Solution:

This issue often stems from a suboptimal experimental design. The choice and combination of 13C tracers may not be providing enough information to accurately resolve all the fluxes in your metabolic model.

  • Solution: Consider using parallel labeling experiments with different tracers. For example, one experiment with [1-13C]glucose and another with [U-13C]glucose can provide complementary labeling patterns that improve the precision of flux estimates.[1] For complex systems like mammalian cells, using multiple substrates, such as labeled glucose and glutamine, can be beneficial.[7] Computational tools can also be used to design optimal tracer experiments in silico before conducting wet-lab work.

Data Acquisition (GC-MS)

Problem: I am observing poor peak shapes (e.g., tailing or fronting) in my GC-MS chromatograms.

Possible Cause & Solution:

Poor peak shape can be caused by a variety of factors related to the GC-MS system and sample preparation.

  • Contaminated Injector Liner: The injector liner can accumulate non-volatile residues from samples, leading to active sites that cause peak tailing.

    • Solution: Regularly inspect and replace the injector liner. Using a liner with glass wool can help trap non-volatile material.[8]

  • Column Contamination or Degradation: The analytical column can become contaminated or the stationary phase can degrade over time, leading to poor peak shape.

    • Solution: Condition the column by baking it at a high temperature. If this does not resolve the issue, you may need to trim the first few centimeters of the column or replace it entirely.[8]

  • Improper Injection Technique: A slow injection speed can lead to band broadening and fronting peaks.

    • Solution: Ensure a fast and consistent injection speed. For splitless injections, optimize the initial oven temperature to be below the boiling point of the solvent to ensure proper solvent trapping.[9]

Problem: My mass spectra show high background noise or unexpected peaks.

Possible Cause & Solution:

High background noise or the presence of ghost peaks can indicate contamination in the GC-MS system.

  • Carrier Gas Impurities: The carrier gas may be contaminated with air or other impurities.

    • Solution: Ensure high-purity carrier gas is used and that gas purifiers are installed and replaced regularly.[10]

  • System Leaks: Small leaks in the system can introduce air, leading to a high background signal, particularly at m/z 18, 28, and 32.

    • Solution: Perform a leak check of the entire system, paying close attention to the septum, ferrules, and column connections.

  • Septum Bleed: The septum can degrade at high injector temperatures, releasing volatile compounds that appear as ghost peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Avoid overtightening the septum nut.[8]

Data Analysis and Modeling

Problem: The goodness-of-fit for my flux model is poor, and the model is rejected by the chi-squared test.

Possible Cause & Solution:

A poor goodness-of-fit indicates that your metabolic model does not adequately describe the experimental data.

  • Incomplete Metabolic Model: Your model may be missing important metabolic reactions that are active in your biological system.

    • Solution: Review the literature for known metabolic pathways in your organism or cell type. Consider expanding your model to include additional reactions or pathways that may be relevant. However, be cautious of overfitting the model with too many parameters.[9][11]

  • Incorrect Reaction Reversibility: The reversibility of reactions in your model may be set incorrectly.

    • Solution: Verify the reversibility of each reaction in your model based on thermodynamic data or published literature. Incorrectly defining a reversible reaction as irreversible, or vice versa, can significantly impact the calculated flux distribution.[4]

  • Measurement Errors: There may be systematic errors in your external rate measurements or mass isotopomer data.

    • Solution: Carefully re-examine your raw data and the procedures used for quantification. Ensure that your measurements are accurate and reproducible. It can be difficult to accurately determine the true errors in mass isotopomer distribution measurements, which can affect the validity of the chi-squared test.[11][12]

Problem: My flux results are inconsistent with published data or biological expectations.

Possible Cause & Solution:

Discrepancies between your results and expected outcomes can arise from several sources.

  • Differences in Experimental Conditions: Even small variations in culture conditions, such as media composition or oxygen levels, can significantly alter metabolic fluxes.

    • Solution: Carefully compare your experimental setup with the conditions reported in the literature. Ensure that all relevant parameters are controlled and documented.

  • Model Assumptions: The assumptions made in your metabolic model may not be valid for your specific experimental system.

    • Solution: Critically evaluate the assumptions of your model, such as the biomass composition and cofactor balancing. If possible, measure these parameters directly for your system.

  • Omitted Reactions or Pathways: As with a poor goodness-of-fit, missing reactions in your model can lead to inaccurate flux calculations.[9]

    • Solution: Re-evaluate the completeness of your metabolic network model. The exclusion of peripheral pathways can sometimes lead to artificially narrow confidence intervals for the core metabolic fluxes.[11]

Quantitative Data Summary

ParameterTypical Range for E. coliTypical Range for Mammalian CellsReference
Glucose Uptake Rate (mmol/gDW/h)1 - 100.1 - 1[13]
Lactate Secretion Rate (mmol/gDW/h)0 - 50.1 - 2[5]
Growth Rate (1/h)0.1 - 1.00.01 - 0.05[13],[5]
ATP Yield (mol/mol glucose)10 - 2015 - 30

Experimental Protocols

Detailed Protocol for 13C-MFA in E. coli

This protocol is adapted from established methods for 13C-MFA in microbial cultures.[2][14]

  • Pre-culture Preparation: Inoculate a single colony of E. coli into 5 mL of minimal medium and grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, inoculate a larger volume of minimal medium (e.g., 50 mL) with the pre-culture to an initial OD600 of ~0.05.

  • Tracer Introduction: When the culture reaches the mid-exponential growth phase (OD600 ~0.4-0.6), harvest the cells by centrifugation and resuspend them in fresh minimal medium containing the desired 13C-labeled substrate (e.g., a mixture of [1-13C]glucose and [U-13C]glucose).

  • Steady-State Labeling: Continue to culture the cells in the labeled medium for a duration sufficient to achieve isotopic steady state. This is typically equivalent to 5-7 cell doublings.

  • Sample Collection:

    • Extracellular Metabolites: Collect a sample of the culture supernatant to measure substrate uptake and product secretion rates using methods like HPLC.

    • Intracellular Metabolites: Rapidly quench metabolic activity by transferring a known volume of cell culture into a cold solution (e.g., -20°C methanol).

    • Biomass: Pellet the remaining cells by centrifugation for biomass composition analysis and protein hydrolysis.

  • Protein Hydrolysis: Hydrolyze the cell pellet in 6 M HCl at 110°C for 24 hours to release proteinogenic amino acids.

  • Derivatization: Derivatize the amino acid hydrolysate to make them volatile for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine their mass isotopomer distributions.

  • Data Analysis: Use a software package like INCA or OpenFLUX2 to perform flux estimation and statistical analysis.

Detailed Protocol for 13C-MFA in Mammalian Cells

This protocol is a general guideline for adherent mammalian cell cultures.

  • Cell Seeding: Seed cells in culture plates or flasks and allow them to attach and grow to the desired confluency (typically 70-80%).

  • Media Exchange: Aspirate the growth medium and replace it with fresh medium containing the 13C-labeled tracer (e.g., [U-13C]glucose or [U-13C]glutamine).

  • Isotopic Labeling: Incubate the cells in the labeled medium for a sufficient time to reach isotopic steady state. For many mammalian cell lines, this is typically 18-24 hours.[5] It is crucial to verify the attainment of steady state by collecting samples at multiple time points.[5][15]

  • Sample Collection:

    • Extracellular Metabolites: Collect a sample of the culture medium to measure nutrient uptake and metabolite secretion rates.

    • Intracellular Metabolites: Quickly aspirate the medium, wash the cells with ice-cold saline, and then quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

  • Metabolite Extraction: Separate the soluble metabolites from the cell debris by centrifugation.

  • Sample Preparation for GC-MS: Dry the metabolite extract and derivatize the samples as described in the E. coli protocol.

  • GC-MS Analysis: Analyze the derivatized samples to determine the mass isotopomer distributions of intracellular metabolites and protein-derived amino acids.

  • Data Analysis: Utilize appropriate software for flux calculation, taking into account the compartmentalization of metabolism in mammalian cells (e.g., cytosol and mitochondria).

Visualizations

G General 13C-MFA Workflow A Experimental Design (Tracer Selection) B Labeling Experiment (Cell Culture) A->B C Sample Quenching & Metabolite Extraction B->C D Mass Spectrometry (e.g., GC-MS) C->D E Data Processing (MID Calculation) D->E G Flux Estimation (Software) E->G F Metabolic Model Construction F->G H Statistical Analysis (Goodness-of-Fit) G->H H->F Model Refinement I Flux Map & Interpretation H->I

Caption: A flowchart illustrating the key stages of a 13C Metabolic Flux Analysis experiment.

G Troubleshooting Poor Goodness-of-Fit Start Poor Goodness-of-Fit CheckModel Is the metabolic model complete? Start->CheckModel CheckReversibility Are reaction reversibilities correct? CheckModel->CheckReversibility Yes ExpandModel Expand the model with additional reactions CheckModel->ExpandModel No CheckData Are measurement data accurate? CheckReversibility->CheckData Yes CorrectReversibility Correct reaction reversibilities in the model CheckReversibility->CorrectReversibility No VerifyData Re-verify experimental measurements CheckData->VerifyData No RefitModel Re-run flux estimation CheckData->RefitModel Yes ExpandModel->RefitModel CorrectReversibility->RefitModel VerifyData->RefitModel

Caption: A decision tree for troubleshooting a poor goodness-of-fit in 13C-MFA data analysis.

References

Technical Support Center: Optimizing 13C-Labeled Sugars for Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration and use of 13C-labeled sugars for Metabolic Flux Analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of 13C-labeled glucose to use for an MFA experiment?

A1: The ideal concentration of 13C-labeled glucose is highly dependent on the specific cell line, its metabolic rate, and the experimental objectives. A common starting point is to replace the glucose in your standard culture medium with the same concentration of the 13C-labeled variant. For most mammalian cell lines, this is typically in the range of 5-25 mM. It is crucial to ensure that the glucose concentration is not limiting for cell growth and that it allows for detectable incorporation of the 13C label into downstream metabolites.

Q2: How do I choose the right 13C-labeled glucose tracer for my experiment?

A2: The choice of tracer is critical for maximizing the information obtained from an MFA experiment. The selection depends on the specific metabolic pathways you aim to investigate.[1] For instance, [1,2-13C2]glucose is particularly effective for elucidating fluxes in the pentose phosphate pathway (PPP) and glycolysis, while [U-13C6]glucose is a good general-purpose tracer for central carbon metabolism.[1][2] Parallel labeling experiments using different tracers can also significantly improve the precision of flux estimations.[3]

Q3: How long should I incubate my cells with the 13C-labeled sugar?

A3: The incubation time required to reach isotopic steady state is a critical parameter. Isotopic steady state is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time.[4] For rapidly dividing cells like bacteria and yeast, this can be a matter of minutes to a few hours. For mammalian cells, it can range from several hours to over 24 hours.[1] It is highly recommended to perform a time-course experiment to determine the point at which isotopic steady state is reached for your specific experimental system.

Q4: What is isotopic steady state and why is it important?

A4: Isotopic steady state is a condition where the rate of incorporation of the 13C label into a metabolite pool is balanced by the rate of its turnover, resulting in a constant level of isotopic enrichment.[4] Most MFA models assume that the system is at both a metabolic and isotopic steady state to simplify the calculations and ensure accurate flux estimations.[5][6] Failure to achieve isotopic steady state can lead to inaccurate flux calculations.

Q5: Can I use a mixture of labeled and unlabeled glucose?

A5: Yes, using a mixture of labeled and unlabeled glucose can be a cost-effective strategy and can help in resolving certain fluxes. The optimal ratio of labeled to unlabeled glucose will depend on the specific tracer and the pathways of interest. For example, a common mixture for studying central carbon metabolism is 80% [1-13C]glucose and 20% [U-13C]glucose. It is important to accurately know the isotopic purity of your labeled substrate and the precise mixing ratio.

Troubleshooting Guides

Problem 1: Low 13C Incorporation into Metabolites

  • Possible Cause: Insufficient incubation time with the 13C-labeled substrate.

    • Solution: Perform a time-course experiment to determine the optimal incubation time required to reach isotopic steady state for your cell type and experimental conditions.[4]

  • Possible Cause: The concentration of the 13C-labeled sugar is too low.

    • Solution: Increase the concentration of the 13C-labeled sugar in the culture medium. Ensure that the concentration is not toxic to the cells by performing a dose-response experiment.

  • Possible Cause: The metabolic activity of the cells is low.

    • Solution: Ensure that the cells are in an exponential growth phase and that the culture conditions (e.g., temperature, CO2, pH) are optimal for cell growth and metabolism.

  • Possible Cause: Issues with the analytical method (e.g., GC-MS).

    • Solution: Verify the performance of your GC-MS instrument by running a standard of known isotopic enrichment. Check for leaks in the system and ensure that the derivatization process is efficient.

Problem 2: High Variability in Replicate Samples

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Standardize all cell culture parameters, including seeding density, passage number, and media composition. Ensure that all replicates are treated identically throughout the experiment.

  • Possible Cause: Inefficient or inconsistent quenching of metabolism.

    • Solution: Optimize your quenching protocol. Rapid quenching with cold methanol or other appropriate solvents is crucial to halt metabolic activity instantly and preserve the in vivo metabolic state.[7]

  • Possible Cause: Inconsistent sample extraction.

    • Solution: Ensure your metabolite extraction protocol is robust and reproducible. Use a consistent volume of extraction solvent and ensure complete cell lysis.

  • Possible Cause: Analytical instrument instability.

    • Solution: Check the stability of your GC-MS system by injecting a quality control sample multiple times throughout the analytical run.

Problem 3: Poor Goodness-of-Fit in MFA Model

  • Possible Cause: The metabolic network model is incomplete or contains incorrect assumptions.

    • Solution: Review your metabolic network model to ensure it accurately represents the known metabolism of your organism. Consider including additional relevant pathways or reactions.

  • Possible Cause: The assumption of isotopic steady state is not met.

    • Solution: Verify that your cells have reached isotopic steady state before harvesting. If not, you may need to use an isotopically non-stationary MFA approach.[8]

  • Possible Cause: Measurement errors in extracellular rates or isotopic labeling data.

    • Solution: Carefully re-examine your experimental data for any potential errors. Ensure that your analytical methods for measuring substrate uptake, product secretion, and mass isotopomer distributions are accurate and precise.[9]

Data Presentation

Table 1: Recommended 13C-Labeled Glucose Tracers for Different Metabolic Pathways

Metabolic PathwayRecommended Tracer(s)Rationale
Glycolysis & Pentose Phosphate Pathway (PPP)[1,2-13C2]glucoseProvides high precision for estimating fluxes through glycolysis and the PPP.[1][2]
Tricarboxylic Acid (TCA) Cycle[U-13C5]glutaminePreferred for analyzing the TCA cycle, especially in cells that heavily utilize glutamine.[1][2]
General Central Carbon Metabolism[U-13C6]glucoseLabels all carbons in glucose, providing a broad overview of central carbon metabolism.
Parallel Labeling for High Precision[1,2-13C2]glucose & [U-13C6]glucoseUsing multiple tracers in parallel experiments can significantly improve the accuracy and resolution of flux estimations.[3]

Experimental Protocols

Protocol 1: General Procedure for a 13C-MFA Experiment in Mammalian Cells

  • Cell Culture and Adaptation:

    • Culture cells in a standard medium to the desired cell density.

    • Adapt the cells to the experimental medium, which should be identical to the standard medium except for the glucose concentration you will be using for the labeling experiment. This adaptation phase should last for at least two cell doublings.

  • Initiation of Labeling:

    • Replace the adaptation medium with the experimental medium containing the 13C-labeled glucose at the desired concentration.

    • Start the incubation and record the start time.

  • Monitoring Cell Growth and Metabolism:

    • At regular intervals, collect small aliquots of the culture supernatant to measure extracellular metabolite concentrations (e.g., glucose, lactate, glutamine, glutamate).

    • Monitor cell density and viability.

  • Verification of Isotopic Steady State (Optional but Recommended):

    • At several time points during the incubation, harvest a subset of cells and analyze the isotopic enrichment of key intracellular metabolites to determine when isotopic steady state is reached.[4]

  • Cell Harvesting and Quenching:

    • Once the desired incubation time is reached (ideally at isotopic steady state), rapidly harvest the cells.

    • Immediately quench metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol at -80°C).[7]

  • Metabolite Extraction:

    • Perform metabolite extraction using a suitable protocol (e.g., a biphasic extraction with methanol, chloroform, and water).

  • Sample Preparation for GC-MS Analysis:

    • Dry the polar metabolite extracts.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using MTBSTFA).

  • GC-MS Analysis:

    • Analyze the derivatized samples using a GC-MS system to determine the mass isotopomer distributions of the metabolites of interest.[10]

  • Data Analysis:

    • Correct the raw mass isotopomer data for natural isotope abundances.

    • Use an MFA software package (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimental data to a metabolic model.[9]

Visualizations

MFA_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture 1. Cell Culture & Adaptation labeling_medium 2. Prepare 13C-Labeled Medium start_labeling 3. Start 13C Labeling labeling_medium->start_labeling sampling 4. Monitor & Sample start_labeling->sampling quenching 5. Harvest & Quench Metabolism sampling->quenching extraction 6. Metabolite Extraction quenching->extraction derivatization 7. Derivatization extraction->derivatization gcms 8. GC-MS Analysis derivatization->gcms data_analysis 9. Data Processing & Flux Calculation gcms->data_analysis

Caption: A typical experimental workflow for 13C-Metabolic Flux Analysis.

Troubleshooting_MFA cluster_issue Identify Primary Issue cluster_solutions_low_inc Solutions for Low Incorporation cluster_solutions_variability Solutions for High Variability cluster_solutions_fit Solutions for Poor Fit start Start Troubleshooting low_incorporation Low 13C Incorporation? start->low_incorporation high_variability High Replicate Variability? start->high_variability poor_fit Poor Model Fit? start->poor_fit inc_time Increase Incubation Time low_incorporation->inc_time Yes inc_conc Increase 13C Sugar Concentration low_incorporation->inc_conc Yes check_cells Verify Cell Health & Metabolism low_incorporation->check_cells Yes check_gcms Check GC-MS Performance low_incorporation->check_gcms Yes std_culture Standardize Cell Culture high_variability->std_culture Yes opt_quench Optimize Quenching Protocol high_variability->opt_quench Yes std_extract Standardize Extraction high_variability->std_extract Yes check_gcms_stability Check GC-MS Stability high_variability->check_gcms_stability Yes review_model Review Metabolic Model poor_fit->review_model Yes verify_ss Verify Isotopic Steady State poor_fit->verify_ss Yes check_data Check for Measurement Errors poor_fit->check_data Yes

Caption: A decision tree for troubleshooting common issues in 13C-MFA experiments.

References

Technical Support Center: Correcting for Natural Isotope Abundance in Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for correcting natural isotope abundance in mass spectrometry data. This resource is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their mass spectrometry experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during data analysis.

Frequently Asked Questions (FAQs)

Q1: What is natural isotope abundance, and why does it need to be corrected in mass spectrometry data?

A1: Many elements exist naturally as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons and thus different masses. For example, carbon is predominantly ¹²C, but about 1.1% of natural carbon is the heavier isotope ¹³C.[1][2] In mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), the presence of these naturally occurring heavy isotopes in a molecule contributes to its measured isotopic distribution. This can interfere with the interpretation of data from stable isotope labeling experiments, where specific isotopes (like ¹³C) are intentionally introduced to trace metabolic pathways.[1][3] Correction for natural isotope abundance is crucial to distinguish between the isotopes incorporated from the tracer and those that are naturally present, ensuring accurate quantification of labeling enrichment.[4][5][6]

Q2: What are the common methods for correcting natural isotope abundance?

A2: The most common methods for correcting natural isotope abundance fall into a few categories:

  • Matrix-based methods: These methods, such as the Brauman method, use a correction matrix to mathematically remove the contribution of natural isotopes from the measured mass isotopomer distribution.[1] The correction matrix is constructed based on the elemental composition of the molecule and the known natural abundances of its constituent isotopes.[1][3]

  • Iterative methods: These approaches are often employed to handle imperfections in mass spectral data, such as missing peaks or low signal intensity, which can lead to unrealistic negative values after matrix correction.[1]

  • Deconvolution algorithms: These algorithms aim to separate the overlapping isotopic patterns in complex mass spectra to identify the monoisotopic mass and charge state of the analytes.[7]

Several software tools are available that implement these methods, including IsoCor, IsoCorrectoR, and AccuCor2.[4][5][8]

Q3: How does the mass resolution of the mass spectrometer affect the correction for natural isotope abundance?

A3: The mass resolution of the spectrometer is a critical factor.

  • Low-resolution instruments may not be able to distinguish between isotopologues with the same nominal mass but different elemental compositions (e.g., one ¹³C vs. one ¹⁵N). In such cases, the correction algorithm must account for all possible elemental contributions to a given mass peak.[3]

  • High-resolution instruments , such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can resolve these fine isotopic differences.[8] This simplifies the correction process as the contribution of each isotopologue can be more accurately determined.[3] For dual-isotope tracing experiments (e.g., using both ¹³C and ¹⁵N), high resolution is often necessary to resolve the labeling patterns.[8]

Q4: What is the impact of tracer impurity on the corrected data?

A4: The isotopic purity of the tracer substrate is a significant factor that can affect the accuracy of the corrected data. Commercially available stable isotope-labeled compounds are never 100% pure and contain a small percentage of the unlabeled isotopologue.[4] If not accounted for, this impurity can lead to an underestimation of the true labeling enrichment.[4] Many correction software packages, such as IsoCor and IsoCorrectoR, have options to account for tracer impurity, provided the purity level is known.[5][9][10]

Troubleshooting Guides

Issue 1: Negative peak intensities appear in the corrected data.

Possible Cause & Solution

Possible CauseRecommended Solution
Low signal-to-noise ratio or missing peaks in the raw data. Mass spectral data can be imperfect, and low-intensity signals or missing peaks can lead to negative values after matrix-based correction.[1] One approach is to set these negative values to zero and renormalize the remaining mass isotopomer distribution.[1] Some iterative correction methods are specifically designed to handle such missing values more robustly.[1]
Incorrect background subtraction. Improper background subtraction can artificially lower the intensity of certain peaks, leading to negative values upon correction. Re-evaluate the background subtraction parameters in your data processing software.
Inaccurate elemental composition. The correction matrix is highly dependent on the correct elemental formula of the analyte. An incorrect formula will lead to an inaccurate correction and potentially negative peak intensities. Verify the elemental composition of your analyte, including any derivatization agents used.
Issue 2: The corrected isotopic enrichment seems lower/higher than expected.

Possible Cause & Solution

Possible CauseRecommended Solution
Tracer impurity was not accounted for. As mentioned in the FAQs, the presence of unlabeled species in the tracer will dilute the measured enrichment. If you have information on the isotopic purity of your tracer, use a correction software that allows you to input this value for a more accurate result.[4][5]
Incorrect natural abundance values used in the correction algorithm. While the natural abundance of isotopes is generally constant, slight variations can occur. Ensure that the correction software is using the standard, accepted natural abundance values.
Metabolic steady state was not reached during the labeling experiment. For accurate flux analysis, it is often assumed that the system has reached an isotopic steady state. If the labeling time is too short, the measured enrichment may not reflect the true metabolic flux. Consider optimizing the labeling time in your experimental protocol.
Issue 3: The corrected data shows a high degree of variability between replicates.

Possible Cause & Solution

Possible CauseRecommended Solution
Inconsistent sample preparation or handling. Variability in sample quenching, extraction, or storage can lead to differences in metabolite concentrations and labeling patterns. Ensure that all experimental steps are performed consistently across all replicates.
Instrumental instability. Fluctuations in the performance of the mass spectrometer can introduce variability. Regular calibration and tuning of the instrument are essential to ensure consistent data quality.
Low signal intensity for some isotopologues. Low-abundance isotopologues are more susceptible to noise, which can increase variability after correction. Optimize your analytical method to improve the signal intensity of your target analytes.

Data Presentation: The Impact of Correction

To illustrate the importance of correcting for natural isotope abundance, the following tables provide a quantitative comparison of uncorrected and corrected mass isotopomer distributions for a hypothetical molecule with the formula C₆H₁₂O₆ (e.g., glucose).

Table 1: Effect of Natural Isotope Abundance Correction on Unlabeled Glucose

Mass IsotopomerUncorrected Intensity (%)Corrected Intensity (%)
M+092.8100.0
M+16.50.0
M+20.70.0

In an unlabeled sample, all observed intensity at M+1 and M+2 is due to the natural abundance of heavy isotopes. After correction, the intensity is correctly attributed to the M+0 isotopomer.

Table 2: Effect of Tracer Impurity (99% ¹³C) on Corrected Data for Labeled Glucose

Mass IsotopomerUncorrected Intensity (%)Corrected (No Impurity Correction) (%)Corrected (With 99% Impurity Correction) (%)
M+01.00.50.0
M+15.04.03.5
M+215.013.513.0
M+325.023.022.5
M+430.028.027.5
M+515.013.513.0
M+69.07.510.0

This table demonstrates that failing to account for a 1% impurity in the ¹³C tracer leads to an underestimation of the fully labeled (M+6) species and an overestimation of the lower mass isotopomers.

Experimental Protocols

Protocol 1: Manual Correction using the Matrix Method (Brauman Method)

This protocol provides a step-by-step guide for manually correcting mass spectrometry data for natural isotope abundance using the matrix inversion method. This method is based on the following equation:

M_measured = C * M_corrected

where:

  • M_measured is the vector of measured mass isotopomer intensities.

  • C is the correction matrix.

  • M_corrected is the vector of corrected mass isotopomer intensities.

To find the corrected intensities, we can rearrange the equation to:

M_corrected = C⁻¹ * M_measured

where C⁻¹ is the inverse of the correction matrix.

Step 1: Determine the Elemental Composition of the Analyte. Accurately determine the chemical formula of the molecule of interest, including any derivatizing agents. For this example, we will use alanine (C₃H₇NO₂).

Step 2: Construct the Correction Matrix (C). The correction matrix is constructed based on the probabilities of the natural abundances of the isotopes for each element in the molecule. The size of the matrix depends on the number of atoms of the element being traced. For a ¹³C tracing experiment with alanine (3 carbon atoms), we will have a 4x4 matrix for the carbon contribution. A simplified correction matrix for the carbon atoms in alanine would look like this (ignoring contributions from other elements for simplicity):

M0M+1M+2M+3
m0 P(0,3)000
m1 P(1,3)P(0,2)00
m2 P(2,3)P(1,2)P(0,1)0
m3 P(3,3)P(2,2)P(1,1)P(0,0)

Where P(k,n) is the probability of having k ¹³C atoms in a molecule with n carbon atoms, calculated using the binomial distribution.

Step 3: Invert the Correction Matrix (C⁻¹). Use a mathematical software package (e.g., R, Python with NumPy, or MATLAB) to calculate the inverse of the correction matrix.

Step 4: Measure the Mass Isotopomer Distribution (M_measured). From your mass spectrometry data, determine the relative intensities of the different mass isotopomers (M+0, M+1, M+2, etc.).

Step 5: Calculate the Corrected Mass Isotopomer Distribution (M_corrected). Multiply the inverse of the correction matrix by the vector of your measured intensities. The resulting vector will be your corrected mass isotopomer distribution.

Protocol 2: Isotope Correction using IsoCor Software

IsoCor is a user-friendly software for correcting for natural isotope abundance and tracer impurity.

Step 1: Installation. Install Python and then install IsoCor using pip: pip install isocor

Step 2: Prepare Input Files. IsoCor requires several input files in tab-separated value (.tsv) format:

  • Measurements file: This file contains your raw mass spectrometry data, including sample name, metabolite name, isotopologue number, and peak area.

  • Metabolites file: This file contains the name and elemental formula of your metabolites.

  • Tracer file: This file specifies the isotopic tracer used in your experiment (e.g., ¹³C).

Step 3: Run IsoCor. You can run IsoCor through its graphical user interface (GUI) or via the command line.

  • GUI: Launch the GUI by typing isocor in your terminal. Load your input files, select the appropriate correction parameters (e.g., tracer, resolution, tracer purity), and click "Process".

  • Command Line: Use a command like the following, replacing the file names with your own: isocor --input_measurements measurements.tsv --input_metabolites metabolites.tsv --tracer 13C

Step 4: Analyze the Output. IsoCor will generate an output file containing the corrected mass isotopomer distributions for your samples.

Mandatory Visualization

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_correction Correction & Interpretation Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Introduce ¹³C-labeled substrate Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Quench metabolism MS Analysis MS Analysis Metabolite Extraction->MS Analysis Data Processing Data Processing MS Analysis->Data Processing Peak picking & integration Correction Correction Data Processing->Correction Raw MIDs Flux Analysis Flux Analysis Correction->Flux Analysis Corrected MIDs Biological Interpretation Biological Interpretation Flux Analysis->Biological Interpretation

matrix_correction Measured_Data Measured Mass Isotopomer Distribution (M_measured) Corrected_Data Corrected Mass Isotopomer Distribution (M_corrected) Measured_Data->Corrected_Data Matrix Multiplication (M_corrected = C⁻¹ * M_measured) Correction_Matrix C₀₀ C₀₁ ... C₁₀ C₁₁ ... ... ... ... Inverse_Matrix C'₀₀ C'₀₁ ... C'₁₀ C'₁₁ ... ... ... ... Correction_Matrix->Inverse_Matrix Matrix Inversion Inverse_Matrix->Measured_Data

References

Troubleshooting low signal in 13C-labeled metabolite detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the detection of 13C-labeled metabolites. This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges related to low signal intensity in NMR-based metabolomics.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity in my 13C NMR spectrum significantly lower than in my 1H spectrum?

A: The inherently low signal in 13C NMR is due to two primary factors. First, the natural abundance of the 13C isotope is only about 1.1%, meaning the vast majority of carbon atoms in a sample are NMR-inactive 12C.[1][2][3] This drastically reduces the number of detectable nuclei compared to 1H, which has nearly 100% natural abundance.[4] Second, 13C has a smaller gyromagnetic ratio (γ), which is about one-quarter that of 1H.[1][2] Since the intrinsic sensitivity of an NMR experiment is proportional to γ³, this results in an inherent sensitivity decrease of nearly 64-fold compared to 1H NMR.[1][2]

Q2: I am not detecting signals for all expected carbons, especially quaternary carbons. What is the likely cause and solution?

A: The inability to detect certain carbons, particularly quaternary ones (carbons not attached to any protons), is often related to long spin-lattice relaxation times (T1) and suboptimal acquisition parameters. Quaternary carbons have much longer T1 values and do not benefit from the Nuclear Overhauser Effect (NOE), which enhances signals of protonated carbons.[5]

To improve their detection, you can:

  • Use a shorter pulse width (smaller flip angle): Instead of a standard 90° pulse, using a 30° pulse significantly reduces the necessary relaxation delay between scans, allowing for more scans in the same amount of time and improving the signal-to-noise ratio for slowly relaxing carbons.[5][6]

  • Increase the relaxation delay (D1): While counterintuitive for saving time, ensuring that D1 is long enough for the quaternary carbons to fully relax is crucial for their detection. However, optimizing the flip angle is often a more time-efficient strategy.[6]

Q3: How can I improve my signal-to-noise ratio without purchasing new hardware?

A: Several key areas can be optimized:

  • Sample Preparation: Maximize the concentration of your metabolite extract as much as possible.[5] Ensure you are using clean NMR tubes and high-purity deuterated solvents to minimize interfering background signals.[5] For biological samples like serum or plasma, effective protein removal using methods like ultrafiltration or methanol precipitation is critical to prevent signal broadening and artifacts.[7][8]

  • Acquisition Parameters: The most impactful parameters to adjust are the number of scans (NS), the acquisition time (AQ), and the relaxation delay (D1).[6] Increasing NS directly improves the signal-to-noise ratio. A careful optimization of AQ and D1 based on a smaller flip angle (e.g., 30°) can significantly boost signal intensity in a given experiment time.[6]

  • Data Processing: Applying a line-broadening (LB) function during Fourier transformation can reduce noise and improve the signal-to-noise ratio, though it comes at the cost of reduced spectral resolution.[6] Proper baseline correction and phasing are also essential to ensure accurate signal integration.[9][10]

Q4: What are the most critical NMR parameters to optimize for detecting low-concentration 13C-labeled metabolites?

A: Optimizing acquisition parameters is crucial for maximizing the signal-to-noise ratio (S/N) in the least amount of time.[6] The goal is to acquire as many scans as possible without saturating the signals of interest. Key parameters include the pulse program, flip angle, acquisition time, relaxation delay, and number of scans.

Troubleshooting Guide

If you are experiencing low signal, follow this workflow to diagnose and resolve the issue. The process is divided into three key areas: Sample-related issues, NMR acquisition parameters, and advanced techniques.

TroubleshootingWorkflow start Low 13C Signal Detected sample_issues 1. Check Sample Preparation start->sample_issues acquisition_issues 2. Optimize Acquisition Parameters start->acquisition_issues advanced_issues 3. Consider Advanced Methods start->advanced_issues sub_sample1 Low Metabolite Concentration? sample_issues->sub_sample1 sub_sample2 Poor Labeling Efficiency? sample_issues->sub_sample2 sub_sample3 Sample Contamination / Degradation? sample_issues->sub_sample3 sub_acq1 Suboptimal Flip Angle? acquisition_issues->sub_acq1 sub_acq2 Insufficient Number of Scans (NS)? acquisition_issues->sub_acq2 sub_acq3 Incorrect Relaxation Delay (D1)? acquisition_issues->sub_acq3 sub_adv1 Need Signal Enhancement? advanced_issues->sub_adv1 sub_adv2 Need Structural Confirmation? advanced_issues->sub_adv2 solution_sample1 Concentrate sample; Use 13C-optimized probe for small volumes [7] sub_sample1->solution_sample1 solution_sample2 Verify labeling with MS; Optimize culture time/conditions sub_sample2->solution_sample2 solution_sample3 Use fresh, pure solvents; Ensure proper quenching & extraction [16] sub_sample3->solution_sample3 solution_acq1 Use 30° flip angle (zgdc30) [12] to reduce T1 saturation sub_acq1->solution_acq1 solution_acq2 Increase NS for better S/N (S/N ∝ sqrt(NS)) sub_acq2->solution_acq2 solution_acq3 Optimize D1 with AQ. Set D1 >= 1.5s, AQ >= 1.0s [12] sub_acq3->solution_acq3 solution_adv1 Use Polarization Transfer (DEPT) [2] or Hyperpolarization (DNP) [6] sub_adv1->solution_adv1 solution_adv2 Use 2D NMR (HSQC, INADEQUATE) [1, 23] to resolve overlaps sub_adv2->solution_adv2

Caption: A workflow for troubleshooting low signal in 13C NMR experiments.

Quantitative Data Summary

For routine 1D 13C experiments, optimizing acquisition parameters is the most direct way to enhance signal. The following tables summarize the impact of key parameters and compare different signal enhancement techniques.

Table 1: Impact of NMR Acquisition Parameters on 13C Signal

ParameterTypical SettingEffect on Signal & Experiment TimeRecommendation for Low Signal
Pulse Program zgpg30 or zgdc30zgdc30 provides 1H decoupling during the relaxation delay for NOE enhancement.Use zgdc30 or a similar program with decoupling to maximize the Nuclear Overhauser Effect (NOE).[6]
Pulse Angle (P1) 90°A 90° pulse maximizes signal per scan but requires a long relaxation delay (D1 ≈ 5*T1).Use a 30° pulse. This allows for a shorter D1, enabling more scans in the same total time for a better S/N ratio.[5][6]
Acquisition Time (AQ) 0.5 - 1.0 sLonger AQ increases digital resolution but can reduce S/N if D1 is too short.Set AQ to at least 1.0s to avoid signal truncation and distortion.[6]
Relaxation Delay (D1) 1.0 - 2.0 sThis delay allows magnetization to return to equilibrium. It is the main determinant of experiment duration.Set D1 to ~2.0s when using a 30° pulse. This provides a good balance between relaxation and experiment speed.[6]
Number of Scans (NS) 128 - 1024Signal-to-noise (S/N) increases with the square root of NS. Doubling NS increases experiment time but only improves S/N by ~41%.Increase NS as needed, but first optimize other parameters (P1, D1) to ensure time is used efficiently.[6]

Table 2: Comparison of Signal Enhancement Techniques

TechniquePrincipleTypical EnhancementKey AdvantageMain Limitation
Nuclear Overhauser Effect (NOE) Polarization transfer from nearby 1H nuclei during decoupling.[6]Up to 3xImplemented in standard pulse programs; no extra hardware needed.Only benefits protonated carbons; ineffective for quaternary carbons.
INEPT / DEPT J-coupling based polarization transfer from 1H to 13C.[11]~4xSignificantly enhances signals of protonated carbons (CH, CH2, CH3).Requires specific pulse sequences; does not detect quaternary carbons.[11]
Cryogenic Probes Supercooled electronics reduce thermal noise.[1]2-4xUniversal S/N improvement for all signals.Requires specialized, expensive hardware and liquid nitrogen/helium.
Dynamic Nuclear Polarization (DNP) Polarization transfer from electrons to nuclei via microwave irradiation.[12]>1000xMassive signal enhancement, enabling detection of very low concentration metabolites.[12][13]Requires highly specialized and expensive hyperpolarization equipment.[13]

Key Experimental Protocols

Protocol 1: Metabolite Extraction from Cell Culture for NMR Analysis

This protocol outlines a standard procedure for quenching metabolism and extracting polar metabolites from adherent cell cultures grown with a 13C-labeled substrate (e.g., [U-13C]-glucose).

Materials:

  • 6-well plates with cultured cells

  • 13C-labeled substrate

  • Ice-cold 0.9% NaCl solution

  • -80°C Methanol (80% v/v in water)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Lyophilizer or vacuum concentrator

  • NMR Buffer (e.g., 100 mM phosphate buffer in D2O, pH 7.4, with 0.5 mM DSS)

Methodology:

  • Labeling: Culture cells in media containing the 13C-labeled substrate for the desired duration.

  • Quenching: Aspirate the media and immediately wash the cells twice with ice-cold 0.9% NaCl to remove extracellular metabolites and halt metabolic activity.

  • Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Place the plate on ice for 5 minutes.

  • Cell Lysis: Scrape the cells from the plate surface and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Precipitation: Vortex the tube for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins and other macromolecules.

  • Clarification: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C to pellet cell debris and proteins.[7]

  • Drying: Carefully transfer the supernatant (containing the polar metabolites) to a new tube and dry it completely using a lyophilizer or vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite pellet in a precise volume (e.g., 600 µL) of NMR buffer. Vortex thoroughly to ensure all metabolites are dissolved.

  • Final Step: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to pellet any remaining insoluble material. Transfer the clear supernatant to an NMR tube for analysis.

Protocol 2: Optimized 1D 13C NMR Data Acquisition

This protocol provides recommended settings for acquiring a standard 1D 13C spectrum with 1H decoupling, optimized for detecting low-concentration metabolites.

Workflow:

AcquisitionWorkflow A Insert Sample & Lock B Tune & Match Probe (1H and 13C channels) A->B C Load Optimized Parameters (e.g., 'CARBON' [12]) B->C D Set Acquisition Parameters: - Pulse Program: zgdc30 - Flip Angle: 30° - NS: >= 1024 - D1: 2.0s, AQ: 1.0s C->D E Acquire Data (rga) D->E F Process Data (efp, apk, abs) E->F

Caption: Standard workflow for acquiring an optimized 1D 13C NMR spectrum.

Methodology:

  • Setup: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Tuning: Tune and match the NMR probe for both the 1H and 13C frequencies to ensure efficient power transfer.

  • Parameter Loading: Load a standard parameter set optimized for 13C detection. Many facilities have pre-configured sets for this purpose.[6]

  • Parameter Adjustment:

    • Set the pulse program to one that includes 1H decoupling during both acquisition and the relaxation delay (e.g., zgdc30 on Bruker systems) to maximize the NOE.[6]

    • Set the 90° pulse power (P1) as calibrated, but set the experiment's flip angle to 30°.

    • Set the acquisition time (AQ) to ~1.0 s and the relaxation delay (D1) to ~2.0 s.[6]

    • Set the number of scans (NS) to a sufficiently high value (e.g., 1024 or higher) based on sample concentration.

  • Acquisition: Set the receiver gain automatically (rga) and start the acquisition.

  • Processing: After acquisition, process the data by applying an exponential window function (e.g., LB = 1.0 Hz), Fourier transformation, automatic phasing, and baseline correction.[6][10]

References

Technical Support Center: Minimizing Ion Suppression for 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression when using 13C-labeled internal standards in mass spectrometry.

FAQs

Q1: What is ion suppression and how does it affect 13C-labeled internal standards?

A: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, leading to a decreased signal in the mass spectrometer.[1][2] This phenomenon is a significant concern in quantitative analyses as it can negatively impact accuracy, precision, and detection limits.[1] While 13C-labeled internal standards are used to compensate for such matrix effects, significant ion suppression can still compromise results.[3][4] If the signal of the 13C-labeled internal standard is drastically reduced, it may affect the reliability of the quantification.

Q2: What are the primary causes of ion suppression?

A: Several factors can contribute to ion suppression, including:

  • Co-eluting Matrix Components: Endogenous and exogenous compounds from the sample matrix that are not removed during sample preparation can interfere with the ionization of the analyte and internal standard.[1][5]

  • Mobile Phase Additives: Non-volatile salts and ion-pairing agents in the mobile phase can lead to ion suppression.[6]

  • High Analyte Concentration: At high concentrations, analytes can saturate the droplet surface in the ion source, leading to a non-linear detector response and suppression effects.[2]

  • Sample Preparation: Inadequate cleanup of samples can leave behind interfering substances.[7]

Q3: Why are 13C-labeled internal standards preferred over other stable isotope-labeled standards for minimizing ion suppression?

A: 13C-labeled internal standards are often considered a better choice than deuterium (2H) labeled standards because they are more likely to co-elute perfectly with the analyte.[3][4] Due to the greater difference in physicochemical properties between hydrogen and deuterium, 2H-labeled standards can sometimes exhibit slight chromatographic separation from the analyte.[3] This separation can lead to differential ion suppression, where the analyte and internal standard are not affected by the matrix in the same way, compromising the accuracy of the results.[8] 13C, 15N, and 18O labeled standards are more chemically similar to their non-labeled counterparts and are expected to behave more identically during chromatography.[3]

Q4: How can I detect and assess ion suppression in my experiments?

A: Two common experimental protocols to evaluate ion suppression are:

  • Post-Column Infusion: This method involves infusing a constant flow of the analyte or internal standard solution into the mobile phase after the analytical column. A dip in the baseline signal upon injection of a blank matrix extract indicates the regions in the chromatogram where ion suppression occurs.[1][2]

  • Spiked Sample Comparison: The signal response of an analyte in a clean solvent is compared to the response of the same analyte spiked into a sample matrix extract.[1][2] A lower response in the matrix extract is indicative of ion suppression.[1]

Troubleshooting Guides

Issue: Inconsistent or low signal from the 13C-labeled internal standard.

This can be a sign of significant ion suppression, which can affect the accuracy and precision of your quantitative analysis.

Troubleshooting Steps:

StepActionRationale
1. Optimize Sample Preparation Implement more effective sample cleanup methods such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][7]These techniques are more efficient at removing interfering matrix components compared to simpler methods like protein precipitation.[1]
2. Adjust Chromatographic Conditions Modify the chromatographic method to separate the analyte and internal standard from the regions of ion suppression.[1]This can be achieved by altering the gradient, changing the mobile phase composition, or using a different type of analytical column.
3. Sample Dilution Dilute the sample extract before injection.[2]This can reduce the concentration of matrix components that cause ion suppression. However, ensure the analyte concentration remains within the quantifiable range.
4. Check Internal Standard Concentration Ensure the concentration of the 13C-labeled internal standard is not excessively high.Very high concentrations of the internal standard can sometimes cause self-suppression or suppress the analyte's signal.[1]
5. Evaluate Ionization Source If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with your analyte.APCI is generally less susceptible to ion suppression than ESI.[7][9]

Experimental Protocols

Protocol: Assessing Ion Suppression by Post-Column Infusion

Objective: To identify the retention time windows where ion suppression occurs.

Methodology:

  • System Setup:

    • Prepare a standard solution of the analyte and its 13C-labeled internal standard.

    • Connect a syringe pump to a T-piece installed between the analytical column and the mass spectrometer's ion source.

  • Infusion:

    • Infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the signal of the infused compounds to establish a stable baseline.

  • Injection and Analysis:

    • Inject a blank matrix extract (a sample prepared without the analyte or internal standard) onto the LC system.

    • Acquire data over the entire chromatographic run.

  • Data Interpretation:

    • A decrease in the constant baseline signal of the infused standard indicates a region of ion suppression.

    • An increase in the baseline signal indicates ion enhancement.

Quantitative Data

Table 1: Impact of Sample Preparation on Analyte Response

Sample Preparation MethodAnalyte Peak Area (in Matrix)Analyte Peak Area (in Solvent)Matrix Effect (%)
Protein Precipitation50,000100,000-50% (Suppression)
Liquid-Liquid Extraction75,000100,000-25% (Suppression)
Solid-Phase Extraction90,000100,000-10% (Suppression)

This table illustrates how different sample preparation techniques can mitigate ion suppression. A more thorough cleanup, like SPE, results in a matrix effect closer to zero, indicating less signal suppression.

Visualizations

IonSuppressionMechanism cluster_LC LC Eluent cluster_MS Mass Analyzer Analyte Analyte IonSource Ion Source (ESI Droplet) Analyte->IonSource IS 13C-IS IS->IonSource Matrix Matrix Components Matrix->IonSource Competition for Charge/ Surface Area Detector Detector IonSource->Detector Reduced Ion Signal

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

TroubleshootingLogic Start Low or Inconsistent 13C-IS Signal Check_SamplePrep Is Sample Prep Sufficient? Start->Check_SamplePrep Improve_SamplePrep Use SPE or LLE Check_SamplePrep->Improve_SamplePrep No Check_Chromatography Is Analyte in Suppression Zone? Check_SamplePrep->Check_Chromatography Yes Improve_SamplePrep->Check_Chromatography Modify_Chromatography Alter Gradient or Change Column Check_Chromatography->Modify_Chromatography Yes Check_Dilution Can Sample be Diluted? Check_Chromatography->Check_Dilution No Modify_Chromatography->Check_Dilution Dilute_Sample Perform Serial Dilutions Check_Dilution->Dilute_Sample Yes Further_Investigation Consult Instrument Specialist Check_Dilution->Further_Investigation No Resolved Signal Restored/ Consistent Dilute_Sample->Resolved

References

Technical Support Center: Purity Analysis of Synthetic (2S,3R)-2,3,4-Trihydroxybutanal-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of synthetic (2S,3R)-2,3,4-Trihydroxybutanal-¹³C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: Why am I observing peak tailing or fronting in my HPLC chromatogram?

Answer:

Peak asymmetry in HPLC can be caused by several factors. Peak tailing is often a result of strong interactions between the analyte and active sites on the stationary phase, or issues with the column packing. Peak fronting can indicate column overload.

Troubleshooting Steps:

  • Column Overload: Reduce the sample concentration or injection volume. The standard sample concentration in HPLC is typically around 1 mg/mL.

  • Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities. Using a guard column is a powerful approach to protect the analytical column from strongly retained sample components.

  • Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.

  • Column Degradation: If the problem persists after troubleshooting, the column itself may be degraded and require replacement.

Question: My retention times are shifting between injections. What could be the cause?

Answer:

Inconsistent retention times can compromise the reliability of your results. The most common causes are related to the mobile phase composition and system equilibration.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Even a 1% variation in the organic solvent concentration can lead to significant shifts in retention time.

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

  • Pump Performance: Check for leaks in the pump or erratic solvent delivery, which can manifest as fluctuating retention times.

Question: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?

Answer:

Ghost peaks are unexpected peaks that appear in a chromatogram. They are often due to carryover from a previous injection or contamination in the system.

Troubleshooting Steps:

  • Run a Blank: Inject a blank solvent to see if the ghost peak is still present. This will help determine if it's from carryover.

  • Injector Cleaning: Implement a needle wash step between injections to clean the injector and reduce carryover.

  • Mobile Phase Contamination: Use fresh, high-purity solvents for your mobile phase to avoid introducing contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Question: I am getting multiple peaks for my derivatized (2S,3R)-2,3,4-Trihydroxybutanal-¹³C standard. Why is this happening?

Answer:

Sugars like (2S,3R)-2,3,4-Trihydroxybutanal exist in equilibrium between their linear aldehyde form and cyclic hemiacetal forms (anomers). Derivatization can "lock" these different forms, leading to multiple peaks for a single compound.

Troubleshooting Steps:

  • Oximation Prior to Silylation: To reduce the number of isomers, an oximation step can be performed before silylation. This converts the aldehyde group to an oxime, preventing cyclization and resulting in fewer derivative peaks.

  • Consistent Derivatization Conditions: Ensure that the derivatization reaction time, temperature, and reagent concentrations are consistent for all samples and standards to ensure reproducible peak patterns.

Question: My derivatized sample shows poor peak shape and low intensity. What can I do?

Answer:

Poor chromatography of derivatized sugars can be due to incomplete derivatization, degradation of the derivatives, or issues with the GC-MS system.

Troubleshooting Steps:

  • Complete Derivatization: Ensure the sample is completely dry before adding the derivatization reagents, as moisture can deactivate them. Optimize the reaction time and temperature.

  • Derivative Stability: Trimethylsilyl (TMS) derivatives can be sensitive to moisture. Analyze the samples as soon as possible after derivatization.

  • Injector Temperature: Optimize the injector temperature to ensure efficient vaporization of the derivatized analyte without causing thermal degradation.

  • Column Choice: Use a column appropriate for the analysis of derivatized sugars. A mid-polarity column is often a good choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Question: The signal-to-noise ratio in my ¹³C NMR spectrum is very low. How can I improve it?

Answer:

The low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus result in inherently weaker signals compared to ¹H NMR.

Troubleshooting Steps:

  • Increase Concentration: Use a more concentrated sample if possible.

  • Increase Number of Scans: Acquiring a larger number of scans will improve the signal-to-noise ratio.

  • Use a Relaxation Agent: Adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the relaxation delay needed between scans, allowing for more scans in a given amount of time.

  • Optimize Pulse Sequence: Ensure you are using an appropriate pulse sequence and relaxation delay for quantitative analysis of ¹³C-labeled compounds.

Question: Can I use the integration of the ¹³C signals to determine the purity of my compound?

Answer:

Standard ¹³C NMR is generally not quantitative due to variations in relaxation times and the Nuclear Overhauser Effect (NOE) for different carbon atoms.[1] However, with specific techniques, quantitative analysis is possible.

Solution:

  • Quantitative ¹³C NMR (qNMR): This technique requires specific experimental parameters to ensure accurate quantification. This includes using a long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the carbons being measured), inverse-gated decoupling to suppress the NOE, and a calibrated internal standard.

Frequently Asked Questions (FAQs)

Purity Analysis Strategy

Question: What is the best analytical technique to determine the chemical purity of synthetic (2S,3R)-2,3,4-Trihydroxybutanal-¹³C?

Answer: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD): This is a primary method for determining the overall purity and quantifying impurities that are not stereoisomers.

  • Chiral HPLC: This is essential for separating and quantifying stereoisomeric impurities, such as the diastereomer (2R,3S)-2,3,4-Trihydroxybutanal (D-Erythrose) and the enantiomer (2R,3S)-2,3,4-trihydroxybutanal.

  • GC-MS after Derivatization: This provides orthogonal information and can be used to identify and quantify volatile impurities or confirm the identity of the main component and its isomers.

  • Quantitative ¹³C NMR (qNMR): This is a powerful technique for determining the purity of the ¹³C-labeled compound without the need for a reference standard of the same isotopic enrichment. It can also confirm the position of the ¹³C label.

Potential Impurities

Question: What are the likely impurities in synthetic (2S,3R)-2,3,4-Trihydroxybutanal-¹³C?

Answer: Potential impurities can include:

  • Stereoisomers: The most common impurities are other tetrose stereoisomers, such as D-erythrose, which can be formed during synthesis.

  • Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis.

  • Byproducts: Side-products from the synthetic route.

  • Degradation Products: The compound may be susceptible to degradation over time or under certain storage conditions.

Data Interpretation

Question: How do I interpret the results from the different analytical techniques?

Answer:

  • HPLC-RI/ELSD: The peak area percentage of the main peak relative to the total peak area gives an indication of the overall purity.

  • Chiral HPLC: The peak area percentages of the desired (2S,3R) enantiomer and any other stereoisomers are used to determine the enantiomeric and diastereomeric purity.

  • GC-MS: The mass spectrum of the main peak should correspond to the derivatized (2S,3R)-2,3,4-Trihydroxybutanal-¹³C. Other peaks can be identified by their mass spectra and retention times.

  • ¹³C NMR: The chemical shifts and coupling constants should be consistent with the structure of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C. The presence of unexpected signals may indicate impurities.

Experimental Protocols

Protocol 1: HPLC-RI for Chemical Purity

This protocol provides a general method for the analysis of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C using HPLC with a refractive index detector.

Parameter Condition
Column Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index (RI)
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.
Protocol 2: Chiral HPLC for Stereoisomeric Purity

This protocol outlines a method for the separation of tetrose stereoisomers.

Parameter Condition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase n-Hexane:Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detector UV at 210 nm (if derivatized) or RI
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.
Protocol 3: GC-MS for Impurity Identification (after Derivatization)

This protocol describes the analysis after a two-step derivatization (methoximation followed by silylation).

Derivatization:

  • Dissolve ~1 mg of the sample in 100 µL of pyridine.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 30 minutes.

  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Program 100°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Scan Range m/z 50-600
Protocol 4: Quantitative ¹³C NMR (qNMR)

This protocol provides a framework for quantitative analysis of the ¹³C-labeled compound.

Parameter Condition
Spectrometer 500 MHz or higher
Solvent D₂O
Internal Standard A certified reference material with a known concentration and a signal that does not overlap with the analyte signals.
Pulse Program Inverse-gated decoupling
Relaxation Delay (d1) 5-7 times the longest T₁ of the carbons of interest
Acquisition Time ≥ 2 seconds
Number of Scans Sufficient to achieve a signal-to-noise ratio > 150:1 for the signals of interest.

Data Presentation

Table 1: Representative HPLC-RI Purity Data
Peak No. Retention Time (min) Peak Area Area % Identification
18.5985000098.5(2S,3R)-2,3,4-Trihydroxybutanal-¹³C
29.21000001.0Impurity A
310.1500000.5Impurity B
Total 10000000 100.0
Table 2: Representative Chiral HPLC Data for Stereoisomeric Purity
Peak No. Retention Time (min) Peak Area Area % Identification
112.3992000099.2(2S,3R)-2,3,4-Trihydroxybutanal-¹³C
213.5800000.8(2R,3S)-2,3,4-Trihydroxybutanal (D-Erythrose)
Total 10000000 100.0
Table 3: Representative q¹³C-NMR Purity Calculation
Analyte Signal Integral Internal Standard Signal Integral Analyte Moles Internal Standard Moles Purity (w/w %)
1.001.05CalculatedKnown99.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation sample Synthetic (2S,3R)-2,3,4-Trihydroxybutanal-¹³C dissolve Dissolve in Appropriate Solvent sample->dissolve derivatize Derivatization (for GC-MS) dissolve->derivatize hplc HPLC-RI (Chemical Purity) dissolve->hplc chiral_hplc Chiral HPLC (Stereoisomeric Purity) dissolve->chiral_hplc qnmr q¹³C-NMR (Absolute Purity & Isotopic Confirmation) dissolve->qnmr gcms GC-MS (Impurity ID) derivatize->gcms report Purity Report hplc->report chiral_hplc->report gcms->report qnmr->report

Caption: Overall workflow for the purity analysis of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C.

hplc_troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues start HPLC Problem Observed peak_shape Tailing or Fronting? start->peak_shape rt_shift Retention Time Shifting? start->rt_shift tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No check_column Flush or Replace Column tailing->check_column check_overload Reduce Sample Concentration/Volume fronting->check_overload check_mobile_phase Verify Mobile Phase Composition rt_shift->check_mobile_phase Yes check_equilibration Increase Equilibration Time rt_shift->check_equilibration Also Check

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Addressing Metabolic Scrambling of 13C Labels from Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with metabolic scrambling of 13C labels from erythrose in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 13C-labeled erythrose used for metabolic labeling studies?

A1: 13C-labeled erythrose is a valuable tool in metabolic research, particularly for nuclear magnetic resonance (NMR) spectroscopy studies of proteins. It serves as a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). The primary advantage of using erythrose over more common carbon sources like glucose is that it enters the metabolic pathways closer to the final amino acid products. This results in more site-selective 13C labeling, which is crucial for detailed structural and dynamic studies of proteins. Using erythrose can lead to less background labeling at other positions compared to using glucose as the sole carbon source.[1]

Q2: What is metabolic scrambling of 13C labels, and why does it occur with erythrose?

A2: Metabolic scrambling refers to the redistribution of the 13C label to unexpected positions in a molecule, different from the anticipated labeling pattern based on the primary metabolic pathway. With 13C-labeled erythrose, scrambling occurs primarily due to the reversible reactions in the non-oxidative pentose phosphate pathway (PPP).[2] Enzymes like transketolase and transaldolase can break and reform carbon-carbon bonds, leading to a shuffling of the 13C label among different sugar phosphates. This can result in the 13C label from erythrose appearing in other metabolic intermediates and, consequently, in unexpected positions within the final products like aromatic amino acids.

Q3: Are all positions of 13C-labeled erythrose equally prone to scrambling?

A3: No, the degree of scrambling can depend on which carbon atom of erythrose is labeled. Studies have shown that while [1-13C]- and [2-13C]-erythrose generally result in the expected labeling patterns with minimal scrambling, [3-13C]- and [4-13C]-erythrose are more susceptible to scrambling.[1] For instance, using [3-13C]-erythrose can lead to the 13C label appearing in the γ-position of phenylalanine, which is not expected from the direct biosynthetic pathway. Similarly, [4-13C]-erythrose can result in higher than expected 13C incorporation in the δ positions of phenylalanine and tyrosine.[1]

Q4: How can I detect and quantify the extent of metabolic scrambling in my experiment?

A4: Detecting and quantifying scrambling requires careful analysis of the labeling patterns in your target molecules. The primary methods for this are:

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the mass isotopomer distributions of metabolites. By comparing the observed distributions with the theoretically expected patterns, you can infer the extent of scrambling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 2D NMR techniques, such as 1H-13C HSQC, are powerful for determining the precise location of 13C labels within a molecule. The presence of 13C signals at unexpected positions is a direct indication of scrambling. The intensity of these signals can be used to quantify the level of scrambling.[1]

Q5: What experimental strategies can be employed to minimize the scrambling of 13C labels from erythrose?

A5: Several strategies can help minimize metabolic scrambling:

  • Choice of Labeled Position: Whenever possible, use [1-13C]- or [2-13C]-erythrose, as these are less prone to scrambling.[1]

  • Use of Co-substrates: The addition of unlabeled glucose along with the labeled erythrose can help direct the metabolic flux and potentially reduce scrambling.[1]

  • Deuterated Co-substrates: Using deuterated carbon sources, such as deuterated pyruvate, alongside 13C-erythrose can help suppress the scrambling of the 13C label to other amino acids.[3]

  • Control of Expression Conditions: The timing of the addition of the labeled erythrose can influence scrambling. However, some studies have found no significant difference in scrambling when erythrose is added at the beginning of the culture versus shortly before induction.[1]

Q6: How does metabolic scrambling affect the interpretation of my data in metabolic flux analysis (MFA)?

A6: Metabolic scrambling can significantly complicate the interpretation of 13C labeling data in MFA. The core principle of 13C-MFA is to infer metabolic fluxes from the labeling patterns of metabolites.[4] If scrambling occurs, the observed labeling patterns will not accurately reflect the fluxes through the primary metabolic pathways. This can lead to incorrect estimations of pathway activities. It is crucial to account for the possibility of scrambling in the metabolic models used for flux calculations. The reversibility of reactions in the pentose phosphate pathway is a key factor to consider.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected 13C peaks in NMR spectra of aromatic amino acids. Metabolic scrambling of the 13C label from erythrose.1. Confirm the identity of the unexpected peaks. 2. Quantify the extent of scrambling by comparing peak intensities. 3. If using [3-13C]- or [4-13C]-erythrose, consider switching to [1-13C]- or [2-13C]-erythrose. 4. Implement strategies to minimize scrambling, such as using deuterated co-substrates.[3]
Mass isotopomer distributions do not match theoretical predictions. Reversible reactions in the pentose phosphate pathway are causing label redistribution.[2]1. Re-evaluate your metabolic model to include reversible reactions for transketolase and transaldolase. 2. Perform labeling experiments with different 13C-erythrose isotopomers to better constrain the model.
Low incorporation of 13C label into the target aromatic amino acids. 1. Inefficient uptake or metabolism of erythrose. 2. Dilution of the label from endogenous unlabeled sources.1. Optimize the concentration of erythrose in the culture medium. 2. Ensure that the expression system is capable of efficiently utilizing erythrose. 3. Consider using a minimal medium to reduce dilution from unlabeled precursors.

Detailed Experimental Protocols

Protocol: Site-Selective 13C Labeling of Proteins using Erythrose in E. coli

This protocol is a representative example for expressing a 13C-labeled protein in E. coli using 13C-erythrose.

  • Preparation of Minimal Medium:

    • Prepare M9 minimal medium containing all necessary salts and trace elements.

    • Supplement the medium with vitamins and any necessary antibiotics.

    • For the carbon source, add unlabeled glucose to a final concentration of 2 g/L.

  • Addition of 13C-Erythrose:

    • Dissolve the desired isotopomer of 13C-erythrose (e.g., [1-13C]-erythrose) in a small amount of sterile water.

    • Add the 13C-erythrose solution to the minimal medium to a final concentration of 2 g/L. Some studies have shown that adding erythrose at the beginning of the culture does not increase scrambling compared to adding it just before induction.[1]

  • Cell Culture and Protein Expression:

    • Inoculate the prepared medium with a fresh overnight culture of the E. coli expression strain carrying the plasmid for the protein of interest.

    • Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 1 mM.

    • Continue to grow the cells for the optimal expression time for your protein (typically 4-6 hours).

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

    • Purify the protein of interest using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Analysis of 13C Incorporation:

    • Analyze the purified protein by NMR spectroscopy (e.g., 1H-13C HSQC) or mass spectrometry to determine the extent and location of 13C incorporation.

Quantitative Data Summary

Table 1: Observed 13C Incorporation in Aromatic Amino Acids using different 13C-labeled Erythrose Isotopomers.

Labeled ErythroseAmino AcidPositionExpected Incorporation (%)Observed Incorporation (%)Evidence of Scrambling
[1-13C]-Erythrose PhenylalanineζHighFollows expectationMinimal
TyrosineζHighFollows expectationMinimal
[2-13C]-Erythrose Phenylalanineε1, ε2HighFollows expectationMinimal
Tyrosineε1, ε2HighFollows expectationMinimal
[3-13C]-Erythrose Phenylalanineδ1, δ2HighLower than expectedYes (e.g., label in Phe γ)[1]
Tyrosineδ1, δ2HighLower than expectedYes
[4-13C]-Erythrose PhenylalanineζHighLower than expectedYes (e.g., higher incorporation in δ positions)[1]
TyrosineζHighLower than expectedYes

Note: The expected and observed incorporation levels are qualitative and can vary depending on the specific experimental conditions and the organism used.

Visualizations

Erythrose_Pathway Erythrose Entry into Aromatic Amino Acid Biosynthesis E4P Erythrose-4-Phosphate (from 13C-Erythrose) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP Chorismate Chorismate DAHP->Chorismate Multiple steps Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp

Caption: Entry of 13C-labeled Erythrose-4-Phosphate into the aromatic amino acid biosynthesis pathway.

PPP_Scrambling Pentose Phosphate Pathway and Label Scrambling R5P Ribose-5-P X5P Xylulose-5-P R5P->X5P G3P Glyceraldehyde-3-P X5P->G3P Transketolase F6P Fructose-6-P X5P->F6P Transketolase S7P Sedoheptulose-7-P S7P->G3P Transaldolase E4P Erythrose-4-P S7P->E4P Transaldolase Glycolysis Glycolysis G3P->Glycolysis F6P->E4P Transketolase F6P->Glycolysis Aromatic_AA Aromatic Amino Acid Biosynthesis E4P->Aromatic_AA

References

Validation & Comparative

A Head-to-Head Comparison: 13C-Erythrose vs. 13C-Glucose for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the applications, advantages, and limitations of 13C-Erythrose and 13C-Glucose in metabolic tracing studies.

Metabolic tracing using stable isotopes is a cornerstone of modern biomedical research, providing invaluable insights into the intricate network of biochemical reactions that underpin cellular function in both health and disease. For decades, 13C-labeled glucose has been the gold standard for interrogating central carbon metabolism. However, the emergence of alternative tracers, such as 13C-Erythrose, presents new opportunities for dissecting specific metabolic pathways with greater precision. This guide offers a comprehensive comparison of 13C-Erythrose and 13C-Glucose, supported by experimental data, to aid researchers in selecting the optimal tracer for their specific scientific questions.

At a Glance: Key Differences and Applications

Feature13C-Glucose13C-Erythrose
Primary Entry Point Glycolysis (as Glucose-6-Phosphate)Pentose Phosphate Pathway (as Erythrose-4-Phosphate)
Primary Pathways Traced Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis, etc.Pentose Phosphate Pathway, Aromatic Amino Acid Synthesis
Key Advantage Provides a global overview of central carbon metabolism.Offers more direct and specific tracing of the Pentose Phosphate Pathway and downstream pathways.
Primary Application General metabolic flux analysis, studying glycolysis and TCA cycle activity.Probing PPP flux, investigating aromatic amino acid biosynthesis.
Common Isotopomers [U-13C6]glucose, [1,2-13C2]glucose[1-13C]erythrose, [2-13C]erythrose, [3-13C]erythrose, [4-13C]erythrose

Delving Deeper: Metabolic Pathways and Tracer Fates

The fundamental difference between 13C-Glucose and 13C-Erythrose as metabolic tracers lies in their distinct entry points into central carbon metabolism. This dictates the specific pathways they illuminate and the labeling patterns they generate in downstream metabolites.

13C-Glucose: Upon entering the cell, 13C-Glucose is rapidly phosphorylated to 13C-Glucose-6-Phosphate (G6P). From here, it can enter two major pathways:

  • Glycolysis: G6P is isomerized to Fructose-6-Phosphate and proceeds through the glycolytic cascade to produce pyruvate. This pyruvate can then be converted to lactate or enter the mitochondria to fuel the Tricarboxylic Acid (TCA) cycle.

  • Pentose Phosphate Pathway (PPP): G6P can be diverted into the PPP, a crucial pathway for generating NADPH and the precursors for nucleotide and aromatic amino acid biosynthesis.

The use of different 13C-Glucose isotopomers allows for the deconvolution of fluxes through these interconnected pathways. For example, [1,2-13C2]glucose is frequently used to differentiate between glycolysis and the PPP.[1]

13C-Erythrose: 13C-Erythrose, a four-carbon sugar, is metabolized to 13C-Erythrose-4-Phosphate (E4P). E4P is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway. This direct entry into the PPP provides a more focused lens to study the flux through this pathway and its subsequent contributions to other metabolic routes, most notably the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) for which E4P is a direct precursor.[2]

Below are diagrams illustrating the entry and flow of these tracers through central metabolic pathways.

Glucose 13C-Glucose G6P Glucose-6-P Glucose->G6P Erythrose 13C-Erythrose Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle E4P Erythrose-4-P PPP->E4P Aromatic_AAs Aromatic Amino Acids E4P->Aromatic_AAs Erythrose->E4P

Metabolic entry points of 13C-Glucose and 13C-Erythrose.

Experimental Data: A Comparative Analysis of Amino Acid Labeling

Direct comparative studies of 13C-Erythrose and 13C-Glucose for comprehensive metabolic flux analysis in mammalian cells are limited. However, a study on the site-selective 13C labeling of amino acids in E. coli provides valuable quantitative data on the differential labeling patterns derived from these two tracers.[2]

The following table summarizes the percentage of 13C incorporation into the aromatic amino acids Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) using either 13C-labeled glucose or 13C-labeled erythrose.

TracerPhenylalanine (Phe) 13C Incorporation (%)Tyrosine (Tyr) 13C Incorporation (%)Tryptophan (Trp) 13C Incorporation (%)
[1-13C]glucose ~20~20~15
[2-13C]glucose ~35~35~25
[1-13C]erythrose ~45~45~30
[4-13C]erythrose ~50~50~40

Data adapted from Eichler et al., 2017.[2] The data represents the approximate incorporation into specific carbon positions of the aromatic rings.

These results clearly demonstrate that for the purpose of labeling aromatic amino acids, 13C-Erythrose provides a significantly higher and more specific incorporation of the 13C label. This is a direct consequence of its entry into the PPP as E4P, a direct precursor for aromatic amino acid biosynthesis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible metabolic tracing studies. Below are generalized protocols for cell culture-based labeling experiments using either 13C-Glucose or 13C-Erythrose.

Key Experimental Workflow

Cell_Culture 1. Cell Culture (to desired confluency) Media_Change 2. Media Change (to 13C-tracer containing media) Cell_Culture->Media_Change Incubation 3. Incubation (time-course or steady-state) Media_Change->Incubation Quenching 4. Quenching (e.g., cold methanol) Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. Analytical Detection (LC-MS/MS or GC-MS) Extraction->Analysis Data_Analysis 7. Data Analysis (isotopomer distribution) Analysis->Data_Analysis

General workflow for a 13C metabolic tracing experiment.
Protocol for 13C-Glucose Labeling

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare culture medium containing the desired 13C-glucose isotopomer (e.g., [U-13C6]glucose or [1,2-13C2]glucose) at the same concentration as the glucose in the standard medium. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose.

  • Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed 13C-glucose containing medium.

  • Incubation: Incubate the cells for the desired period. For steady-state analysis, this is typically at least one cell doubling time. For kinetic flux analysis, multiple time points are taken.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

    • The supernatant containing the metabolites is collected for analysis.

  • Analysis: Analyze the extracted metabolites by mass spectrometry (LC-MS/MS or GC-MS) to determine the mass isotopomer distributions of target metabolites.

Protocol for 13C-Erythrose Labeling

The protocol for 13C-Erythrose labeling is similar to that for 13C-Glucose, with a few key considerations:

  • Cell Seeding and Media Preparation: Follow the same procedure as for 13C-Glucose. The 13C-Erythrose is added to a glucose-containing medium, as most mammalian cells cannot utilize erythrose as a sole carbon source for growth.[2] The concentration of 13C-Erythrose should be optimized for the specific cell line and experimental goals.

  • Labeling, Incubation, and Metabolite Extraction: The procedures are analogous to the 13C-Glucose protocol.

  • Analysis: The analytical method will be the same (LC-MS/MS or GC-MS), with a focus on detecting the incorporation of 13C from erythrose into intermediates of the PPP and downstream metabolites like aromatic amino acids.

Advantages and Disadvantages

13C-Glucose

Advantages:

  • Comprehensive View: Provides a broad overview of central carbon metabolism, including glycolysis, the PPP, and the TCA cycle.

  • Well-Established: A vast body of literature and established protocols are available.

  • Versatility: Different isotopomers can be used to probe specific pathway activities.

Disadvantages:

  • Indirect PPP Measurement: The flux into the PPP is often inferred from the labeling patterns of downstream metabolites of glycolysis (e.g., lactate or pyruvate), which can be influenced by other pathways.

  • Complex Labeling Patterns: The interconnectedness of glycolysis and the PPP can lead to complex labeling patterns that require sophisticated modeling for accurate flux determination.

13C-Erythrose

Advantages:

  • Direct PPP Tracer: Enters directly into the PPP, providing a more direct and less ambiguous measure of PPP flux and the fate of its intermediates.

  • Specific Labeling: Results in more specific and higher enrichment in metabolites downstream of the PPP, such as aromatic amino acids.[2]

Disadvantages:

  • Limited Cellular Uptake and Metabolism: Not all cell types may efficiently transport and metabolize erythrose. It is often used in conjunction with glucose.[2]

  • Limited Scope: Primarily informs on the PPP and directly connected pathways, providing less information on glycolysis and the TCA cycle compared to 13C-Glucose.

  • Less Established: Fewer studies have utilized 13C-Erythrose, and protocols may require more optimization.

Conclusion and Future Directions

Both 13C-Glucose and 13C-Erythrose are valuable tools for metabolic tracing, each with its own strengths and weaknesses. 13C-Glucose remains the tracer of choice for a global assessment of central carbon metabolism. In contrast, 13C-Erythrose emerges as a powerful complementary tracer for studies focused on dissecting the intricacies of the Pentose Phosphate Pathway and its biosynthetic outputs.

The choice of tracer should be guided by the specific biological question at hand. For researchers investigating aromatic amino acid metabolism or seeking to precisely quantify PPP flux, 13C-Erythrose offers a distinct advantage. As research continues to unravel the complexities of cellular metabolism, the combined use of multiple isotopic tracers, including both 13C-Glucose and 13C-Erythrose, will likely become an increasingly powerful strategy to obtain a more complete and accurate picture of metabolic fluxes in living systems.

References

Navigating the Labyrinth of Metabolic Fluxes: A Guide to Model Validation with a Focus on Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in the validation of metabolic flux models has been identified concerning the use of 13C-Erythrose as an isotopic tracer. Despite the power of 13C Metabolic Flux Analysis (MFA) in elucidating the intricate network of cellular metabolism, a comprehensive comparison of metabolic flux models validated with 13C-Erythrose data is not feasible due to a scarcity of published experimental data. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the principles of metabolic flux model validation, the pivotal role of isotopic tracer selection, and the current landscape of commonly employed tracers, thereby offering a framework for critically evaluating and designing robust MFA studies.

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions within a cell, providing a snapshot of the cellular phenotype.[1] The gold standard for accurate flux determination is 13C-MFA, which involves introducing a substrate labeled with the stable isotope 13C and tracking its incorporation into various intracellular metabolites.[1][2] The resulting labeling patterns are then used to computationally estimate the intracellular fluxes.[2]

The Crucial Role of the Isotopic Tracer

The choice of the 13C-labeled substrate, or tracer, is a critical experimental design parameter that significantly influences the precision and accuracy of the estimated fluxes.[3][4] Different tracers provide distinct labeling patterns that offer varying degrees of resolution for different pathways. For instance, commonly used tracers like [1,2-13C2]glucose are particularly effective for resolving fluxes in the pentose phosphate pathway (PPP) and glycolysis, while [U-13C5]glutamine is often the preferred choice for interrogating the tricarboxylic acid (TCA) cycle.[3][4]

The selection of an optimal tracer is not a trivial task and often involves computational simulations to predict which tracer will provide the most informative data for the specific metabolic network and biological question under investigation.[5] The lack of a rational methodology for selecting isotopic tracers can limit the full potential of MFA.[5]

Principles of Metabolic Flux Model Validation

The validation of a metabolic flux model is essential to ensure that the estimated fluxes accurately represent the biological reality. The most common approach to model validation in 13C-MFA is the goodness-of-fit test, which compares the experimentally measured labeling data with the labeling patterns predicted by the computational model after flux estimation.[6] This is typically quantified by the sum of squared residuals (SSR), and a chi-square (χ2) statistical test is used to assess the consistency between the model and the data.[6]

However, relying solely on goodness-of-fit to the data used for model fitting can sometimes be misleading and may lead to overfitting. A more rigorous approach involves the use of independent validation data.[6] This can be achieved by performing parallel labeling experiments with different isotopic tracers.[6] A robust model should be able to accurately predict the labeling patterns from a different tracer experiment that was not used for the initial flux estimation.

The Case of 13C-Erythrose: A Niche Tracer

While various labeled forms of glucose and glutamine have been extensively studied and compared, there is a notable absence of studies utilizing 13C-Erythrose for comprehensive metabolic flux analysis and model validation. Erythrose-4-phosphate is a key intermediate in the pentose phosphate pathway, and it is conceivable that a 13C-Erythrose tracer could provide unique insights into this and connected pathways. A recent study demonstrated that erythronate, derived from erythrose-4-phosphate, can be produced by mammalian cells, indicating the presence of metabolic pathways that could be probed with a 13C-Erythrose tracer.[7]

The current applications of 13C-Erythrose in metabolic research appear to be more focused on its use as a precursor for the site-selective labeling of amino acids for structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy, rather than for quantifying network-wide metabolic fluxes.

A Comparative Look at Common Tracers

To illustrate the principles of tracer selection and its impact on flux resolution, the following table summarizes the performance of some commonly used 13C-labeled glucose and glutamine tracers for different metabolic pathways. This information is based on computational simulations and experimental validations in various cell types.[3][4]

Isotopic TracerGlycolysisPentose Phosphate Pathway (PPP)TCA CycleAnaplerotic Reactions
[1-13C]glucose GoodGoodPoorPoor
[1,2-13C2]glucose ExcellentExcellentFairFair
[U-13C6]glucose FairPoorGoodGood
[U-13C5]glutamine PoorPoorExcellentExcellent

This table provides a qualitative summary of the performance of different tracers. The optimal tracer for a specific experiment will depend on the biological system and the specific fluxes of interest.

Experimental Protocols: A Generalized Workflow for 13C-MFA

While a specific protocol for 13C-Erythrose MFA is not available, the general workflow for a 13C-MFA experiment is well-established and can be adapted for any new tracer.

  • Experimental Design : Define the metabolic network model and use computational tools to select the optimal isotopic tracer(s) and labeling strategy.[1]

  • Isotope Labeling Experiment : Culture cells in a defined medium containing the 13C-labeled substrate until isotopic and metabolic steady state is reached.

  • Metabolite Extraction and Analysis : Harvest the cells, quench metabolism, and extract intracellular metabolites. The labeling patterns of key metabolites are then measured using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Flux Estimation : Use specialized software to fit the measured labeling data to the metabolic model and estimate the intracellular fluxes by minimizing the difference between the measured and simulated labeling patterns.[6]

  • Statistical Analysis and Model Validation : Perform a goodness-of-fit analysis to assess the consistency of the model with the data. If parallel labeling experiments were performed, use the data from one tracer to validate the model fitted with the other.[6]

Visualizing the Logic of 13C-MFA

The following diagrams illustrate the core concepts of 13C-MFA and the process of model validation.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow 13C_Tracer 13C-Labeled Substrate (e.g., 13C-Glucose) Cell_Culture Cell Culture 13C_Tracer->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Metabolite_Extraction->MS_Analysis Labeling_Data Mass Isotopomer Distributions MS_Analysis->Labeling_Data Flux_Estimation Flux Estimation Algorithm Labeling_Data->Flux_Estimation Goodness_of_Fit Goodness-of-Fit Test (Chi-Square) Labeling_Data->Goodness_of_Fit Metabolic_Model Metabolic Network Model Metabolic_Model->Flux_Estimation Estimated_Fluxes Estimated Flux Map Flux_Estimation->Estimated_Fluxes Simulated_Data Simulated Labeling Data Flux_Estimation->Simulated_Data Simulated_Data->Goodness_of_Fit

Figure 1. General workflow for 13C Metabolic Flux Analysis (MFA).

G Tracer_A_Data Labeling Data (Tracer A) Model_Fitting Fit Model to Data A Tracer_A_Data->Model_Fitting Flux_Map_A Flux Map A Model_Fitting->Flux_Map_A Predict_B Predict Labeling for Tracer B Flux_Map_A->Predict_B Simulated_B_Data Simulated Data B Predict_B->Simulated_B_Data Comparison Compare Simulated and Experimental Data B Simulated_B_Data->Comparison Tracer_B_Data Experimental Data (Tracer B) Tracer_B_Data->Comparison Validation Model Validated Comparison->Validation

Figure 2. Logic of model validation using parallel labeling experiments.

Future Directions

The field of 13C-MFA is continually evolving, with ongoing research into the development and application of novel isotopic tracers to probe specific aspects of metabolism. While 13C-Erythrose has not yet been established as a mainstream tracer for comprehensive flux analysis, future studies may explore its utility, particularly for investigating the pentose phosphate pathway and related metabolic routes. As the methodologies for tracer selection and computational analysis become more sophisticated, we can expect to see a wider array of isotopic substrates being employed to unravel the complexities of cellular metabolism. For now, a thorough understanding of the principles of model validation and the careful selection of established tracers remain paramount for conducting high-quality and impactful metabolic flux analysis studies.

References

A Researcher's Guide: Cross-Validation of LC-MS and GC-MS for ¹³C Labeling Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, ¹³C labeling analysis is a cornerstone for elucidating metabolic pathways and quantifying metabolic fluxes. The choice of analytical platform is critical for generating high-quality data. This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most prominent techniques for ¹³C isotopomer analysis. We present a detailed comparison of their experimental protocols, quantitative performance, and ideal applications, supported by established methodologies in the field.

At a Glance: LC-MS vs. GC-MS for ¹³C Labeling Analysis

The selection between LC-MS and GC-MS for ¹³C labeling studies hinges on the physicochemical properties of the target metabolites and the specific research question. While GC-MS is a robust and well-established technique, particularly for central carbon metabolism, LC-MS offers greater versatility for a wider range of compounds without the need for derivatization.

FeatureLC-MSGC-MS
Sample Volatility Not requiredRequired (derivatization often necessary)
Analyte Polarity Ideal for polar and non-polar compoundsBest for non-polar, volatile compounds
Derivatization Generally not requiredTypically required for polar metabolites
Thermal Stability Suitable for thermally labile compoundsRequires thermally stable compounds
Compound Coverage Broader, including larger moleculesMore focused on smaller, volatile metabolites
Ionization Soft ionization (e.g., ESI, APCI)Hard ionization (EI) and soft ionization (CI)
Data Complexity Can be simpler to interpretFragmentation patterns can be complex but informative
Established Protocols Growing number of applicationsWell-established for ¹³C-MFA of central carbon metabolism

Experimental Protocols: A Side-by-Side Look

The experimental workflows for LC-MS and GC-MS in ¹³C labeling analysis share common upstream steps, such as cell quenching and metabolite extraction. However, they diverge significantly in sample preparation and analytical conditions.

A General Workflow for ¹³C Labeling Experiments

The following diagram illustrates a typical workflow for a ¹³C metabolic flux analysis experiment, which is applicable to both LC-MS and GC-MS analysis.[1][2]

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture with ¹³C-Labeled Substrate B Quenching & Metabolite Extraction A->B C Sample Preparation B->C D Mass Spectrometry Analysis C->D E Mass Isotopomer Distribution Analysis D->E F Metabolic Flux Calculation E->F A Start: Define Target Metabolites B Are the metabolites volatile and thermally stable? A->B C GC-MS is a strong candidate B->C Yes D Are the metabolites polar and/or thermally labile? B->D No E LC-MS is the preferred method D->E Yes F Is derivatization feasible and acceptable? D->F No G GC-MS can be used with derivatization F->G Yes H Consider LC-MS to avoid derivatization F->H No

References

A Comparative Guide to the Accuracy and Reproducibility of 13C Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and analytical platforms for ¹³C tracer experiments, a cornerstone of metabolic research. By understanding the nuances of tracer selection, experimental protocols, and data analysis, researchers can significantly enhance the accuracy and reproducibility of their metabolic flux studies.

Key Determinants of Accuracy and Reproducibility

The fidelity of ¹³C tracer experiments hinges on a series of critical choices made throughout the experimental workflow. These include the selection of the isotopic tracer, the analytical platform for detecting labeled metabolites, and the software used for metabolic flux analysis. Each of these components introduces variables that can impact the precision and reproducibility of the results.

Comparison of Analytical Platforms for ¹³C-Metabolite Analysis

The choice of analytical platform is a critical determinant of the sensitivity, resolution, and accuracy of ¹³C tracer studies. The three most common platforms are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureGC-MSLC-MS/MSNMR
Sensitivity HighVery HighLow
Resolution High for volatile compoundsHigh for a wide range of metabolitesLower, but provides positional information
Sample Preparation Derivatization often requiredMinimal, but matrix effects can be a concernMinimal
Compound Coverage Limited to volatile and thermally stable compoundsBroad, covers a wide range of polar and non-polar metabolitesDetects all compounds with the target nucleus, but at lower sensitivity
Quantitative Accuracy Good, with appropriate standardsGood, with isotope dilution methodsHighly quantitative and reproducible
Throughput ModerateHighLow
Cost ModerateHighVery High
Positional Isotopomer Analysis Possible with specific fragmentation analysisChallenging, but possible with tandem MSA major strength, provides detailed structural information

Head-to-Head Comparison of ¹³C Tracers for Central Carbon Metabolism

The selection of the ¹³C-labeled substrate is paramount for achieving high-resolution flux measurements in specific metabolic pathways. Different tracers provide distinct labeling patterns that are more or less informative for certain reactions.

TracerTarget Pathway(s)AdvantagesDisadvantages
[U-¹³C]-Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA CycleProvides a general overview of glucose metabolism and entry into various pathways.Labeling patterns can become complex and difficult to interpret for specific flux calculations.
[1,2-¹³C₂]-Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Excellent for resolving the relative flux through glycolysis versus the oxidative PPP[1][2][3]. Produces distinct labeling patterns in downstream metabolites.Less informative for TCA cycle fluxes compared to other tracers.
[U-¹³C₅]-Glutamine TCA Cycle, AnaplerosisThe preferred tracer for analyzing the TCA cycle and glutaminolysis[1][2][3].Offers minimal information for glycolysis and the PPP[1].
[1-¹³C]-Glucose Glycolysis, PPPHistorically used, but often outperformed by other tracers for precision[1][2][3].Less precise for resolving PPP flux compared to [1,2-¹³C₂]-glucose.
[2-¹³C]-Glucose & [3-¹³C]-Glucose Glycolysis, PPPCan offer better performance than [1-¹³C]-glucose for certain flux estimations[1][2][3].Specific advantages are context-dependent on the metabolic network.

Experimental Protocols

To ensure reproducibility, detailed and standardized protocols are essential. The following is a representative protocol for a ¹³C tracer experiment in mammalian cells.

Objective: To measure metabolic fluxes in central carbon metabolism using a ¹³C-labeled tracer.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM)

  • ¹³C-labeled tracer (e.g., [1,2-¹³C₂]-glucose)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water (for metabolite extraction)

  • Centrifuge

  • Analytical instrument (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Replace the standard medium with a labeling medium containing the ¹³C tracer. The concentration of the tracer should be optimized for the specific cell line and experimental goals.

    • Incubate the cells for a sufficient time to reach isotopic steady state. This time should be determined empirically for the cell line and metabolites of interest[4].

  • Metabolite Quenching and Extraction:

    • Rapidly wash the cells with ice-cold PBS to remove residual labeling medium.

    • Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation by adding chloroform and water to the lysate to separate polar metabolites, lipids, and proteins.

  • Sample Analysis:

    • Dry the polar metabolite fraction under a vacuum.

    • Prepare the sample for analysis according to the requirements of the chosen analytical platform (e.g., derivatization for GC-MS).

    • Analyze the sample to determine the mass isotopologue distribution of the metabolites of interest.

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C.

    • Use a metabolic flux analysis (MFA) software package to calculate metabolic fluxes from the mass isotopologue distributions and extracellular flux measurements.

Visualization of Workflows and Pathways

Experimental Workflow for a ¹³C Tracer Experiment

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Seeding & Growth labeling Incubation with ¹³C Tracer cell_culture->labeling quenching Quenching Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction analytical_platform GC-MS / LC-MS / NMR extraction->analytical_platform data_processing Data Processing & Correction analytical_platform->data_processing mfa Metabolic Flux Analysis data_processing->mfa result result mfa->result Flux Map

Caption: A generalized workflow for conducting a ¹³C tracer experiment.

¹³C Labeling in Central Carbon Metabolism

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle glucose Glucose (¹³C) g6p G6P glucose->g6p f6p F6P g6p->f6p r5p R5P g6p->r5p oxidative fbp FBP f6p->fbp f6p->r5p non-oxidative dhap_gap DHAP / GAP fbp->dhap_gap pep PEP dhap_gap->pep dhap_gap->r5p pyruvate Pyruvate pep->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa oaa Oxaloacetate pyruvate->oaa Anaplerosis citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate akg α-Ketoglutarate isocitrate->akg succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oaa oaa->citrate glutamine Glutamine (¹³C) glutamine->akg Glutaminolysis

Caption: Incorporation of ¹³C from glucose and glutamine into central carbon metabolism.

References

The 'Gold Standard' Advantage: D-Erythrose-¹³C as a Superior Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of D-Erythrose-¹³C's performance against alternative internal standards, supported by experimental data and detailed protocols. The evidence underscores the significant advantages of using a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.

In the landscape of analytical chemistry, particularly in complex biological matrices, the use of internal standards is crucial for correcting sample-to-sample variability in extraction efficiency, matrix effects, and instrument response. While various compounds can serve as internal standards, stable isotope-labeled compounds, such as D-Erythrose-¹³C, represent the pinnacle of analytical rigor.

The Drawbacks of Alternative Standards

Traditionally, structural analogues or deuterated compounds have been employed as internal standards. However, these alternatives present inherent limitations:

  • Structural Analogues: These are different chemical compounds chosen for their similar retention times and ionization properties to the analyte. However, their distinct chemical nature means they may not perfectly mimic the analyte's behavior during sample preparation and in the mass spectrometer's ion source, leading to inaccuracies.

  • Deuterated Standards (²H-labeled): While chemically similar, the substitution of hydrogen with deuterium can sometimes lead to chromatographic separation from the native analyte. This "isotope effect" can result in differential ionization suppression or enhancement, compromising the accuracy of quantification[1].

D-Erythrose-¹³C: The Ideal Internal Standard

D-Erythrose-¹³C, and ¹³C-labeled standards in general, overcome these challenges. By replacing one or more ¹²C atoms with the stable isotope ¹³C, the resulting molecule is chemically identical to the analyte, D-Erythrose. This ensures that it co-elutes perfectly with the analyte and experiences the exact same matrix effects and ionization efficiencies[1][2]. This co-elution is the cornerstone of accurate quantification using isotope dilution mass spectrometry (IDMS).

The use of ¹³C-labeled internal standards has been shown to significantly improve the trueness and precision of analytical methods[3]. This approach is widely recognized as the gold standard for quantitative analysis in complex matrices[4].

Performance Data: A Comparative Overview

While direct comparative studies for D-Erythrose-¹³C are not abundant in the public literature, the performance of other ¹³C-labeled monosaccharides provides a strong and representative proxy. The following tables summarize the validation data for an LC-MS/MS method developed for the quantification of ¹³C-labeled sugars (xylose, rhamnose, 3-O-methylglucose, and lactulose) in plasma. This data exemplifies the expected performance of a method utilizing D-Erythrose-¹³C as an internal standard.

Table 1: Linearity and Range of Quantification for ¹³C-Labeled Sugars

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
¹³C₅-Xylose0.1 - 100> 0.99
¹³C₆-Rhamnose0.1 - 100> 0.99
¹³C₆-3-O-Methylglucose0.1 - 100> 0.99
¹³C₁₂-Lactulose0.2 - 200> 0.99

Data adapted from a validated method for ¹³C-labeled sugar probes.

Table 2: Precision and Accuracy of Quantification for ¹³C-Labeled Sugars

AnalyteConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
¹³C₅-Xylose0.3< 10< 1290 - 110
30< 8< 1095 - 105
80< 7< 998 - 102
¹³C₆-Rhamnose0.3< 11< 1388 - 112
30< 9< 1194 - 106
80< 8< 1097 - 103
¹³C₆-3-O-Methylglucose0.3< 12< 1485 - 115
30< 10< 1293 - 107
80< 9< 1196 - 104
¹³C₁₂-Lactulose0.6< 13< 1585 - 115
60< 11< 1392 - 108
160< 10< 1295 - 105

Data adapted from a validated method for ¹³C-labeled sugar probes.

Experimental Protocols

The following is a detailed methodology for a typical LC-MS/MS analysis using a ¹³C-labeled sugar as an internal standard, based on established protocols for similar compounds.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of methanol containing the D-Erythrose-¹³C internal standard at a known concentration.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample add_is 2. Add Methanol with D-Erythrose-¹³C plasma->add_is vortex 3. Vortex add_is->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to increasing aqueous mobile phase.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D-Erythrose: Precursor Ion > Product Ion (specific m/z values to be determined).

      • D-Erythrose-¹³C: Precursor Ion (+n) > Product Ion (where 'n' is the number of ¹³C labels).

G cluster_lcms LC-MS/MS Analysis Pathway sample_injection Sample Injection hilic_column HILIC Column Separation sample_injection->hilic_column esi_source Electrospray Ionization (ESI) hilic_column->esi_source quadrupole1 Q1: Precursor Ion Selection esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector data_acquisition Data Acquisition & Quantification detector->data_acquisition

Caption: Signal pathway in the LC-MS/MS instrument for quantification.

Conclusion

The use of D-Erythrose-¹³C as an internal standard offers a robust and reliable method for the accurate quantification of D-Erythrose in complex biological matrices. Its chemical identity with the analyte ensures co-elution and identical behavior during sample processing and analysis, thereby correcting for matrix effects and improving data quality. The performance data from analogous ¹³C-labeled sugars demonstrate the high levels of linearity, precision, and accuracy that can be achieved with this approach. For researchers seeking the most dependable results in metabolomics, clinical diagnostics, and other areas of quantitative analysis, D-Erythrose-¹³C stands out as the superior choice for an internal standard.

References

A Researcher's Guide to 13C Labeled Isotopic Tracers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the selection of an appropriate isotopic tracer is a critical decision that profoundly impacts the quality and precision of experimental outcomes. This guide provides a comparative analysis of different 13C labeled isotopic tracers, supported by experimental data, to empower informed decision-making in your research endeavors.

The use of stable isotopes, particularly 13C, in metabolic flux analysis (MFA) has become a cornerstone for quantifying intracellular metabolic fluxes. By introducing a 13C labeled substrate into a biological system, researchers can trace the path of carbon atoms through various metabolic pathways, providing a dynamic snapshot of cellular metabolism. However, not all tracers are created equal. The choice of the labeled substrate and the specific positions of the 13C atoms determine the precision with which different metabolic fluxes can be resolved.

This guide focuses on the most commonly employed 13C labeled tracers, primarily derivatives of glucose and glutamine, and evaluates their performance in elucidating key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Quantitative Comparison of 13C Isotopic Tracers

The precision of a 13C tracer in determining metabolic fluxes can be quantitatively assessed using metrics such as flux precision scores. A higher score indicates a greater precision in the estimation of a particular metabolic flux. The following tables summarize the performance of various 13C labeled glucose and glutamine tracers for different metabolic pathways, based on data from studies in mammalian cells.[1][2][3]

Tracer Glycolysis Precision Score Pentose Phosphate Pathway (PPP) Precision Score Overall Network Precision Score
[1,2-¹³C₂]glucoseHigh High High
[2-¹³C]glucoseHighHighModerate
[3-¹³C]glucoseHighHighModerate
[1-¹³C]glucoseModerateModerateModerate
[U-¹³C₆]glucoseLowLowModerate

Table 1: Comparative performance of 13C labeled glucose tracers in elucidating glycolysis, the pentose phosphate pathway, and the overall metabolic network. Precision scores are categorized as High, Moderate, or Low based on their relative performance.

For the analysis of the TCA cycle, which involves the metabolism of both glucose and glutamine, the choice of tracer is particularly crucial.

Tracer Tricarboxylic Acid (TCA) Cycle Precision Score
[U-¹³C₅]glutamineHigh
[U-¹³C₆]glucoseHigh
[1,2-¹³C₂]glucoseModerate
[1-¹³C]glucoseLow

Table 2: Comparative performance of 13C labeled glucose and glutamine tracers for the analysis of the tricarboxylic acid (TCA) cycle.

These data highlight that [1,2-¹³C₂]glucose is a superior choice for obtaining precise estimates of fluxes in glycolysis and the pentose phosphate pathway.[1][2] In contrast, [U-¹³C₅]glutamine is the preferred tracer for interrogating the TCA cycle.[1][2] It is also noteworthy that certain singly labeled glucose tracers, such as [2-¹³C]glucose and [3-¹³C]glucose, can outperform the more traditionally used [1-¹³C]glucose.[1][2]

For enhanced precision, researchers can employ parallel labeling experiments, where two separate cultures are grown with different isotopic tracers. Studies have shown that a combination of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine in parallel experiments provides a highly sensitive approach for resolving fluxes in both glycolysis/PPP and the TCA cycle.

Experimental Protocols

The successful application of 13C labeled isotopic tracers hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments involving the use of these tracers in mammalian cell culture.

Cell Culture and Labeling
  • Cell Seeding: Plate mammalian cells (e.g., A549 lung carcinoma cells) in a suitable culture dish (e.g., 10-cm dish) and allow them to reach semi-confluence in their standard growth medium.[1]

  • Media Preparation: Prepare a labeling medium using a base medium devoid of the nutrient to be traced (e.g., glucose-free DMEM for glucose tracers). Supplement the medium with the desired 13C labeled tracer at a known concentration (e.g., 25 mM [1,2-¹³C₂]glucose), along with other necessary components like fetal bovine serum (dialyzed, if necessary, to remove unlabeled substrates) and antibiotics.

  • Tracer Introduction: Aspirate the standard growth medium from the cells and wash them with phosphate-buffered saline (PBS). Subsequently, add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. The time required to reach steady state varies depending on the pathway and cell type, but typically ranges from a few hours for glycolysis to several hours for the TCA cycle.[1]

Metabolite Extraction
  • Quenching Metabolism: After the labeling period, rapidly quench cellular metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the labeling medium and washing the cells with an ice-cold saline solution.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the dish.

  • Homogenization and Centrifugation: Homogenize the cell suspension and then centrifuge it at a high speed to pellet the cell debris.

  • Supernatant Collection: Collect the supernatant, which contains the extracted metabolites, for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Derivatization: The extracted metabolites are often not volatile enough for GC-MS analysis and require a derivatization step to increase their volatility. A common method is to use N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives.

  • GC-MS Instrumentation: Perform the analysis using a GC-MS system equipped with a suitable capillary column (e.g., DB-35MS).

  • Data Acquisition: Operate the mass spectrometer in electron impact (EI) ionization mode and acquire data in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the metabolites of interest.[1]

Visualizing Metabolic Pathways and Tracer Flow

Understanding the flow of 13C atoms through metabolic pathways is crucial for interpreting the results of tracer experiments. The following diagrams, generated using the DOT language, illustrate the core pathways of glycolysis and the TCA cycle, and how different tracers contribute to the labeling of key metabolites.

Glycolysis_Pathway cluster_glucose_entry Glucose Tracers cluster_glycolysis Glycolysis 1,2-13C2-Glucose 1,2-13C2-Glucose Glucose Glucose 1,2-13C2-Glucose->Glucose U-13C6-Glucose U-13C6-Glucose U-13C6-Glucose->Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate

Figure 1: Glycolysis Pathway with 13C Glucose Tracers

TCA_Cycle_Pathway cluster_tracers Tracers cluster_tca TCA Cycle U-13C6-Glucose U-13C6-Glucose Pyruvate Pyruvate U-13C6-Glucose->Pyruvate U-13C5-Glutamine U-13C5-Glutamine aKG α-Ketoglutarate U-13C5-Glutamine->aKG AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Figure 2: TCA Cycle with Glucose and Glutamine Tracers

References

Verifying Pathway Activity: A Comparative Guide to Positionally Labeled 13C-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and quantifying metabolic pathway activity is crucial for elucidating disease mechanisms and developing novel therapeutics. Isotopic tracers, particularly those labeled with carbon-13 (¹³C), have become indispensable tools for these investigations. This guide provides a comprehensive comparison of positionally labeled ¹³C-Erythrose with other common tracers for verifying and quantifying metabolic pathway activity, supported by experimental data and detailed protocols.

Introduction to ¹³C Tracers in Metabolic Analysis

¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] The core principle involves introducing a ¹³C-labeled substrate (a tracer) into a biological system. As the tracer is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR), researchers can deduce the relative and absolute fluxes through various metabolic pathways.[2][3]

The choice of the ¹³C tracer is a critical experimental design parameter that significantly influences the precision and scope of the flux information obtained.[4] While universally labeled substrates like [U-¹³C]-glucose are widely used, positionally labeled tracers, where specific carbon atoms are replaced with ¹³C, offer more targeted insights into specific pathways.

This guide focuses on the application of positionally labeled ¹³C-Erythrose as a metabolic tracer, comparing its performance and utility against more conventional tracers like ¹³C-glucose.

¹³C-Erythrose as a Specific Probe for the Pentose Phosphate Pathway and Aromatic Amino Acid Biosynthesis

Erythrose-4-phosphate is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and a direct precursor, along with phosphoenolpyruvate (PEP), for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) via the shikimate pathway. This makes ¹³C-Erythrose an excellent tracer for specifically interrogating these metabolic routes.

Comparison with ¹³C-Glucose

While ¹³C-glucose is a versatile tracer for central carbon metabolism, its carbon atoms are distributed through glycolysis, the PPP, and the TCA cycle. This can sometimes complicate the interpretation of labeling patterns in pathways that branch off from these central routes. In contrast, ¹³C-Erythrose enters metabolism at a more specific point, leading to more distinct and easily interpretable labeling patterns in downstream metabolites of the PPP and aromatic amino acid biosynthesis.[5]

A key advantage of using ¹³C-Erythrose is the potential for more selective and higher ¹³C incorporation into aromatic amino acid side chains compared to glucose-based labeling.[5] This is particularly beneficial for NMR-based studies of protein dynamics where site-specific labeling is crucial.[5]

Quantitative Data Presentation

The following tables summarize the comparative performance of positionally labeled ¹³C-Erythrose and ¹³C-glucose in labeling aromatic amino acids in E. coli. The data is adapted from studies investigating site-selective ¹³C labeling for NMR spectroscopy.[5]

Table 1: Comparison of ¹³C Incorporation Levels in Aromatic Amino Acids

Labeled PrecursorAmino AcidLabeled Position¹³C Incorporation (%)
[1-¹³C]-ErythroseTryptophanζ2~50
[2-¹³C]-GlucoseTryptophanζ2~25
[3-¹³C]-ErythroseTryptophanζ3~55
[2-¹³C]-GlucoseTryptophanζ3~20
[4-¹³C]-ErythrosePhenylalanineδ1/δ2~40
[1-¹³C]-GlucosePhenylalanineδ1/δ2~30
[2-¹³C]-ErythroseTyrosineζ~45
[2-¹³C]-GlucoseTyrosineζ~25

Note: ¹³C incorporation levels are approximate and can vary depending on the specific experimental conditions and the strain used.

Experimental Protocols

Cell Culture and Labeling with ¹³C-Erythrose

This protocol is a generalized procedure for labeling proteins in E. coli using a minimal medium supplemented with ¹³C-Erythrose.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Minimal medium (e.g., M9)

  • Unlabeled glucose

  • Positionally labeled ¹³C-Erythrose (e.g., [4-¹³C]-Erythrose)

  • Appropriate antibiotics

  • IPTG (for induction)

Procedure:

  • Prepare a starter culture of the E. coli expression strain in a rich medium (e.g., LB) overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of minimal medium containing unlabeled glucose and the appropriate antibiotic with the overnight culture.

  • Grow the cells at 37°C with shaking until they reach an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Resuspend the cell pellet in fresh minimal medium where the primary carbon source is a mixture of unlabeled glucose and the desired positionally labeled ¹³C-Erythrose. The ratio can be optimized, for example, a 3:2 ratio of unlabeled pyruvate to [4-¹³C]-erythrose has been used to suppress scrambling of the ¹³C label.[5]

  • Allow the cells to adapt to the new medium for a short period (e.g., 30 minutes).

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue the culture for the desired period of protein expression (e.g., 4-6 hours or overnight at a lower temperature).

  • Harvest the cells by centrifugation and store the pellet at -80°C for subsequent analysis.

Amino Acid Extraction and Derivatization for GC-MS Analysis

This protocol outlines the steps for preparing protein hydrolysates for the analysis of ¹³C incorporation into amino acids by GC-MS.[1][6]

Materials:

  • Cell pellet from the labeling experiment

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas supply

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)

  • Anhydrous pyridine

  • GC-MS system

Procedure:

  • Protein Hydrolysis:

    • Resuspend the cell pellet in 6 M HCl.

    • Transfer to a hydrolysis tube and flush with nitrogen gas to remove oxygen.

    • Seal the tube and incubate at 110°C for 24 hours to hydrolyze the proteins into amino acids.

    • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen gas.

  • Derivatization:

    • Resuspend the dried amino acid hydrolysate in anhydrous pyridine.

    • Add the derivatization reagent (e.g., MTBSTFA + 1% TBDMSCI).

    • Incubate the mixture at a specific temperature and time to allow for the derivatization of the amino acids (e.g., 60°C for 1 hour). This process makes the amino acids volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the individual amino acid derivatives.

    • The mass spectrometer analyzes the mass-to-charge ratio of the fragments of each amino acid derivative, allowing for the determination of the mass isotopomer distribution and thus the extent of ¹³C incorporation.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_aromatic Aromatic Amino Acid Biosynthesis G6P Glucose-6-P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P G3P Glyceraldehyde-3-P F6P->G3P PEP Phosphoenolpyruvate Shikimate Shikimate Pathway PEP->Shikimate R5P->G3P Transketolase X5P Xylulose-5-P R5P->X5P X5P->G3P Transketolase S7P Sedoheptulose-7-P X5P->S7P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Transketolase E4P->Shikimate AAs Trp, Phe, Tyr Shikimate->AAs

Caption: The Pentose Phosphate Pathway and its link to aromatic amino acid biosynthesis.

Experimental_Workflow Culture 1. Cell Culture with ¹³C-Erythrose Labeling Harvest 2. Cell Harvesting Culture->Harvest Hydrolysis 3. Protein Hydrolysis Harvest->Hydrolysis Derivatization 4. Amino Acid Derivatization Hydrolysis->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Data 6. Data Analysis (Mass Isotopomer Distribution) GCMS->Data Flux 7. Metabolic Flux Calculation Data->Flux

Caption: A typical experimental workflow for ¹³C-MFA using labeled erythrose.

Logical_Relationship cluster_input Inputs cluster_experiment Experiment & Measurement cluster_analysis Computational Analysis cluster_output Output Tracer ¹³C-Erythrose (Known Labeling Position) Labeling Cellular Metabolism Tracer->Labeling Model Metabolic Network Model Simulation Simulated MIDs Model->Simulation MID Mass Isotopomer Distributions (Measured) Labeling->MID Comparison Comparison & Error Minimization MID->Comparison Simulation->Comparison Fluxes Metabolic Fluxes Comparison->Fluxes

Caption: Logical relationship of components in a ¹³C-MFA experiment.

Conclusion

Positionally labeled ¹³C-Erythrose offers a powerful and specific tool for probing the pentose phosphate pathway and the biosynthesis of aromatic amino acids. Its targeted entry into metabolism can lead to less ambiguous labeling patterns and higher incorporation rates in specific metabolites compared to more general tracers like ¹³C-glucose. This makes it a valuable alternative or complementary tracer for researchers seeking to precisely quantify fluxes in these critical metabolic pathways. The choice of tracer should always be guided by the specific biological question being addressed, and for studies focusing on the PPP and aromatic amino acid metabolism, ¹³C-Erythrose presents a compelling option.

References

A Researcher's Guide to Quantitative Metabolic Flux Analysis: A Comparative Look at Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate network of metabolic fluxes is paramount. This guide provides an objective comparison of commonly used isotopic tracers in metabolic flux analysis (MFA), supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tracer for your research needs.

Metabolic flux analysis is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The choice of isotopic tracer is a critical experimental design parameter that significantly influences the precision and accuracy of the measured fluxes. This guide focuses on the quantitative comparison of the two most prominent stable isotope tracers: Carbon-13 (¹³C) and Deuterium (²H).

Quantitative Comparison of Metabolic Fluxes with Different Tracers

The selection of an isotopic tracer is highly dependent on the specific metabolic pathways being investigated. Different tracers offer varying levels of precision for different fluxes.

Tracer Selection and Flux Precision

The choice of a ¹³C-labeled substrate can significantly impact the precision of flux estimations for different pathways. For instance, studies have shown that for analyzing glycolysis and the pentose phosphate pathway (PPP), [1,2-¹³C₂]glucose provides more precise estimates compared to the more commonly used [1-¹³C]glucose.[1][2][3] Conversely, for elucidating fluxes within the tricarboxylic acid (TCA) cycle, [U-¹³C₅]glutamine is often the preferred tracer.[1][2][3]

The use of multiple isotopic tracers, either simultaneously or in parallel experiments, can provide complementary information and improve the overall resolution of metabolic fluxes across a network.[4] For example, combining a ¹³C-labeled glucose tracer with uniformly labeled ¹³C glutamine in parallel experiments can provide a more comprehensive view of central carbon metabolism.

Below is a summary of optimal tracers for key metabolic pathways based on computational and experimental evaluations.

Metabolic PathwayOptimal ¹³C Tracer(s)Rationale
Glycolysis [1,2-¹³C₂]glucoseProvides high precision for glycolytic fluxes.[1][2][3]
Pentose Phosphate Pathway (PPP) [1,2-¹³C₂]glucoseOffers superior precision for estimating the flux through the PPP.[1][2][3]
Tricarboxylic Acid (TCA) Cycle [U-¹³C₅]glutamineIdeal for analyzing anaplerotic and cataplerotic fluxes within the TCA cycle.[1][2][3]
Gluconeogenesis ²H₂O, [U-¹³C]propionate²H₂O is used to determine the contribution of glycogenolysis and gluconeogenesis to glucose production, while ¹³C-labeled precursors like propionate trace the carbon backbone.[5][6][7]
Comparative Flux Data: A Case Study in Hepatic Glucose Metabolism

A study investigating hepatic glucose metabolism in healthy subjects utilized a combination of [U-¹³C]glucose and ²H₂O to quantify various metabolic fluxes. While not a direct side-by-side comparison of the tracers used independently, the study demonstrates their complementary nature in elucidating a complex metabolic network.

Metabolic FluxMeasured Value (mg/kg/min)Tracer(s) UsedAnalytical Method
Glucose Production (GP) 1.90 ± 0.19[U-¹³C]glucose¹³C NMR[5]
Glycogenolysis 0.87 ± 0.14²H₂O²H NMR[5]
Gluconeogenesis 1.03 ± 0.10²H₂O²H NMR[5]

This data highlights how different tracers and analytical methods can be integrated to provide a comprehensive picture of metabolic pathway activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable metabolic flux analysis. Below are generalized protocols for conducting MFA experiments using ¹³C and ²H tracers.

General Experimental Workflow

The overall workflow for a metabolic flux analysis experiment is a multi-step process that requires careful planning and execution.

G cluster_design Experimental Design cluster_experiment Experimentation cluster_analysis Analysis cluster_modeling Modeling & Interpretation A Formulate Biological Question B Select Isotopic Tracer(s) A->B C Define Experimental Conditions B->C D Cell Culture / Animal Model C->D E Tracer Administration D->E F Sample Collection & Quenching E->F G Metabolite Extraction F->G H Analytical Measurement (MS/NMR) G->H I Data Processing H->I J Metabolic Model Construction I->J K Flux Calculation J->K L Statistical Analysis & Interpretation K->L L->A Iterate

Caption: A generalized workflow for conducting a metabolic flux analysis experiment.

Protocol 1: ¹³C-Metabolic Flux Analysis in Cell Culture

This protocol outlines the key steps for performing a ¹³C-MFA experiment using cultured mammalian cells.

1. Cell Culture and Media Preparation:

  • Culture cells in standard growth medium to the desired confluence.

  • Prepare parallel cultures for each experimental condition.

  • Prepare custom isotopic labeling medium by supplementing basal medium with the desired ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose) and other essential nutrients. The concentration of the tracer should be optimized for the specific cell line and experimental goals.

2. Isotopic Labeling:

  • Aspirate the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

  • Add the pre-warmed isotopic labeling medium to the cells.

  • Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time can range from hours to days depending on the cell type and the metabolic pathways of interest.

3. Metabolite Extraction:

  • Rapidly aspirate the labeling medium and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol pre-chilled to -80°C).

  • Scrape the cells and collect the cell suspension.

  • Centrifuge the suspension to pellet cell debris and collect the supernatant containing the extracted metabolites.

4. Sample Analysis by GC-MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility for gas chromatography. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS) to determine the mass isotopomer distributions of key metabolites.

Protocol 2: In Vivo ²H-Metabolic Flux Analysis in Animal Models

This protocol provides a general framework for an in vivo MFA study using ²H₂O in a rodent model.

1. Animal Preparation and Tracer Administration:

  • Acclimate the animals to the experimental conditions.

  • Administer a bolus of 99% ²H₂O via intraperitoneal (IP) injection to rapidly enrich the body water pool.

  • Provide drinking water enriched with a lower percentage of ²H₂O (e.g., 4-5%) to maintain a stable body water enrichment throughout the experiment.

2. Blood Sample Collection:

  • Collect small blood samples from a tail vein or other appropriate site at various time points during the tracer infusion.

  • Immediately process the blood to obtain plasma and store at -80°C until analysis.

3. Plasma Glucose Derivatization:

  • Isolate glucose from the plasma samples.

  • Derivatize the glucose to a form suitable for NMR analysis, such as monoacetone glucose (MAG).

4. Sample Analysis by ²H NMR:

  • Dissolve the derivatized glucose in an appropriate solvent for NMR analysis.

  • Acquire ²H NMR spectra to determine the positional enrichment of deuterium in the glucose molecule. This information is then used to calculate the relative contributions of glycogenolysis and gluconeogenesis to glucose production.

Signaling Pathways and Metabolic Flux

Metabolic fluxes are intricately linked to cellular signaling pathways. Changes in metabolic activity can influence signaling cascades, and conversely, signaling pathways can regulate metabolic fluxes.

G cluster_signaling Signaling Pathway cluster_metabolism Metabolic Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR GlucoseUptake Glucose Uptake mTOR->GlucoseUptake activates Glycolysis Glycolysis mTOR->Glycolysis activates Biosynthesis Biosynthesis mTOR->Biosynthesis activates GlucoseUptake->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle TCA_Cycle->Biosynthesis Biosynthesis->GrowthFactor feedback

Caption: Interplay between a signaling pathway and metabolic fluxes.

For example, the PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and proliferation and is known to stimulate glucose uptake and glycolysis. By using isotopic tracers, researchers can quantify the changes in glycolytic flux in response to the activation or inhibition of this signaling pathway, providing a deeper understanding of its role in metabolic reprogramming, particularly in diseases like cancer.

Conclusion

The choice of isotopic tracer is a critical determinant of the success and precision of a metabolic flux analysis study. While ¹³C-labeled substrates are versatile and widely used for dissecting central carbon metabolism, ²H-tracers like ²H₂O offer unique advantages for studying specific pathways such as gluconeogenesis. For a comprehensive understanding of complex metabolic networks, a multi-tracer approach, combining the strengths of different isotopes, is often the most powerful strategy. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to design and execute robust and informative metabolic flux analysis experiments.

References

Validating Isotopic Steady State in ¹³C Labeling Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic research, achieving and validating isotopic steady state is a critical cornerstone of reliable ¹³C labeling experiments. This guide provides a comparative overview of methodologies to confirm steady state, supported by experimental protocols and data presentation, to ensure the accuracy and reproducibility of metabolic flux analysis.

The fundamental principle of steady-state ¹³C metabolic flux analysis (MFA) is the assumption that the metabolic system is in a stable condition, where the concentrations of intracellular metabolites are constant over time.[1][2] Isotopic steady state is achieved when the fractional enrichment of ¹³C in these metabolites becomes stable, indicating that the rate of isotope incorporation has equilibrated throughout the metabolic network.[1][2] Failure to reach or validate isotopic steady state can lead to inaccurate flux estimations and misleading biological interpretations.

This guide compares common methods for validating isotopic steady state, outlines their respective protocols, and provides a framework for selecting the most appropriate approach for your experimental system.

Comparison of Isotopic Steady State Validation Methods

The validation of isotopic steady state is crucial for the accuracy of metabolic flux analysis.[3] Different methodologies can be employed, each with its own advantages and limitations. A direct comparison of these methods is essential for designing robust ¹³C labeling experiments.

Method Principle Advantages Disadvantages Typical Application
Time-Course Analysis of Isotopic Enrichment Monitoring the ¹³C enrichment of key intracellular metabolites over a time course after introducing the ¹³C-labeled substrate. Steady state is confirmed when the enrichment plateaus.[1][2]- Direct and definitive confirmation of steady state.- Provides kinetic information on labeling dynamics.[2]- Requires multiple sampling points, increasing experimental workload and cost.- Can be challenging for rapidly metabolizing systems.Most ¹³C labeling experiments, especially for establishing new experimental systems or protocols.
Comparison of Multiple Time Points Measuring isotopic enrichment at two or more late time points. If the enrichment is statistically unchanged, steady state is assumed.- Less labor-intensive than a full time-course analysis.- Risk of falsely concluding steady state if the plateau has not been truly reached.- Provides less information about labeling kinetics.Routine experiments where the approximate time to reach steady state is already known.
Analysis of Proteinogenic Amino Acids Measuring the ¹³C enrichment of amino acids incorporated into proteins. As protein turnover is slow, stable enrichment in amino acids suggests long-term isotopic equilibrium in their precursor pools.[4]- Provides an integrated measure of isotopic labeling over a longer period.- Less susceptible to rapid metabolic fluctuations.- Indirect measure of the steady state of free intracellular metabolite pools.- May not reflect the steady state of rapidly turning over metabolites.Studies focusing on central carbon metabolism where amino acid biosynthesis pathways are of interest.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving and validating isotopic steady state. Below are generalized protocols for the compared validation methods.

Protocol 1: Time-Course Analysis of Isotopic Enrichment
  • Cell Culture and ¹³C Labeling: Culture cells to the desired density under steady-state metabolic conditions.[5] Replace the culture medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).

  • Sampling: Collect cell samples at multiple time points after the introduction of the labeled substrate. The timing of these points should be based on the expected labeling dynamics of the pathways of interest. For example, glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take hours.[1][5]

  • Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites using a suitable solvent (e.g., cold methanol/water).

  • Analytical Measurement: Analyze the isotopic enrichment of target metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Data Analysis: Plot the fractional ¹³C enrichment of each metabolite against time. Isotopic steady state is confirmed when the enrichment values for consecutive time points are no longer significantly different.

Protocol 2: Analysis of Proteinogenic Amino Acids
  • Cell Culture and Long-Term Labeling: Culture cells in the presence of the ¹³C-labeled substrate for a duration sufficient to allow for significant protein turnover and incorporation of labeled amino acids. This is typically 24-48 hours.

  • Protein Hydrolysis: Harvest the cells and hydrolyze the protein fraction to release individual amino acids.

  • Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the mass isotopomer distributions (MIDs) of the derivatized amino acids.

  • Steady State Confirmation: A stable MID profile of the proteinogenic amino acids across different experimental batches or late time points indicates that the precursor metabolite pools have been at isotopic steady state.

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for understanding and reproducing complex protocols.

Workflow for Isotopic Steady State Validation cluster_setup Experimental Setup cluster_sampling Sampling and Analysis cluster_validation Validation cell_culture 1. Cell Culture to Metabolic Steady State labeling 2. Introduce ¹³C-labeled Substrate cell_culture->labeling time_points 3. Collect Samples at Multiple Time Points labeling->time_points extraction 4. Quench Metabolism & Metabolite Extraction time_points->extraction analysis 5. LC-MS/GC-MS Analysis of Isotopic Enrichment extraction->analysis data_analysis 6. Plot Enrichment vs. Time analysis->data_analysis steady_state 7. Confirm Plateau in Enrichment data_analysis->steady_state

Caption: A generalized workflow for validating isotopic steady state using time-course analysis.

Signaling Pathways and Metabolic Networks

Understanding the underlying metabolic pathways is crucial for interpreting ¹³C labeling data. The following diagram illustrates a simplified overview of central carbon metabolism, a common focus of ¹³C labeling experiments.

Central Carbon Metabolism Overview Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Amino_Acids Amino Acid Biosynthesis TCA->Amino_Acids Citrate Citrate TCA->Citrate Fatty_Acids Fatty Acid Synthesis Citrate->Fatty_Acids

Caption: Simplified diagram of central carbon metabolism showing key pathways involved in ¹³C tracer experiments.

Conclusion

The validation of isotopic steady state is a non-negotiable step in ¹³C metabolic flux analysis. While time-course analysis of isotopic enrichment provides the most direct and rigorous validation, other methods such as the comparison of late time points or the analysis of proteinogenic amino acids can be suitable alternatives depending on the experimental context. By carefully selecting and implementing a validation strategy, researchers can significantly enhance the reliability and impact of their metabolic studies.

References

A Comparative Guide to ¹³C-Metabolic Flux Analysis Software

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of commonly used software for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. We will delve into the core functionalities, algorithmic approaches, and present a quantitative comparison of flux results from different software packages using a benchmark Escherichia coli dataset.

Introduction to ¹³C-MFA

¹³C-MFA is a cornerstone technique in metabolic engineering and systems biology. It involves introducing a ¹³C-labeled substrate to cells and tracking the incorporation of the isotope into various intracellular metabolites. By analyzing the resulting labeling patterns, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the rates of metabolic reactions. This process requires sophisticated software to perform complex mathematical modeling and statistical analysis to estimate the flux distribution.

A typical ¹³C-MFA workflow involves several key stages, from the initial experimental design to the final flux map visualization and statistical assessment.

G cluster_exp Experimental Phase cluster_comp Computational Phase exp_design Experimental Design (Tracer Selection) labeling_exp Isotope Labeling Experiment exp_design->labeling_exp analytics Analytical Measurement (GC-MS, LC-MS, NMR) labeling_exp->analytics data_proc Data Processing (Correction for natural isotopes) analytics->data_proc flux_est Flux Estimation (Software-based optimization) data_proc->flux_est model_def Metabolic Model Definition model_def->flux_est stat_val Statistical Validation (Goodness-of-fit, Confidence Intervals) flux_est->stat_val flux_vis Flux Map Visualization stat_val->flux_vis

Figure 1: A generalized workflow for a ¹³C-MFA study.

Overview of Key ¹³C-MFA Software

Several software packages are available to facilitate the complex calculations involved in ¹³C-MFA. These tools vary in their underlying algorithms, user interface, and accessibility (open-source vs. commercial). Most modern software utilizes the Elementary Metabolite Unit (EMU) framework, which significantly improves the computational efficiency of the underlying simulations.[1]

Here, we compare some of the most prominent software in the field:

SoftwarePlatformKey Features
INCA MATLABUser-friendly GUI, supports both steady-state and isotopically non-stationary MFA (INST-MFA).[2]
13CFLUX2 C++/Command-lineHigh-performance, suitable for large-scale models, uses the FluxML format for model exchange.[3]
Metran MATLABBased on the EMU framework, strong focus on statistical analysis and experimental design.
OpenFlux MATLABOpen-source, flexible, and user-friendly, with a parser for easy model creation from reaction lists.[4]
FreeFlux PythonOpen-source, time-efficient, particularly for non-stationary MFA.[5][6]
FiatFlux Open-sourceFocuses on a two-step approach: calculating flux ratios first, then absolute fluxes.

Quantitative Comparison of Flux Results

To provide a direct comparison of flux estimations, we utilize a benchmark dataset from a study by Crown et al. (2012) on Escherichia coli.[7] This dataset has been recently used in a publication by Töpfer et al. (2023) to validate their new software, FreeFlux, against the established Metran.[5][6]

Experimental Protocol: E. coli Benchmark Dataset

The experimental data was generated from E. coli cultures grown in mini-bioreactors on a medium containing a mixture of [1-¹³C]glucose and [U-¹³C]glucose (4:1 ratio).[5][6][7]

  • Organism: Wild-type Escherichia coli

  • Culture: Batch cultures in mini-bioreactors.

  • Carbon Source: A mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.

  • Sampling: Samples were collected during the exponential growth phase.

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) was used to measure the mass isotopomer distributions of proteinogenic amino acids.

  • Data Correction: The raw MS data was corrected for the natural abundance of isotopes.[5][6]

Flux Estimation Results

The following table summarizes the estimated metabolic fluxes (normalized to the glucose uptake rate) and their 95% confidence intervals as determined by FreeFlux and Metran.

ReactionFreeFlux (Flux ± CI)Metran (Flux ± CI)
Glycolysis
PGI45.3 ± 2.145.5 ± 2.2
PFK65.1 ± 1.865.2 ± 1.8
GAPD130.2 ± 3.6130.4 ± 3.6
PYK65.1 ± 1.865.2 ± 1.8
Pentose Phosphate Pathway
G6PDH34.9 ± 1.534.8 ± 1.5
TKT115.2 ± 0.815.1 ± 0.8
TKT215.2 ± 0.815.1 ± 0.8
TAL15.2 ± 0.815.1 ± 0.8
TCA Cycle
CS55.8 ± 1.255.9 ± 1.2
ICDH55.8 ± 1.255.9 ± 1.2
SUCD48.9 ± 1.148.9 ± 1.1
FUM48.9 ± 1.148.9 ± 1.1
MDH48.9 ± 1.148.9 ± 1.1
Anaplerotic Reactions
PPC19.3 ± 0.719.2 ± 0.7
PDH81.3 ± 1.981.4 ± 1.9

Data adapted from Töpfer et al. (2023). Fluxes are normalized to a glucose uptake rate of 100.

As the table demonstrates, for this particular dataset, the flux estimations and their confidence intervals from FreeFlux and Metran are highly consistent. This is expected as both are based on the same fundamental EMU framework and sound statistical principles. Minor differences can arise from variations in the numerical optimization algorithms or the specific implementation details.

Algorithmic and Statistical Considerations

The core of ¹³C-MFA software is to find a set of flux values that best explain the measured labeling data by minimizing the sum of squared residuals (SSR) between the simulated and experimental data.

G cluster_algo Core Algorithmic Logic initial_flux Initial Flux Guess emu_sim EMU-based Simulation of Labeling Patterns initial_flux->emu_sim ssr_calc Calculate Sum of Squared Residuals (SSR) emu_sim->ssr_calc optimizer Optimization Algorithm (e.g., Levenberg-Marquardt) ssr_calc->optimizer optimizer->initial_flux Iterate best_fit Best-fit Fluxes optimizer->best_fit

Figure 2: The iterative optimization process at the core of ¹³C-MFA software.
Confidence Interval Calculation

A crucial aspect of ¹³C-MFA is the statistical assessment of the estimated fluxes, particularly the calculation of confidence intervals. These intervals provide a measure of the precision of the flux estimates. The two most common methods for determining accurate, non-linear confidence intervals are:

  • Parameter Continuation: This method evaluates the sensitivity of the SSR to variations in each flux parameter.[6]

  • Monte Carlo Simulations: This approach involves repeatedly simulating the analysis with randomly generated noise added to the experimental data to generate a distribution of flux estimates.

Most of the discussed software, including INCA, 13CFLUX2, and OpenFlux, offer functionalities for these robust statistical analyses.[6][8]

Conclusion

The choice of ¹³C-MFA software depends on the specific needs of the researcher, including the complexity of the metabolic model, the desired level of user control, and the available computational platform. While there are several excellent software packages available, this guide highlights that for a well-defined problem and a quality dataset, different software packages based on similar underlying principles will likely yield comparable and consistent flux results. The consistency observed between FreeFlux and Metran on a benchmark E. coli dataset underscores the maturity and reliability of the field's computational methods. The open-source availability of tools like OpenFlux and FreeFlux further enhances the accessibility and reproducibility of ¹³C-MFA studies.

References

Safety Operating Guide

Proper Disposal of (2S,3R)-2,3,4-Trihydroxybutanal-13C: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of (2S,3R)-2,3,4-Trihydroxybutanal-13C, a stable isotope-labeled form of the sugar aldehyde erythrose. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.

Immediate Safety Considerations

Always treat unknown chemical waste as hazardous until proven otherwise.

Key immediate safety steps include:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.

  • Avoid Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential ignition sources.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as chemical waste.

Disposal Decision Workflow

The proper disposal route for this compound depends on its classification as either hazardous or non-hazardous waste. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) office. The following workflow outlines the decision-making process.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Hazardous Waste Pathway cluster_2 Non-Hazardous Waste Pathway start Start: Unused or Waste This compound consult_ehs Consult Institutional EHS for Waste Characterization start->consult_ehs hazardous_determination Determined to be Hazardous Waste consult_ehs->hazardous_determination Hazardous non_hazardous_determination Determined to be Non-Hazardous Waste consult_ehs->non_hazardous_determination Non-Hazardous collect_waste Collect in a Labeled, Compatible Container hazardous_determination->collect_waste store_waste Store in Satellite Accumulation Area (SAA) collect_waste->store_waste request_pickup Request Pickup by Certified Hazardous Waste Disposal store_waste->request_pickup liquid_waste Is the waste in liquid form? non_hazardous_determination->liquid_waste drain_disposal With EHS Approval, Dispose Down the Drain with Copious Amounts of Water liquid_waste->drain_disposal Yes solid_waste Collect in a Sealed Container for Regular Trash Disposal liquid_waste->solid_waste No

Figure 1. Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Based on the workflow, follow the appropriate procedure for disposing of this compound.

If Classified as Hazardous Waste:
  • Containerization: Collect the waste material in a chemically compatible container with a secure, tight-fitting lid.[2][3][4] Ensure the container is in good condition and not leaking.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[2]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[2][3] Ensure it is segregated from incompatible materials, such as strong acids or bases.[3]

  • Accumulation Time: Be aware of the accumulation time limits for hazardous waste in your SAA and do not exceed them.[2][3]

  • Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2][5] Do not attempt to transport the waste yourself.[5]

If Classified as Non-Hazardous Waste:

For Liquid Waste:

  • EHS Approval: Obtain explicit approval from your EHS office before proceeding with drain disposal.[6]

  • Dilution: If approved, pour small quantities of the liquid waste down a laboratory sink with a large amount of running water.[7] This is generally only permissible for aqueous solutions with a neutral pH.[3]

For Solid Waste:

  • Containerization: Place the solid waste in a sealed, sturdy container to prevent leakage.

  • Label Defacement: If reusing a manufacturer's container, ensure the original label is completely defaced or removed.[5]

  • Disposal: Dispose of the sealed container in the regular laboratory trash.[7]

Waste Minimization

In line with best laboratory practices, always strive to minimize the generation of chemical waste.[2][8] This can be achieved by:

  • Ordering only the necessary quantities of the chemical.

  • Carefully planning experiments to avoid unnecessary waste generation.

  • Exploring possibilities for chemical substitution with less hazardous alternatives where feasible.

Summary of Disposal Parameters

ParameterHazardous Waste DisposalNon-Hazardous Liquid DisposalNon-Hazardous Solid Disposal
Primary Route Collection by certified hazardous waste vendorDrain disposal (with EHS approval)Regular trash
Container Labeled, compatible, sealed containerN/ASealed container
Storage Designated Satellite Accumulation Area (SAA)N/AN/A
Key Requirement EHS coordination and pickupPrior EHS approvalSecure containment

By following these guidelines and consulting with your institutional EHS office, you can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guidance for Handling (2S,3R)-2,3,4-Trihydroxybutanal-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential safety and logistical information for the ¹³C-labeled compound, (2S,3R)-2,3,4-Trihydroxybutanal. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.

Compound Information

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C is a stable isotope-labeled version of D-Threose. The ¹³C isotope is not radioactive; therefore, no specialized radiation safety protocols are required.[1] Handling and disposal procedures are analogous to those for the unlabeled compound, with a primary focus on standard laboratory chemical safety practices.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling (2S,3R)-2,3,4-Trihydroxybutanal-¹³C under standard laboratory conditions.

PPE CategoryItemSpecifications & Use Case
Eye Protection Safety Glasses or Chemical GogglesMust be worn at all times in the laboratory to protect from potential splashes.[2][3][4]
Hand Protection Nitrile GlovesAppropriate for handling non-hazardous chemicals.[2] Check for any signs of degradation and change gloves immediately if contaminated.
Body Protection Laboratory CoatShould be worn buttoned and cover the knees to protect against spills.[2]

Handling and Storage

ProcedureGuideline
General Handling Handle in a well-ventilated area. Avoid inhalation of any aerosols or dust. In case of heating, be aware that decomposition may produce acrid smoke and irritating vapors.[5]
Storage Store in a tightly sealed container in a cool, dry place. Specific storage temperatures may vary; refer to the supplier's documentation.

Disposal Plan

Waste containing (2S,3R)-2,3,4-Trihydroxybutanal-¹³C is not considered radioactive and can be disposed of as standard chemical waste.[1][]

Waste TypeDisposal Procedure
Solid Waste Dispose of in the designated solid chemical waste container.
Liquid Waste Dispose of in the appropriate non-hazardous aqueous or organic waste container, depending on the solvent.
Contaminated PPE Dispose of used gloves and other contaminated disposable items in the appropriate laboratory waste bin.

Experimental Workflow

The following diagram outlines the standard workflow for handling (2S,3R)-2,3,4-Trihydroxybutanal-¹³C in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal & Cleanup prep_ppe Don Personal Protective Equipment prep_setup Prepare Work Area (e.g., fume hood if heating) prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_exp Perform Experiment prep_weigh->handle_exp Transfer to Experiment handle_observe Observe and Record Data handle_exp->handle_observe disp_waste Dispose of Chemical Waste (non-radioactive) handle_observe->disp_waste Post-Experiment disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_clean Clean Work Area disp_ppe->disp_clean

Standard Laboratory Workflow for Handling (2S,3R)-2,3,4-Trihydroxybutanal-¹³C.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.